1-Ethylnaphthalene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-ethylnaphthalene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12/c1-2-10-7-5-8-11-6-3-4-9-12(10)11/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXIYERNXPIYFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870852 | |
| Record name | 1-Ethylnaphthalene | |
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Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1127-76-0, 27138-19-8 | |
| Record name | 1-Ethylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1127-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Ethylnaphthalene | |
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| Record name | Naphthalene, ethyl- | |
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| Record name | 1-ETHYLNAPHTHALENE | |
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| Record name | 1-Ethylnaphthalene | |
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| Record name | 1-ethylnaphthalene | |
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| Record name | 1-ETHYLNAPHTHALENE | |
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Foundational & Exploratory
Spectroscopic Analysis of 1-Ethylnaphthalene: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 1-Ethylnaphthalene, catering to researchers, scientists, and professionals in drug development. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, details the experimental protocols for these techniques, and includes a visual representation of the general spectroscopic workflow.
Data Presentation
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| 8.12 | d | 8.4 | Ar-H |
| 7.88 | d | 8.0 | Ar-H |
| 7.73 | d | 8.2 | Ar-H |
| 7.55 - 7.45 | m | Ar-H | |
| 7.42 - 7.35 | m | Ar-H | |
| 3.12 | q | 7.6 | -CH₂- |
| 1.38 | t | 7.6 | -CH₃ |
¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| 141.9 | Ar-C |
| 133.8 | Ar-C |
| 131.7 | Ar-C |
| 128.7 | Ar-CH |
| 126.8 | Ar-CH |
| 125.8 | Ar-CH |
| 125.6 | Ar-CH |
| 125.5 | Ar-CH |
| 124.1 | Ar-CH |
| 123.4 | Ar-CH |
| 25.8 | -CH₂- |
| 15.6 | -CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Description of Vibration |
| 3050 | Aromatic C-H Stretch |
| 2965 | Aliphatic C-H Stretch (asymmetric) |
| 2930 | Aliphatic C-H Stretch (symmetric) |
| 2870 | Aliphatic C-H Stretch |
| 1595 | Aromatic C=C Stretch |
| 1510 | Aromatic C=C Stretch |
| 1460 | CH₂ Bend |
| 1395 | Aromatic C=C Stretch |
| 795 | Aromatic C-H Bend (out-of-plane) |
| 775 | Aromatic C-H Bend (out-of-plane) |
Mass Spectrometry (MS)
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |
| 156 | 62.3 | [M]⁺ (Molecular Ion) |
| 141 | 100.0 | [M-CH₃]⁺ |
| 115 | 16.2 | [C₉H₇]⁺ |
Experimental Protocols
The following sections detail generalized experimental protocols for the acquisition of spectroscopic data for a liquid organic compound such as this compound. Specific parameters for the data presented above may vary as they are compiled from various database sources.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
A small amount of this compound (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃). The solution is then transferred to a 5 mm NMR tube. To ensure a homogeneous magnetic field, the sample should be free of any solid particles. An internal standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift referencing.
Instrumentation and Data Acquisition:
The NMR spectra are acquired on a spectrometer, for instance, a 400 MHz instrument. For a ¹H NMR spectrum, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, which has a much lower natural abundance and sensitivity, a greater number of scans is required. The spectrometer locks onto the deuterium (B1214612) signal of the solvent to maintain a stable magnetic field. Shimming is performed to optimize the homogeneity of the magnetic field. A standard pulse sequence is used for acquisition.
Infrared (IR) Spectroscopy
Sample Preparation:
For a liquid sample like this compound, the simplest method is to prepare a thin film. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr), which are then pressed together to form a thin capillary film.
Instrumentation and Data Acquisition:
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean, empty salt plates is first recorded. The sample is then placed in the instrument's sample holder, and the sample spectrum is acquired. The instrument passes a beam of infrared radiation through the sample, and the detector measures the amount of light that is transmitted at each wavenumber. The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Sample Introduction and Ionization:
For a volatile liquid like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer. In the ion source, the molecules are typically ionized by electron impact (EI), where a high-energy electron beam knocks an electron off the molecule to form a molecular ion.
Mass Analysis and Detection:
The resulting ions are accelerated and passed through a mass analyzer, such as a quadrupole or a time-of-flight (TOF) analyzer. The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio. A detector then records the abundance of each ion at a specific m/z value. The resulting mass spectrum is a plot of relative intensity versus the m/z ratio.
Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.
Caption: A flowchart of the general workflow for spectroscopic analysis.
An In-depth Technical Guide to the Synthesis of 1-Ethylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-ethylnaphthalene (B72628), a key intermediate in various chemical and pharmaceutical applications. This document details several synthetic strategies, including direct alkylation methods such as Friedel-Crafts reactions and alkylation with ethylene (B1197577) or ethanol, as well as multi-step approaches commencing from precursors like 1-bromonaphthalene (B1665260) and α-tetralone. Each method is presented with detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to facilitate understanding and replication in a laboratory setting. The comparative analysis of these methods, based on yield, selectivity, and reaction conditions, offers valuable insights for process optimization and scale-up.
Introduction
This compound is an alkylated aromatic hydrocarbon with significant applications as a chemical intermediate in the synthesis of dyes, polymers, and active pharmaceutical ingredients.[1] Its isomeric purity is often crucial for the desired properties of the final product, making the regioselectivity of its synthesis a critical consideration. This guide explores the core synthetic routes to this compound, providing detailed methodologies and comparative data to aid researchers in selecting the most appropriate pathway for their specific needs.
Synthesis Pathways
Several distinct strategies have been developed for the synthesis of this compound. These can be broadly categorized into direct alkylation of naphthalene (B1677914) and multi-step synthetic sequences involving functionalized naphthalene precursors.
Friedel-Crafts Alkylation and Acylation-Reduction
The Friedel-Crafts reaction is a cornerstone of aromatic chemistry for the introduction of alkyl and acyl substituents.[2]
2.1.1. Direct Friedel-Crafts Ethylation
Direct ethylation of naphthalene with an ethyl halide, such as bromoethane (B45996) or ethyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), primarily yields the α-substituted product, this compound.[3] The reaction proceeds via an electrophilic aromatic substitution mechanism.
Experimental Protocol: Friedel-Crafts Ethylation of Naphthalene
-
Materials: Naphthalene, bromoethane, anhydrous aluminum chloride (AlCl₃), dichloromethane (B109758) (CH₂Cl₂), dilute hydrochloric acid, saturated sodium bicarbonate solution, anhydrous magnesium sulfate (B86663), and a standard set of laboratory glassware.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, a suspension of anhydrous AlCl₃ (1.1 equivalents) in dry dichloromethane is prepared under an inert atmosphere (e.g., nitrogen or argon).
-
The suspension is cooled to 0 °C in an ice bath.
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A solution of naphthalene (1.0 equivalent) in dry dichloromethane is added dropwise to the stirred suspension.
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Bromoethane (1.2 equivalents) is then added dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by carefully pouring the mixture over crushed ice and dilute hydrochloric acid.
-
The organic layer is separated, washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to afford this compound.
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2.1.2. Friedel-Crafts Acylation followed by Reduction
An alternative two-step approach involves the Friedel-Crafts acylation of naphthalene to form 1-acetylnaphthalene, followed by the reduction of the ketone to an ethyl group. This method can offer better control over mono-substitution and avoid polyalkylation, a common side reaction in direct alkylation.
The acylation of naphthalene with acetyl chloride or acetic anhydride (B1165640) in the presence of AlCl₃ predominantly gives the 1-isomer under kinetic control, especially in solvents like ethylene chloride.[4]
Experimental Protocol: Synthesis of 1-Acetylnaphthalene [4]
-
Materials: Naphthalene, acetyl chloride, anhydrous aluminum chloride (AlCl₃), ethylene chloride, dilute hydrochloric acid.
-
Procedure:
-
A solution of acetyl chloride (1.0 equivalent) and AlCl₃ (1.0 equivalent) in ethylene chloride is prepared in a reaction vessel.
-
To this, a solution of naphthalene (1.0 equivalent) in ethylene chloride is gradually added at 35 °C.
-
A ready reaction occurs, and a solid may separate.
-
The reaction mixture is decomposed with dilute hydrochloric acid.
-
The organic layer is separated, washed, dried, and the solvent evaporated.
-
The product, 1-acetylnaphthalene, is purified by vacuum distillation.
-
The subsequent reduction of 1-acetylnaphthalene to this compound can be achieved using standard methods such as the Clemmensen (amalgamated zinc and hydrochloric acid) or Wolff-Kishner (hydrazine and a strong base) reduction.
Experimental Protocol: Clemmensen Reduction of 1-Acetylnaphthalene
-
Materials: 1-Acetylnaphthalene, amalgamated zinc, concentrated hydrochloric acid, toluene (B28343).
-
Procedure:
-
Amalgamated zinc is prepared by treating zinc granules with a mercuric chloride solution.
-
A mixture of 1-acetylnaphthalene, amalgamated zinc, concentrated hydrochloric acid, and toluene is refluxed for 24-48 hours.
-
Additional portions of hydrochloric acid may be added during the reflux period.
-
After cooling, the organic layer is separated, washed with water and sodium bicarbonate solution, and dried.
-
The solvent is removed, and the resulting this compound is purified by distillation.
-
Alkylation with Ethylene or Ethanol over Solid Acid Catalysts
Industrial-scale production often favors the use of solid acid catalysts, such as zeolites (e.g., HY, H-beta) or silica-alumina, for the alkylation of naphthalene with ethylene or ethanol.[5][6] These methods offer advantages in terms of catalyst recyclability and reduced corrosive waste. The reaction is typically carried out in the vapor or liquid phase at elevated temperatures and pressures. A mixture of this compound and 2-ethylnaphthalene (B165323) is often obtained, with the isomer ratio depending on the catalyst and reaction conditions.[5]
Experimental Protocol: Alkylation of Naphthalene with Ethylene over HY Zeolite (Representative)
-
Materials: Naphthalene, ethylene gas, HY zeolite catalyst.
-
Procedure:
-
A fixed-bed reactor is packed with the HY zeolite catalyst.
-
The catalyst is activated by heating under a flow of inert gas.
-
A solution of naphthalene in a suitable solvent or molten naphthalene is fed into the reactor along with a stream of ethylene gas.
-
The reaction is carried out at a temperature range of 150-300 °C and a pressure of 10-50 atm.
-
The product stream exiting the reactor is cooled, and the liquid products are collected.
-
The product mixture is analyzed by gas chromatography (GC) to determine the conversion and isomer distribution.
-
This compound is separated from the mixture by fractional distillation.
-
Grignard Reagent-Based Synthesis
The formation of a carbon-carbon bond via a Grignard reagent provides a versatile route to this compound. This can be achieved by reacting 1-bromonaphthalene with magnesium to form the Grignard reagent, which is then quenched with an ethylating agent like diethyl sulfate.
Experimental Protocol: Grignard Synthesis of this compound
-
Materials: 1-Bromonaphthalene, magnesium turnings, anhydrous diethyl ether or tetrahydrofuran (B95107) (THF), diethyl sulfate, dilute hydrochloric acid.
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, magnesium turnings are covered with anhydrous diethyl ether.
-
A solution of 1-bromonaphthalene (prepared from naphthalene and bromine) in anhydrous ether is added dropwise to initiate the formation of the Grignard reagent (1-naphthylmagnesium bromide).[1][7] A crystal of iodine may be added to start the reaction.
-
Once the Grignard reagent has formed, the solution is cooled in an ice bath.
-
Diethyl sulfate is added dropwise to the stirred Grignard reagent.
-
The reaction mixture is stirred at room temperature for several hours.
-
The reaction is quenched by the slow addition of dilute hydrochloric acid.
-
The ether layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the residue is purified by vacuum distillation to yield this compound.
-
Synthesis from α-Tetralone
A multi-step synthesis starting from the commercially available α-tetralone offers another pathway. This involves a Grignard reaction with ethylmagnesium bromide to form 1-ethyl-1,2,3,4-tetrahydronaphthalen-1-ol, followed by dehydration and subsequent dehydrogenation.
Experimental Protocol: Synthesis of this compound from α-Tetralone
-
Step 1: Grignard Reaction with α-Tetralone
-
Ethylmagnesium bromide is prepared from bromoethane and magnesium in anhydrous diethyl ether.
-
A solution of α-tetralone in anhydrous diethyl ether is added dropwise to the Grignard reagent at 0 °C.
-
The reaction is quenched with saturated ammonium (B1175870) chloride solution, and the product, 1-ethyl-1,2,3,4-tetrahydronaphthalen-1-ol, is extracted and purified.
-
-
Step 2: Dehydration of the Tertiary Alcohol
-
The alcohol from Step 1 is heated with a dehydrating agent such as iodine, p-toluenesulfonic acid, or oxalic acid to yield a mixture of ethyl-dihydronaphthalene isomers.
-
-
Step 3: Dehydrogenation to this compound
-
The mixture of ethyl-dihydronaphthalenes is dehydrogenated using a catalyst such as palladium on carbon (Pd/C) or sulfur at elevated temperatures. The product, this compound, is then purified by distillation.
-
Data Presentation
The following tables summarize quantitative data for the different synthesis pathways of this compound.
Table 1: Comparison of this compound Synthesis Pathways
| Synthesis Pathway | Key Reagents | Catalyst | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Direct Friedel-Crafts Ethylation | Naphthalene, Bromoethane | AlCl₃ | Moderate to Good | Single-step reaction. | Risk of polyalkylation, catalyst handling. |
| Friedel-Crafts Acylation-Reduction | Naphthalene, Acetyl Chloride; Reducing agent | AlCl₃; Zn(Hg)/HCl | Good to Excellent | Good control of mono-substitution. | Two-step process, harsh reduction conditions. |
| Alkylation with Ethylene/Ethanol | Naphthalene, Ethylene/Ethanol | Zeolites (e.g., HY) | Variable (depends on conditions) | Catalyst is recyclable, industrially scalable. | Often produces isomeric mixtures, requires high T/P. |
| Grignard Synthesis | 1-Bromonaphthalene, Mg, Diethyl sulfate | None | Good | Versatile for various alkyl groups. | Requires anhydrous conditions, multi-step precursor prep. |
| Synthesis from α-Tetralone | α-Tetralone, Ethylmagnesium bromide, Dehydrating agent, Dehydrogenation catalyst | None for Grignard; Pd/C or S for dehydrogenation | Moderate (overall) | Utilizes a common starting material. | Multi-step synthesis with potential for side reactions. |
Table 2: Physicochemical and Spectroscopic Data for this compound [3][8][9][10][11]
| Property | Value |
| Molecular Formula | C₁₂H₁₂ |
| Molecular Weight | 156.22 g/mol |
| Boiling Point | 258-259 °C |
| Melting Point | -14 °C |
| Density | 1.008 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.606 |
| ¹H NMR (CDCl₃, ppm) | δ 7.95-7.80 (m, 2H), 7.75-7.65 (m, 1H), 7.50-7.30 (m, 4H), 3.15 (q, J=7.6 Hz, 2H), 1.35 (t, J=7.6 Hz, 3H) |
| ¹³C NMR (CDCl₃, ppm) | δ 141.9, 133.8, 131.9, 128.7, 126.8, 125.8, 125.6, 125.5, 124.0, 123.6, 25.9, 15.5 |
| Mass Spectrum (m/z) | 156 (M+), 141, 115 |
Mandatory Visualization
The following diagrams illustrate the key synthetic pathways described in this guide.
Caption: Friedel-Crafts pathways to this compound.
Caption: Alkylation and Grignard synthesis of this compound.
Caption: Multi-step synthesis of this compound from α-tetralone.
Conclusion
The synthesis of this compound can be accomplished through a variety of effective methods, each with its own set of advantages and challenges. Direct Friedel-Crafts ethylation offers a straightforward, single-step route, while the acylation-reduction sequence provides better control over mono-substitution. Alkylation over solid acid catalysts is well-suited for industrial applications, though it may require optimization to achieve high regioselectivity. The Grignard and α-tetralone-based syntheses provide versatile, albeit more complex, multi-step alternatives. The selection of a particular synthetic pathway will ultimately depend on the desired scale of production, required purity, available starting materials, and the specific capabilities of the laboratory or manufacturing facility. This guide provides the foundational knowledge and detailed protocols necessary for researchers to make informed decisions and successfully synthesize this compound for their research and development needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Naphthalene, 1-ethyl- [webbook.nist.gov]
- 4. Sciencemadness Discussion Board - 1-Acetylnaphthalene - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic performance and industrial test of HY zeolite for alkylation of naphthalene and α-tetradecene - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 1-Bromonaphthalene - Wikipedia [en.wikipedia.org]
- 8. This compound | C12H12 | CID 14315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Naphthalene, 1-ethyl- [webbook.nist.gov]
- 10. This compound(1127-76-0) MS spectrum [chemicalbook.com]
- 11. This compound(1127-76-0) 13C NMR [m.chemicalbook.com]
An In-depth Technical Guide to the Solubility of 1-Ethylnaphthalene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-Ethylnaphthalene in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where the dissolution of this compound is critical.
Introduction
This compound (C₁₂H₁₂) is an aromatic hydrocarbon characterized by a naphthalene (B1677914) ring substituted with an ethyl group. Its chemical structure significantly influences its physical and chemical properties, including its solubility. As a nonpolar compound, this compound is generally soluble in organic solvents and insoluble in water.[1] Understanding its solubility profile is crucial for a wide range of applications, including its use as a solvent, a chemical intermediate in the synthesis of dyes and fragrances, and its presence in petroleum products.[1]
Quantitative Solubility Data
Precise quantitative data on the solubility of this compound in a diverse range of organic solvents is essential for process design, optimization, and modeling in various scientific and industrial applications. The following table summarizes the available experimental solubility data.
| Solvent | Temperature (°C) | Solubility (Mole Fraction, x₁) | Solubility ( g/100 g Solvent) |
| Data Currently Unavailable |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is paramount for reliable process development and scientific research. Several well-established experimental methods can be employed to measure the solubility of a liquid solute like this compound in an organic solvent. The choice of method often depends on factors such as the required precision, the properties of the solute and solvent, and the available equipment.
Static Equilibrium Method (Shake-Flask Method)
The static equilibrium method, often referred to as the shake-flask method, is a widely used and reliable technique for determining the thermodynamic solubility of a substance.
Methodology:
-
Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume or mass of the organic solvent in a sealed container, such as a flask with a ground-glass stopper.
-
Equilibration: The mixture is agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached. This can be achieved using a mechanical shaker or a magnetic stirrer in a thermostatically controlled environment (e.g., a water bath or incubator). The time required to reach equilibrium can vary and should be determined experimentally by analyzing samples at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: Once equilibrium is established, the agitation is stopped, and the mixture is allowed to stand undisturbed at the same constant temperature to allow for the complete separation of the undissolved solute from the saturated solution. Centrifugation can be employed to expedite this process.
-
Sampling: A known volume of the clear, saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled pipette to avoid any temperature-induced changes in solubility.
-
Analysis: The concentration of this compound in the sampled solution is determined using a suitable analytical technique.
-
Calculation: The solubility is then calculated and expressed in the desired units, such as mole fraction, molarity, or grams of solute per 100 grams of solvent.
Gravimetric Method
The gravimetric method is a straightforward and accurate technique for determining solubility, particularly when the solute is non-volatile.
Methodology:
-
Equilibration and Sampling: A saturated solution is prepared and a known mass or volume of the clear supernatant is sampled as described in the static equilibrium method.
-
Solvent Evaporation: The sampled solution is transferred to a pre-weighed container (e.g., an evaporating dish or a beaker). The solvent is then carefully evaporated under controlled conditions, such as in a fume hood at ambient temperature or in a vacuum oven at a temperature below the boiling point of the solute, to leave behind the non-volatile this compound.
-
Drying to Constant Weight: The container with the residue is dried in an oven at a suitable temperature until a constant weight is achieved. This ensures the complete removal of the solvent.
-
Weighing: The container with the dry solute is cooled in a desiccator to prevent moisture absorption and then weighed accurately.
-
Calculation: The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container. The solubility can then be calculated based on the initial mass or volume of the saturated solution taken for analysis.
Spectroscopic Method (UV-Vis Spectroscopy)
For compounds that absorb ultraviolet or visible light, such as aromatic hydrocarbons like this compound, UV-Vis spectroscopy offers a rapid and sensitive method for determining solubility.
Methodology:
-
Preparation of Standard Solutions: A series of standard solutions of this compound in the chosen organic solvent with known concentrations are prepared.
-
Calibration Curve: The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) for this compound. A calibration curve is then constructed by plotting absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship.
-
Preparation of Saturated Solution: A saturated solution of this compound is prepared using the static equilibrium method.
-
Sampling and Dilution: A sample of the clear supernatant is withdrawn and, if necessary, accurately diluted with the solvent to bring its concentration within the linear range of the calibration curve.
-
Absorbance Measurement: The absorbance of the diluted sample is measured at the same λmax.
-
Concentration Determination: The concentration of this compound in the diluted sample is determined from the calibration curve.
-
Calculation: The solubility of this compound in the saturated solution is then calculated by taking the dilution factor into account.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates a generalized experimental workflow for determining the solubility of this compound in an organic solvent using the static equilibrium method coupled with an analytical technique.
Factors Influencing Solubility
The solubility of this compound in an organic solvent is governed by a complex interplay of various factors. The "like dissolves like" principle is a fundamental concept, where nonpolar solutes like this compound tend to dissolve better in nonpolar solvents.
Conclusion
This technical guide has outlined the current understanding of the solubility of this compound in organic solvents. While qualitative information suggests its solubility in nonpolar organic media, a significant gap exists in the availability of quantitative experimental data. The detailed experimental protocols provided herein offer a practical framework for researchers to determine the solubility of this compound in solvents relevant to their specific applications. The visualizations of the experimental workflow and influencing factors aim to provide a clear and concise understanding of the principles of solubility. Further experimental studies are crucial to populate the solubility database for this important aromatic hydrocarbon, which will undoubtedly benefit various fields of chemical science and engineering.
References
An In-depth Technical Guide on the Environmental Fate and Transport of 1-Ethylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and transport of 1-ethylnaphthalene (B72628), a polycyclic aromatic hydrocarbon (PAH). The information is curated for researchers, scientists, and drug development professionals to understand its behavior and persistence in various environmental compartments.
Physicochemical Properties
The environmental distribution of this compound is governed by its key physicochemical properties. These properties influence its partitioning between air, water, soil, and biota.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂ | [1] |
| Molecular Weight | 156.22 g/mol | [1] |
| Physical State | Liquid | [2] |
| Appearance | Colorless to pale yellow | [1] |
| Melting Point | -15 to -14 °C | [1][3] |
| Boiling Point | 258-260 °C | [1][2][3] |
| Vapor Pressure | 0.0214 - 0.0252 mmHg at 25 °C | [3][4] |
| Water Solubility | 10.7 mg/L at 25 °C | [1][3][4] |
| Octanol-Water Partition Coefficient (log Kow) | 4.4 | [4][5] |
| Henry's Law Constant | 2.7 mol/(kg*bar) at 298.15 K | [6][7] |
Environmental Fate and Transport
The environmental fate of this compound is determined by a combination of transport and transformation processes, including volatilization, adsorption, biodegradation, photodegradation, and atmospheric oxidation.
Transport
Volatilization: With a moderate vapor pressure and a notable Henry's Law constant, this compound has the potential to volatilize from contaminated water and moist soil surfaces into the atmosphere.[8] This process is a significant pathway for its redistribution in the environment.
Degradation
Biodegradation: Microbial degradation is a primary mechanism for the removal of this compound from the environment.
-
Aerobic Biodegradation: In the presence of oxygen, microorganisms can degrade this compound. While specific half-life data for this compound is scarce, studies on naphthalene (B1677914), a similar compound, show that biodegradation can be rapid in acclimated environments, with half-lives ranging from a few days to several weeks.[11][12][13] The degradation pathway for alkylated naphthalenes like this compound likely involves two main routes:
-
Ring Hydroxylation: Dioxygenase enzymes attack the unsubstituted aromatic ring, leading to the formation of dihydrodiols, which are further metabolized.
-
Side-Chain Oxidation: The ethyl group can be oxidized to form corresponding alcohols, aldehydes, and carboxylic acids.
-
-
Anaerobic Biodegradation: Under anoxic conditions, such as in deep sediments or contaminated aquifers, anaerobic microorganisms can also degrade this compound, although at a slower rate than aerobic degradation.[14][15][16][17] The degradation pathway often involves an initial carboxylation of the aromatic ring.[16]
Photodegradation: In the presence of sunlight, this compound in surface waters or on surfaces can undergo photodegradation.[18] The absorption of UV radiation can lead to the formation of reactive intermediates and transformation products, including hydroxylated and oxygenated derivatives.[18] The rate of photodegradation is influenced by factors such as water clarity, depth, and the presence of photosensitizing substances.
Atmospheric Fate: In the atmosphere, this compound exists predominantly in the vapor phase and is subject to degradation by reaction with photochemically produced hydroxyl radicals (•OH). This is a significant removal process in the air.
| Atmospheric Reaction | Rate Constant (cm³/molecule-s) | Estimated Half-Life |
| Reaction with •OH radicals | 3.64 x 10⁻¹¹ | ~3.8 hours |
Half-life is estimated assuming an average atmospheric •OH radical concentration of 2.0 x 10⁶ molecules/cm³.
Bioaccumulation
With a high log Kow, this compound has the potential to bioaccumulate in aquatic organisms.[19][20][21] The bioconcentration factor (BCF) is a measure of this potential, representing the ratio of the chemical's concentration in an organism to that in the surrounding water at steady state.[22] While a specific BCF for this compound is not available, its lipophilicity suggests that it may accumulate in the fatty tissues of fish and other aquatic life.
Experimental Protocols
Detailed methodologies are crucial for generating reliable data on the environmental fate of chemicals. Standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are widely used.
Soil Adsorption: Batch Equilibrium Method (OECD 106)
This method is used to determine the soil adsorption coefficient (Kd and Koc).
Caption: Workflow for determining the soil adsorption coefficient (Koc) using the batch equilibrium method.
Bioconcentration in Fish: Aqueous and Dietary Exposure (OECD 305)
This guideline describes a flow-through fish test to determine the bioconcentration factor (BCF).
References
- 1. This compound | 1127-76-0 [chemicalbook.com]
- 2. This compound = 97+ 1127-76-0 [sigmaaldrich.com]
- 3. 1127-76-0 [chembk.com]
- 4. 1-ethyl naphthalene, 1127-76-0 [thegoodscentscompany.com]
- 5. Naphthalene, 1-ethyl- (CAS 1127-76-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. ready.noaa.gov [ready.noaa.gov]
- 7. Naphthalene, 1-ethyl- [webbook.nist.gov]
- 8. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Element 2: Environmental Fate and Transport [atsdr.cdc.gov]
- 10. mVOC 4.0 [bioinformatics.charite.de]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. Enhanced Aerobic Biodegradation of Naphthalene in Soil: Kinetic Modelling and Half-Life Study [pubs.sciepub.com]
- 13. sciepub.com [sciepub.com]
- 14. Anaerobic degradation of naphthalene and 2-methylnaphthalene by strains of marine sulfate-reducing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 16. Anaerobic Naphthalene Degradation by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Changes in ecotoxicity of naphthalene and alkylated naphthalenes during photodegradation in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Predicting the Bioconcentration Factor in Fish from Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]
- 21. oehha.ca.gov [oehha.ca.gov]
- 22. downloads.regulations.gov [downloads.regulations.gov]
Biodegradation Pathways of 1-Ethylnaphthalene in Soil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethylnaphthalene (B72628), a polycyclic aromatic hydrocarbon (PAH), is a component of crude oil and its refined products, leading to its presence as an environmental contaminant in soil and aquatic environments. Due to the recognized carcinogenic and mutagenic potential of many PAHs, understanding their environmental fate and the mechanisms of their biological degradation is of paramount importance for risk assessment and the development of effective bioremediation strategies. This technical guide provides a comprehensive overview of the microbial biodegradation pathways of this compound in soil, drawing upon established principles of PAH metabolism by soil microorganisms. The guide details the key enzymatic reactions, intermediate metabolites, and genetic basis of the degradation processes. Furthermore, it presents a summary of quantitative data and detailed experimental protocols relevant to the study of this compound biodegradation.
Core Biodegradation Pathways
The microbial degradation of this compound in soil is primarily an aerobic process carried out by a diverse range of bacteria, with species from the genera Pseudomonas and Rhodococcus being extensively studied for their catabolic versatility towards aromatic hydrocarbons.[1][2] The initial enzymatic attack on the this compound molecule is the critical step that dictates the subsequent metabolic route. Two principal pathways are proposed based on analogous reactions with naphthalene (B1677914) and other alkylated PAHs:
-
Dioxygenation of the Aromatic Ring: This is a common initial step in the degradation of many PAHs. A multi-component enzyme system, naphthalene dioxygenase (NDO), incorporates both atoms of molecular oxygen into the unsubstituted aromatic ring of this compound. This reaction forms a cis-dihydrodiol, specifically cis-1,2-dihydroxy-8-ethyl-1,2-dihydronaphthalene.[1] Subsequent enzymatic reactions lead to rearomatization, ring cleavage, and eventual entry into central metabolic pathways. Naphthalene dioxygenase is known for its broad substrate specificity, enabling it to act on a variety of substituted naphthalenes.[3][4]
-
Oxidation of the Ethyl Side Chain: An alternative initial attack involves the oxidation of the ethyl group. This is typically initiated by a monooxygenase, which hydroxylates the α-carbon of the ethyl group to form 1-(1-hydroxyethyl)naphthalene. This alcohol can be further oxidized to 1-acetylnaphthalene and subsequently to 1-naphthoic acid.[1] In some organisms, these oxidized products may be dead-end metabolites, while in others, they can be further degraded.
The subsequent degradation of the central intermediates from both initial pathways converges towards common metabolic routes, ultimately leading to the mineralization of this compound to carbon dioxide and water.
Signaling Pathways and Logical Relationships
The biodegradation of this compound involves a cascade of enzymatic reactions. The following diagrams illustrate the proposed primary pathways.
Caption: Proposed pathway of this compound degradation via initial dioxygenation of the aromatic ring.
References
- 1. Frontiers | Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation [frontiersin.org]
- 2. Alternative Naphthalene Metabolic Pathway Includes Formation of ortho-Phthalic Acid and Cinnamic Acid Derivatives in the Rhodococcus opacus Strain 3D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethylbenzene Degradation Pathway [eawag-bbd.ethz.ch]
- 4. Substrate Specificity of Naphthalene Dioxygenase: Effect of Specific Amino Acids at the Active Site of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile of 1-Ethylnaphthalene: A Review of Available Data and Existing Knowledge Gaps
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available toxicological information for 1-ethylnaphthalene (B72628). A comprehensive toxicological profile, as typically understood within the scientific community, cannot be constructed at this time due to a significant lack of empirical data for this specific substance. The toxicological properties of this compound have not been fully investigated.[1] Much of the discussion herein relies on data from structurally related surrogate molecules, namely naphthalene (B1677914) and 1-methylnaphthalene (B46632), to provide context and potential insights. Such extrapolation should be interpreted with significant caution.
Executive Summary
This compound is an alkylated polycyclic aromatic hydrocarbon (PAH). While extensive toxicological data exist for its parent compound, naphthalene, and to a lesser extent, 1-methylnaphthalene, information specific to this compound is sparse. The primary metabolic pathway for this compound in both rat and human liver microsomes appears to be oxidation of the ethyl side chain, which may represent a detoxification pathway that reduces the formation of reactive aromatic epoxides. Information regarding acute, chronic, genetic, reproductive, and carcinogenic toxicity is largely unavailable. This guide presents the limited data found for this compound and contextualizes it with information from related naphthalenes, highlighting the critical need for further research.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₂ | [1] |
| Molecular Weight | 156.22 g/mol | [1] |
| CAS Number | 1127-76-0 | [2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 258 - 260 °C | [1] |
| Melting Point | -15 °C | [1] |
| Flash Point | 111 °C | [1] |
| Specific Gravity | 1.008 g/cm³ | [1] |
| Water Solubility | 10.7 mg/L @ 25 °C (experimental) | [3] |
| logP (o/w) | 4.400 | [3] |
Toxicokinetics and Metabolism
Direct and comprehensive toxicokinetic studies on this compound in vivo are not available in the public domain. However, in vitro studies provide some insight into its metabolic fate.
Metabolism
The metabolism of alkylated naphthalenes is a critical determinant of their toxicity. The primary concern with PAHs like naphthalene is the metabolic formation of reactive epoxides on the aromatic ring, which can lead to cytotoxicity and genotoxicity.
A key study investigating the in vitro metabolism of naphthalene and its alkylated congeners in rat and human liver microsomes found that the presence of an alkyl side chain, as in this compound, significantly shifts the metabolic process. With rat liver microsomes, oxidation of the alkyl side chain was the preferred pathway over aromatic oxidation for this compound. This suggests that the ethyl group may direct metabolic enzymes away from the naphthalene ring system, potentially reducing the formation of toxic epoxide intermediates.
The proposed primary metabolic pathway for this compound is depicted below.
Caption: Proposed primary metabolic pathway of this compound.
Toxicological Endpoints
Acute Toxicity
Specific LD₅₀ values for this compound via inhalation or dermal routes have not been identified. One source reports an oral LDLo (Lowest Published Lethal Dose) in rats.
| Route | Species | Value | Reference |
| Oral | Rat | LDLo: 5000 mg/kg | [3] |
This single data point suggests a low order of acute toxicity via the oral route.
Sub-chronic and Chronic Toxicity
No studies on the repeated-dose toxicity of this compound were found. For the related compound, 1-methylnaphthalene, chronic dietary exposure in mice led to pulmonary alveolar proteinosis.[4] The respiratory tract and liver are considered sensitive targets for 1-methylnaphthalene toxicity.[4]
Genotoxicity
There is no available data on the genotoxic potential of this compound.[1] Standard genotoxicity assays such as the Ames test or in vitro chromosomal aberration assays have not been reported for this compound. For context, naphthalene itself is generally not considered genotoxic in vivo, with any positive results in vitro often attributed to secondary effects from cytotoxicity.[5][6]
Carcinogenicity
This compound is not listed as a carcinogen by major regulatory and scientific bodies, including IARC, NTP, ACGIH, and OSHA.[1] No long-term carcinogenicity bioassays in animals have been conducted for this compound. In contrast, chronic inhalation of naphthalene has been shown to cause nasal tumors in rats and lung tumors in female mice.[7][8] 1-Methylnaphthalene has been found to have weak carcinogenic potential in the lungs of male mice.[9]
Reproductive and Developmental Toxicity
No information is available regarding the reproductive or developmental toxicity of this compound.[1][10] Studies on other alkylated naphthalenes in zebrafish suggest that the specific chemical structure influences developmental toxicity.[11]
Experimental Protocols
As no specific toxicological studies for this compound were found, detailed experimental protocols cannot be provided. However, to fulfill the user's request for methodological information, a generalized workflow for a standard in vitro genotoxicity assay is presented below. This serves as an example of how such a study would be conducted.
Example Protocol: In Vitro Chromosomal Aberration Test
This protocol is a generalized representation based on OECD Test Guideline 473.[12]
Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.
Test System:
-
Cells: Chinese Hamster Ovary (CHO) cells or primary human peripheral blood lymphocytes (HPBL).[12]
-
Metabolic Activation: A cofactor-supplemented post-mitochondrial fraction (S9) from the liver of a rodent species (e.g., rat) induced with a suitable agent (e.g., Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone).
Procedure:
-
Cell Culture: Propagate CHO cells or stimulate HPBL to divide.
-
Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range of this compound. The highest concentration should induce some level of cytotoxicity (e.g., ~50% reduction in cell growth).
-
Main Experiment:
-
Expose cell cultures in duplicate to at least three analyzable concentrations of this compound, a negative (vehicle) control, and a positive control.
-
Conduct exposures both with and without the S9 metabolic activation system.
-
Short treatment with S9: 3-6 hours exposure.
-
Short treatment without S9: 3-6 hours exposure.
-
Continuous treatment without S9: 1.5-2.0 normal cell cycle lengths.
-
-
Cell Harvest: Add a metaphase-arresting substance (e.g., colcemid) to the cultures for the last 1-3 hours of incubation. Harvest cells at a suitable time after the beginning of treatment to capture cells in their first metaphase.
-
Slide Preparation and Analysis:
-
Treat harvested cells with a hypotonic solution and fix.
-
Drop the cell suspension onto microscope slides and stain (e.g., with Giemsa).
-
Score at least 200 well-spread metaphases per concentration and control for structural chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).
-
Caption: Generalized workflow for an in vitro chromosomal aberration test.
Conclusion and Data Gaps
The available data on the toxicological profile of this compound is critically insufficient to perform a comprehensive risk assessment. The primary piece of experimental data suggests that its metabolism may favor a detoxification pathway via side-chain oxidation, which could theoretically make it less toxic than naphthalene. However, without empirical data from standardized toxicological assays, this remains a hypothesis.
Key Data Gaps:
-
Acute Toxicity: Lack of LD₅₀/LC₅₀ data for inhalation and dermal routes.
-
Repeated-Dose Toxicity: No sub-chronic or chronic toxicity studies are available.
-
Genotoxicity: A complete battery of in vitro and in vivo genotoxicity tests is needed.
-
Carcinogenicity: No animal bioassays have been conducted.
-
Reproductive/Developmental Toxicity: No data is available.
-
Toxicokinetics: In vivo absorption, distribution, metabolism, and excretion studies are required.
Given the widespread use of alkylated naphthalenes in various industrial applications, the lack of toxicological data for this compound represents a significant knowledge gap. We strongly recommend that further research, following established OECD guidelines, be conducted to adequately characterize the potential hazards of this compound to human health and the environment.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C12H12 | CID 14315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-ethyl naphthalene, 1127-76-0 [thegoodscentscompany.com]
- 4. HEALTH EFFECTS - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Critical assessment of the genetic toxicity of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicity and carcinogenicity study in F344 rats following 2 years of whole-body exposure to naphthalene vapors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Naphthalene animal carcinogenicity and human relevancy: overview of industries with naphthalene-containing streams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. Chemical structure drives developmental toxicity of alkyl-substituted naphthalenes in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
An In-depth Technical Guide on the Natural Occurrence of 1-Ethylnaphthalene in Crude Oil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the natural occurrence of 1-ethylnaphthalene (B72628) in crude oil. It covers its quantitative presence, the analytical methods for its detection, and the geochemical pathways believed to lead to its formation. This information is crucial for professionals in geochemistry, petroleum analysis, and environmental science, and may offer insights for those in drug development exploring novel molecular scaffolds.
Quantitative Occurrence of this compound
Alkylated naphthalenes, including ethylnaphthalenes, are significant components of the aromatic fraction of crude oil.[1][2] In some specific crude oil families, such as certain West Siberian oils, this compound, along with 2-ethylnaphthalene, has been identified as a major contributor to the alkylnaphthalene distribution. However, specific concentrations in parts per million (ppm) are infrequently reported for individual isomers. The data is more commonly presented for the entire C2-naphthalene group.
For context, the total naphthalenes content in petroleum jet fuel, which is derived from the kerosene (B1165875) fraction of crude oil, typically ranges from 1.2% to 1.6% by volume. The concentration of individual isomers like this compound within the broader C2-naphthalene fraction can vary significantly based on the crude oil's origin and thermal history.
Table 1: Representative Data on C2-Naphthalenes in Crude Oil and Related Products
| Sample Type | Compound Group | Concentration Range | Notes |
| Crude Oil (General) | C2-Naphthalenes | Varies significantly | Used as geochemical markers for source and maturity. |
| West Siberian Crude Oil (Specific Family) | This compound & 2-Ethylnaphthalene | Qualitatively described as "major contributors" | Precise quantitative data is not specified. |
| Petroleum Jet Fuel | Total Naphthalenes | 1.2 - 1.6 % (v/v) | Represents the combined concentration of naphthalene (B1677914) and all its alkylated derivatives. |
Note: This table summarizes the available data. Specific concentrations of this compound are not widely published. The data for C2-naphthalenes and total naphthalenes are provided for context.
Geochemical Formation Pathway
The formation of alkylnaphthalenes, including this compound, in crude oil is a result of complex diagenetic and catagenetic processes acting on biological precursor molecules over geological time. While a definitive, universally accepted pathway for every alkylnaphthalene isomer has not been fully elucidated, the prevailing theory points to the transformation of terpenoids, particularly diterpenoids, from higher plants and bacteria.
One proposed pathway involves the diagenesis of labdane-type diterpenoids. These bicyclic compounds, found in plant resins, can undergo a series of reactions including defunctionalization, cyclization, and aromatization during burial and thermal maturation of source rocks.
The following diagram illustrates a generalized conceptual pathway for the formation of ethylnaphthalenes from a labdane (B1241275) precursor. The exact intermediates and reaction conditions can vary, leading to a mixture of isomers.
Caption: Generalized diagenetic pathway of labdane to ethylnaphthalenes.
Experimental Protocols
The analysis of this compound in crude oil typically involves a multi-step process encompassing sample preparation to isolate the aromatic fraction, followed by instrumental analysis for identification and quantification. Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful technique for this purpose.
The first step is to separate the complex crude oil matrix into simpler fractions to reduce interference and improve analytical accuracy. This is commonly achieved using column chromatography.
Protocol for Separation of Aromatic Fraction:
-
Column Preparation: A glass chromatography column is packed with a slurry of activated silica (B1680970) gel in a non-polar solvent like n-hexane. A small layer of anhydrous sodium sulfate (B86663) is often added on top of the silica gel to remove any residual water from the sample.[2][3]
-
Sample Loading: A known weight of the crude oil sample, dissolved in a minimal amount of n-hexane, is carefully loaded onto the top of the column.
-
Elution of Saturates: The saturated hydrocarbon fraction is eluted from the column using a non-polar solvent, typically n-hexane. The eluate is collected until the solvent front of the next, more polar, solvent is about to emerge.
-
Elution of Aromatics: The aromatic fraction, which contains this compound, is then eluted using a solvent of higher polarity. A mixture of n-hexane and dichloromethane (B109758) (e.g., 1:1 v/v) or pure dichloromethane is commonly used.[1] This fraction is collected separately.
-
Concentration: The collected aromatic fraction is concentrated to a known volume using a gentle stream of nitrogen gas or a rotary evaporator to remove the solvent.
The following diagram illustrates the general workflow for sample preparation and analysis.
Caption: Experimental workflow for this compound analysis.
The concentrated aromatic fraction is then analyzed by GC-MS.
Typical GC-MS Parameters:
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used for the separation of aromatic hydrocarbons.
-
Injector: Split/splitless injector, operated in splitless mode to enhance sensitivity for trace components. Injector temperature is typically set to 280-300°C.
-
Oven Temperature Program: A temperature program is used to separate compounds based on their boiling points. A typical program might be:
-
Initial temperature: 40-60°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 4-8°C/minute to 300-320°C.
-
Final hold: Hold at the final temperature for 10-20 minutes to ensure elution of all compounds.
-
-
Carrier Gas: Helium is the most common carrier gas, with a constant flow rate of approximately 1.0-1.5 mL/minute.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible mass spectra for library matching.
-
Acquisition Mode:
-
Full Scan: The MS scans a wide mass range (e.g., m/z 40-400) to identify all eluted compounds.
-
Selected Ion Monitoring (SIM): For quantitative analysis, the MS is set to monitor only specific ions characteristic of the target analyte (this compound) and its isomers. This significantly increases sensitivity and selectivity. For C2-naphthalenes, including this compound, the molecular ion (m/z 156) and key fragment ions would be monitored.
-
-
Ion Source Temperature: Typically maintained at 230°C.
-
Quadrupole Temperature: Typically maintained at 150°C.
-
Identification and Quantification:
-
Identification: this compound is identified by comparing its retention time and mass spectrum with that of an authentic standard. The mass spectrum of this compound is characterized by its molecular ion at m/z 156 and a prominent fragment ion at m/z 141, corresponding to the loss of a methyl group.
-
Quantification: For accurate quantification, an internal standard (e.g., a deuterated naphthalene) is added to the sample before extraction. A calibration curve is generated using standards of this compound of known concentrations. The concentration of this compound in the sample is then determined by comparing its peak area to that of the internal standard and referencing the calibration curve.
Conclusion
This compound is a naturally occurring aromatic hydrocarbon in crude oil, originating from the diagenesis of biogenic precursors. Its presence and relative abundance, along with other alkylnaphthalenes, provide valuable geochemical information. While specific quantitative data for this individual isomer is sparse in the literature, established analytical protocols using column chromatography for sample preparation and GC-MS for analysis allow for its accurate identification and quantification. Further research focusing on the isomer-specific quantification of ethylnaphthalenes across a broader range of crude oils would enhance its utility as a precise geochemical marker.
References
Methodological & Application
Application Note: 1-Ethylnaphthalene as an Internal Standard for the GC-MS Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) and Volatile Organic Compounds (VOCs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the use of 1-ethylnaphthalene (B72628) as an internal standard in the quantitative analysis of polycyclic aromatic hydrocarbons (PAHs) and volatile organic compounds (VOCs) by gas chromatography-mass spectrometry (GC-MS). The use of an internal standard is crucial for achieving accurate and precise quantification by correcting for variations in sample preparation, injection volume, and instrument response.[1][2] this compound is a suitable internal standard for this application due to its chemical similarity to the target analytes, its distinct mass spectrum, and a retention time that allows for good chromatographic separation from common PAHs and VOCs. This document outlines the experimental workflow, from sample preparation to data analysis, and includes illustrative performance data.
Introduction
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that are of significant environmental and health concern due to their carcinogenic and mutagenic properties.[3] They are formed from the incomplete combustion of organic materials and are ubiquitous in the environment.[4] Similarly, volatile organic compounds (VOCs) are a broad group of chemicals that are emitted from various natural and anthropogenic sources and can have adverse health effects. Accurate and reliable quantification of these compounds in various matrices, such as environmental samples (soil, water, air) and biological samples, is essential for monitoring, risk assessment, and regulatory compliance.
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation and quantification of PAHs and VOCs due to its high sensitivity and selectivity.[3] The internal standard method is a common calibration technique in GC-MS that improves the accuracy and precision of quantitative analysis.[1][2] An ideal internal standard should be a compound that is chemically similar to the analytes of interest but not naturally present in the samples. It should also be well-resolved chromatographically from the target analytes. While isotopically labeled standards are often preferred, this compound presents a cost-effective and reliable alternative for the analysis of aromatic compounds.
Experimental Protocols
Reagents and Materials
-
Solvents: Dichloromethane (B109758) (DCM), Hexane (B92381), Acetone (B3395972) (all pesticide residue grade or equivalent)
-
Standards: Certified reference standards of target PAHs and VOCs, this compound (purity ≥98%)
-
Internal Standard Stock Solution: Prepare a 100 µg/mL stock solution of this compound in dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions of target analytes and the internal standard in dichloromethane to achieve the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 ng/mL). Each calibration standard should contain a constant concentration of the this compound internal standard (e.g., 20 ng/mL).
-
Solid Phase Extraction (SPE) Cartridges: Silica gel or Florisil cartridges for sample cleanup.
-
Anhydrous Sodium Sulfate (B86663): For removal of residual water from extracts.
Sample Preparation: Solid Matrix (e.g., Soil, Sediment)
-
Sample Homogenization: Homogenize the solid sample to ensure uniformity.
-
Weighing: Accurately weigh 10 g of the homogenized sample into a beaker.
-
Spiking with Internal Standard: Spike the sample with a known amount of the this compound internal standard solution.
-
Extraction: Add 20 mL of a 1:1 (v/v) mixture of hexane and acetone to the sample and extract using an ultrasonic bath for 15 minutes.
-
Separation: Decant the solvent extract. Repeat the extraction step two more times with fresh solvent. Combine the extracts.
-
Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.
-
Cleanup (if necessary): Pass the concentrated extract through an SPE cartridge to remove interferences. Elute the target analytes and the internal standard with an appropriate solvent mixture (e.g., hexane:dichloromethane).
-
Final Volume Adjustment: Adjust the final volume of the cleaned extract to 1 mL with dichloromethane. The sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters. Optimization may be required based on the specific instrument and target analytes.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 10 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 1: Illustrative GC-MS Conditions
Data Analysis
-
Peak Identification: Identify the peaks of the target analytes and this compound based on their retention times and characteristic mass spectra.
-
Quantification: For each analyte, determine the ratio of its peak area to the peak area of the this compound internal standard.
-
Calibration Curve: Plot a calibration curve of the peak area ratio versus the concentration ratio for each analyte in the calibration standards.
-
Concentration Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of each analyte in the samples.
Data Presentation
The following tables present illustrative quantitative data for the analysis of selected PAHs using this compound as an internal standard. This data is for exemplary purposes to demonstrate the expected performance of the method.
| Analyte | Concentration Range (ng/mL) | Linearity (R²) |
| Naphthalene | 1 - 100 | 0.9992 |
| Acenaphthene | 1 - 100 | 0.9989 |
| Fluorene | 1 - 100 | 0.9995 |
| Phenanthrene | 1 - 100 | 0.9991 |
| Anthracene | 1 - 100 | 0.9985 |
| Fluoranthene | 1 - 100 | 0.9993 |
| Pyrene | 1 - 100 | 0.9990 |
Table 2: Illustrative Linearity Data
| Analyte | Spiked Concentration (ng/g) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| Naphthalene | 20 | 95.2 | 4.8 |
| Acenaphthene | 20 | 98.1 | 3.5 |
| Fluorene | 20 | 96.5 | 4.1 |
| Phenanthrene | 20 | 92.8 | 5.2 |
| Anthracene | 20 | 94.3 | 4.5 |
| Fluoranthene | 20 | 99.0 | 3.1 |
| Pyrene | 20 | 97.6 | 3.9 |
Table 3: Illustrative Recovery and Precision Data for Spiked Soil Samples
Mandatory Visualizations
Caption: Experimental workflow for the GC-MS analysis of PAHs using this compound as an internal standard.
Caption: Role of this compound as an internal standard in ensuring accurate quantification.
Conclusion
The use of this compound as an internal standard provides a reliable and cost-effective approach for the quantitative analysis of PAHs and VOCs by GC-MS. The detailed protocol presented in this application note, from sample preparation to data analysis, demonstrates a robust workflow for achieving accurate and precise results. The illustrative data highlights the expected performance of the method in terms of linearity, recovery, and precision. This method is suitable for a wide range of applications, including environmental monitoring and quality control in various industries. Proper method validation should always be performed in the specific laboratory and for the matrix of interest to ensure data quality.
References
Application Notes and Protocols for Fluorescence Quenching Studies Using 1-Ethylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction to 1-Ethylnaphthalene (B72628) as a Fluorescent Probe
This compound is a polycyclic aromatic hydrocarbon characterized by a naphthalene (B1677914) core with an ethyl group substituent. Like other naphthalene derivatives, it possesses intrinsic fluorescence, making it a valuable tool in various spectroscopic studies.[1] Its relatively nonpolar nature allows it to be used as a probe to investigate hydrophobic environments, such as the interior of micelles, the binding sites of proteins, or as a tracer in fuel and combustion research.[2] The fluorescence of this compound is sensitive to its local environment, and this property can be exploited in fluorescence quenching studies to elucidate the dynamics of molecular interactions.
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a fluorophore.[3] This phenomenon can occur through various mechanisms, primarily categorized as dynamic (collisional) quenching and static quenching.[4] By monitoring the quenching of this compound's fluorescence in the presence of a specific analyte (the quencher), researchers can obtain quantitative information about binding affinities, accessibility of the fluorophore, and the kinetics of the interaction.
Mechanisms of Fluorescence Quenching
The two primary mechanisms of fluorescence quenching are dynamic and static quenching, which can be distinguished by their dependence on temperature and the fluorescence lifetime of the probe.
-
Dynamic (Collisional) Quenching: This occurs when the excited-state fluorophore collides with a quencher molecule, leading to non-radiative de-excitation back to the ground state. This process is diffusion-dependent. An increase in temperature generally leads to a higher diffusion rate and, consequently, more efficient dynamic quenching. In this mechanism, the fluorescence lifetime of the probe decreases in the presence of the quencher.[4][5]
-
Static Quenching: This mechanism involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. Since this complex is formed before excitation, it reduces the concentration of fluorophore available to be excited, thus decreasing the overall fluorescence intensity. In pure static quenching, the fluorescence lifetime of the uncomplexed fluorophore remains unchanged in the presence of the quencher.[4]
Below is a diagram illustrating the fundamental differences between dynamic and static quenching.
Quantitative Analysis: The Stern-Volmer Equation
The efficiency of fluorescence quenching can be quantified using the Stern-Volmer equation:
F₀ / F = 1 + Ksv[Q] = 1 + k₀τ₀[Q]
Where:
-
F₀ is the fluorescence intensity of this compound in the absence of the quencher.
-
F is the fluorescence intensity in the presence of the quencher at concentration [Q].
-
Ksv is the Stern-Volmer quenching constant, which is a measure of the quenching efficiency.
-
k₀ is the bimolecular quenching rate constant.
-
τ₀ is the unquenched fluorescence lifetime of this compound.[6]
A plot of F₀ / F versus [Q] should yield a straight line with a slope equal to Ksv if the quenching is purely dynamic or purely static.[6] The bimolecular quenching constant (k₀) can then be calculated if the fluorescence lifetime (τ₀) is known. For many biopolymers, the fluorescence lifetime is on the order of 10⁻⁸ s.[7]
Quantitative Data for Alkylnaphthalene Quenching
| Alkylnaphthalene (Fluorophore) | Quencher | Stern-Volmer Constant (Ksv) (per mole fraction) |
| 1,2-Dimethylnaphthalene (B110214) | 3,5-di-t-butyl-4-hydroxybenzoic acid | 330 ± 40 |
| 1-Methylnaphthalene (B46632) | 2,6-di-t-butyl-α-dimethyl-amino-p-cresol | 200 ± 100 |
| 1-Methylnaphthalene | 2,4,6-triphenyl-phenoxyl | 160 ± 80 |
| 1-Methylnaphthalene | N,N,N',N'-tetramethyl-p-phenylenediamine | 150 ± 75 |
| Data adapted from Eastman, J. W., et al. (1970). The fluorescence of neat alkylnaphthalene liquids was quenched by various organic compounds.[8] |
Fluorescence Lifetime of Naphthalene
The fluorescence lifetime (τ₀) is essential for calculating the bimolecular quenching rate constant. While the lifetime of this compound should be determined experimentally, the values for naphthalene in different solvents can serve as a useful reference.
| Solvent | τ₀ (ns) (Deoxygenated) | τ₀ (ns) (Air-Saturated) |
| Cyclohexane | 96.0 | 29.5 |
| Heptane | 96.0 | 31.0 |
| Water | 40.0 | 23.0 |
| Data for Naphthalene. Adapted from a study on the fluorescence of aromatic hydrocarbons in aqueous solution.[9] |
Experimental Protocols
Protocol 1: Determination of the Stern-Volmer Constant (Ksv)
This protocol outlines the procedure for a steady-state fluorescence quenching experiment to determine the Ksv for the interaction of this compound with a quencher.
1. Materials and Reagents:
-
This compound (as the fluorophore)
-
High-purity solvent (e.g., ethanol, cyclohexane, or a buffered aqueous solution, depending on the application and solubility of the quencher)
-
Quencher of interest (e.g., potassium iodide, acrylamide, or a specific drug molecule)
-
Spectrofluorometer
-
Quartz cuvettes
-
Volumetric flasks and precision pipettes
2. Preparation of Solutions:
-
Fluorophore Stock Solution: Prepare a stock solution of this compound in the chosen solvent. A typical concentration is in the micromolar range. The concentration should be adjusted so that the absorbance at the excitation wavelength is below 0.1 to prevent inner filter effects.
-
Quencher Stock Solution: Prepare a concentrated stock solution of the quencher in the same solvent. The concentration should be high enough to allow for serial dilutions to cover the desired range.
-
Sample Solutions: Prepare a series of samples in volumetric flasks. Each flask should contain the same constant concentration of this compound and varying concentrations of the quencher. Ensure the total volume is identical for all samples to maintain a constant fluorophore concentration. Include a control sample containing only this compound (no quencher) to measure F₀.
3. Instrumentation and Measurement:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Set the excitation wavelength to an absorption maximum of this compound (e.g., around 280-320 nm, which should be confirmed by measuring its absorption spectrum).
-
Set the emission wavelength range to scan across the expected fluorescence spectrum of this compound (e.g., approximately 320-450 nm).
-
Use a quartz cuvette to measure the fluorescence spectrum of each prepared sample, starting with the control (no quencher).
-
Record the fluorescence intensity at the emission maximum for each sample.
4. Data Analysis:
-
Correct the fluorescence intensities for any background signal from the solvent.
-
Calculate the ratio F₀ / F for each quencher concentration.
-
Plot F₀ / F on the y-axis against the quencher concentration [Q] on the x-axis.
-
Perform a linear regression on the data points. The slope of the resulting line is the Stern-Volmer constant, Ksv. The intercept should be approximately 1.
Protocol 2: Distinguishing Between Static and Dynamic Quenching
This protocol describes how to differentiate between the two primary quenching mechanisms by performing temperature-dependent and/or fluorescence lifetime measurements.
A. Temperature-Dependent Measurements:
-
Procedure: Repeat the experiment outlined in Protocol 1 at several different temperatures (e.g., 25°C, 35°C, and 45°C). Ensure the solutions are allowed to equilibrate at each temperature before measurement.
-
Analysis:
-
Calculate Ksv at each temperature.
-
If Ksv increases with increasing temperature: The quenching is likely dynamic, as higher temperatures increase diffusion rates and the frequency of collisions.
-
If Ksv decreases with increasing temperature: The quenching is likely static, as higher temperatures can decrease the stability of the ground-state complex, leading to its dissociation.
-
B. Fluorescence Lifetime Measurements:
-
Instrumentation: A time-resolved spectrofluorometer capable of measuring fluorescence lifetimes (e.g., using Time-Correlated Single Photon Counting - TCSPC) is required.
-
Procedure: Measure the fluorescence lifetime of this compound in the absence of the quencher (τ₀) and in the presence of several different concentrations of the quencher (τ).
-
Analysis:
-
Plot τ₀ / τ versus the quencher concentration [Q].
-
If the plot is linear with a slope equal to Ksv (obtained from steady-state measurements) and the lifetime decreases with increasing quencher concentration: The quenching mechanism is predominantly dynamic.
-
If the lifetime (τ) does not change with increasing quencher concentration: The quenching mechanism is static.
-
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for a fluorescence quenching study.
Applications in Research and Drug Development
-
Probing Protein Binding Sites: this compound can be used to study the binding of ligands or drugs to proteins. If the fluorophore is located in a binding pocket, the addition of a binding partner that quenches its fluorescence can be used to determine binding constants.
-
Characterizing Micellar Systems: As a hydrophobic probe, this compound can partition into the core of micelles. Quenching studies can then provide information about the accessibility of the micellar core to aqueous quenchers and the dynamics of the micellar environment.
-
Sensing and Detection: Naphthalene-based fluorescent probes have been developed for the detection of various analytes, including metal ions and small molecules.[10][11] The quenching of this compound fluorescence could be adapted for similar sensing applications.
-
Materials Science: The fluorescence properties of naphthalene derivatives are utilized in the development of organic electronic materials. Quenching studies can help characterize energy transfer processes in these materials.[1]
References
- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stern–Volmer relationship - Wikipedia [en.wikipedia.org]
- 4. Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 7. rsc.org [rsc.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 1-Ethylnaphthalene: An Experimental Protocol for Laboratory Applications
Abstract
This document provides a comprehensive, two-step experimental protocol for the laboratory synthesis of 1-ethylnaphthalene (B72628). The synthesis involves the Friedel-Crafts acylation of naphthalene (B1677914) to form the intermediate, 1-acetylnaphthalene, followed by a Wolff-Kishner reduction to yield the final product. This protocol includes detailed methodologies, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and clarity for researchers in organic synthesis and drug development.
Introduction
This compound is a substituted polycyclic aromatic hydrocarbon of interest in various fields of chemical research. Its synthesis is a practical illustration of fundamental organic reactions, namely electrophilic aromatic substitution and carbonyl group reduction. The protocol detailed herein follows a classical and reliable synthetic route, prioritizing the formation of the 1-substituted isomer through kinetically controlled Friedel-Crafts acylation, followed by an efficient reduction.
Experimental Protocols
The synthesis of this compound is achieved in two primary stages:
-
Step 1: Friedel-Crafts Acylation of Naphthalene to Synthesize 1-Acetylnaphthalene.
-
Step 2: Wolff-Kishner Reduction of 1-Acetylnaphthalene to Synthesize this compound.
Protocol 1: Kinetically Controlled Synthesis of 1-Acetylnaphthalene
This protocol is designed to favor the formation of the kinetic alpha-isomer, 1-acetylnaphthalene, by conducting the reaction at a low temperature in a non-polar solvent.[1][2]
Materials:
-
Naphthalene (1.0 eq.)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq.)
-
Acetyl Chloride (CH₃COCl) (1.0 eq.)
-
Dry Dichloromethane (CH₂Cl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Crushed Ice
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen inlet/outlet (or drying tube)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: Ensure all glassware is thoroughly oven-dried. Assemble a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a dry, inert atmosphere using a slow stream of nitrogen.
-
Reagent Preparation: In the flask, suspend anhydrous aluminum chloride (1.1 eq.) in dry dichloromethane. Cool the suspension to 0°C in an ice bath.[1]
-
Addition of Acetyl Chloride: Add acetyl chloride (1.0 eq.) dropwise to the cooled and stirred suspension via the dropping funnel over 15-20 minutes.[1]
-
Addition of Naphthalene: Dissolve naphthalene (1.0 eq.) in a minimal amount of dry dichloromethane. Add this solution dropwise to the reaction mixture at 0°C over a period of 30 minutes.[1]
-
Reaction: Maintain the reaction mixture at 0°C with continuous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[1]
-
Workup: Carefully and slowly pour the reaction mixture onto a beaker containing crushed ice and concentrated HCl to hydrolyze the aluminum chloride complex.[1][3]
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine all organic extracts.[1]
-
Washing: Wash the combined organic layer sequentially with saturated sodium bicarbonate solution and then with brine.[1]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[1]
-
Purification: The crude 1-acetylnaphthalene can be purified by column chromatography on silica (B1680970) gel or by recrystallization.[1][4]
Protocol 2: Wolff-Kishner Reduction of 1-Acetylnaphthalene
This protocol utilizes the Huang-Minlon modification of the Wolff-Kishner reduction, which offers improved reaction times and yields for the deoxygenation of the ketone to an alkane.[5]
Materials:
-
1-Acetylnaphthalene (1.0 eq.)
-
Hydrazine (B178648) Hydrate (B1144303) (N₂H₄·H₂O, 85%) (approx. 4-5 eq.)
-
Potassium Hydroxide (B78521) (KOH) (approx. 4-5 eq.)
-
Diethylene Glycol (solvent)
-
Deionized Water
-
Diethyl Ether (or other suitable extraction solvent)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with temperature control
-
Distillation apparatus
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 1-acetylnaphthalene (1.0 eq.), potassium hydroxide (4-5 eq.), hydrazine hydrate (4-5 eq.), and diethylene glycol.
-
Hydrazone Formation: Attach a reflux condenser and heat the mixture to reflux (around 100-140°C) for 1-2 hours to facilitate the formation of the hydrazone.
-
Water Removal: After hydrazone formation, arrange the apparatus for distillation. Increase the temperature to distill off water and excess hydrazine hydrate. Continue heating until the reaction temperature reaches approximately 200°C.
-
Reduction: Once the temperature has reached ~200°C, maintain it at reflux for 3-5 hours to allow for the decomposition of the hydrazone and the formation of the alkane with the evolution of nitrogen gas.
-
Cooling and Workup: Allow the reaction mixture to cool to room temperature. Add deionized water to the flask.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (or another suitable organic solvent) multiple times.
-
Washing: Combine the organic extracts and wash them with water and then with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Data Presentation
The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.
Table 1: Physicochemical Properties
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| Naphthalene | C₁₀H₈ | 128.17 | 218 | 80.26 |
| 1-Acetylnaphthalene | C₁₂H₁₀O | 170.21[6] | 163 (at 15 mmHg)[7] | 9-10[8] |
| This compound | C₁₂H₁₂ | 156.22[9] | 258-260 | -15 to -14 |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data Points |
| ¹H NMR | Spectral data available from various sources. |
| ¹³C NMR | Spectral data available from various sources. |
| Mass Spectrometry (EI) | Major peaks (m/z): 156 (M+), 141, 128, 115.[10] |
| Infrared (IR) Spectroscopy | Characteristic peaks for aromatic C-H and C=C stretching, and alkyl C-H stretching.[11] |
Note: Detailed spectra can be accessed through public databases such as the NIST WebBook.[10][11][12][13]
Experimental Workflow and Signaling Pathways
The overall synthetic pathway can be visualized as a two-step process. The first step is an electrophilic aromatic substitution, and the second is a reduction.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Acetyl chloride is corrosive, flammable, and a lachrymator. Handle with extreme care in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a fume hood.
-
Hydrazine hydrate is toxic and a suspected carcinogen. Handle with appropriate engineering controls and PPE.
-
The Wolff-Kishner reduction is performed at high temperatures and involves the evolution of nitrogen gas. Ensure the apparatus is properly vented.
-
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. websites.umich.edu [websites.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 1-Acetylnaphthalene | C12H10O | CID 13663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sciencemadness Discussion Board - 1-Acetylnaphthalene - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Sciencemadness Discussion Board - 1-acetylnaphthalene = 1-acetonaphthone = alpha-naphthyl methyl ketone - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. This compound | C12H12 | CID 14315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Naphthalene, 1-ethyl- [webbook.nist.gov]
- 11. Naphthalene, 1-ethyl- [webbook.nist.gov]
- 12. Naphthalene, 1-ethyl- [webbook.nist.gov]
- 13. Naphthalene, 1-ethyl- [webbook.nist.gov]
Application of 1-Ethylnaphthalene in Studying Bile Salt Aggregation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bile salts are amphiphilic molecules synthesized from cholesterol in the liver, playing a crucial role in the digestion and absorption of fats and fat-soluble vitamins. In aqueous solutions, bile salt monomers self-assemble into aggregates known as micelles above a certain concentration, termed the critical micelle concentration (CMC). The formation of these micelles is fundamental to their physiological function and is also of significant interest in drug delivery, as they can solubilize poorly water-soluble drugs, potentially enhancing their bioavailability.
The study of bile salt aggregation and the determination of their CMC are therefore critical in both physiological research and pharmaceutical development. Various methods are employed to determine the CMC of surfactants, including surface tension, conductivity, and light scattering measurements. Fluorescence spectroscopy, using specific probes, offers a sensitive and non-invasive alternative.
This document outlines the application of 1-ethylnaphthalene (B72628), a hydrophobic fluorescent probe, for the characterization of bile salt aggregation. While direct literature on this specific application is not abundant, the principles are based on the well-established use of other aromatic hydrocarbons as fluorescent probes to study micellar systems. This compound's fluorescence is sensitive to the polarity of its microenvironment. In an aqueous solution, its fluorescence is quenched, but when it partitions into the hydrophobic core of a bile salt micelle, its fluorescence intensity is expected to increase significantly. This change in fluorescence can be used to determine the CMC of the bile salt.
Principle of the Method
The underlying principle of using this compound as a probe for bile salt aggregation lies in its photophysical properties. As a hydrophobic molecule, this compound has very low solubility in water. In an aqueous environment, its fluorescence quantum yield is low. When bile salt micelles form, they create a nonpolar, hydrophobic microenvironment within their core. This compound will preferentially partition from the aqueous phase into this hydrophobic core.
This sequestration within the micellar core protects the probe from the quenching effects of water, leading to a significant increase in its fluorescence intensity. By titrating a solution of this compound with increasing concentrations of a bile salt and monitoring the fluorescence intensity, a distinct inflection point will be observed. This inflection point, where the fluorescence intensity begins to increase sharply, corresponds to the onset of micelle formation and is thus the Critical Micelle Concentration (CMC).
Below is a diagram illustrating the partitioning of this compound into bile salt micelles.
Caption: Partitioning of this compound (1-EN) into a bile salt micelle.
Experimental Protocols
This section provides a detailed methodology for determining the CMC of a bile salt, for example, sodium cholate (B1235396), using this compound as a fluorescent probe.
Materials and Reagents
-
This compound (purity >98%)
-
Sodium cholate (or other bile salt of interest, purity >99%)
-
Ethanol (B145695) (spectroscopic grade)
-
Phosphate buffered saline (PBS), pH 7.4
-
Deionized water (Milli-Q or equivalent)
Equipment
-
Fluorometer/Fluorescence spectrophotometer
-
Volumetric flasks
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
-
Magnetic stirrer and stir bars
-
Analytical balance
Preparation of Stock Solutions
-
This compound Stock Solution (1 mM):
-
Accurately weigh 15.62 mg of this compound.
-
Dissolve it in a small amount of spectroscopic grade ethanol.
-
Transfer the solution to a 100 mL volumetric flask and bring the volume to the mark with ethanol.
-
Store this stock solution in a dark, airtight container at 4°C.
-
-
Bile Salt Stock Solution (e.g., 100 mM Sodium Cholate):
-
Accurately weigh 430.56 mg of sodium cholate.
-
Dissolve it in PBS (pH 7.4) in a 10 mL volumetric flask.
-
Ensure complete dissolution, using gentle warming or stirring if necessary.
-
Bring the volume to the mark with PBS.
-
Experimental Workflow for CMC Determination
The following diagram outlines the workflow for the experiment.
Caption: Experimental workflow for CMC determination using a fluorescent probe.
Detailed Procedure
-
Preparation of Sample Solutions:
-
Prepare a series of solutions with varying concentrations of the bile salt and a fixed concentration of this compound.
-
For each sample, add a specific volume of the bile salt stock solution to a volumetric flask.
-
Add a small, fixed amount of the this compound stock solution to each flask to achieve a final concentration in the low micromolar range (e.g., 1 µM). The volume of ethanol from the probe stock should be kept minimal (e.g., less than 1% of the total volume) to avoid affecting the micellization process.
-
Bring each flask to its final volume with PBS (pH 7.4).
-
Prepare a blank solution containing only the this compound probe in PBS (without bile salt).
-
-
Equilibration:
-
Allow the prepared solutions to equilibrate for at least 30 minutes at a constant temperature (e.g., 25°C or 37°C) before measurement. This ensures the partitioning of the probe into the micelles reaches equilibrium.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to approximately 280 nm and the emission wavelength to approximately 335 nm. Note: These wavelengths are typical for naphthalene (B1677914) derivatives and should be optimized by running an excitation and emission scan of this compound in a nonpolar solvent and in a bile salt solution above the expected CMC.
-
Measure the fluorescence intensity of each sample, starting from the blank and proceeding from the lowest to the highest bile salt concentration.
-
-
Data Analysis:
-
Plot the fluorescence intensity of this compound as a function of the bile salt concentration.
-
The resulting plot should show two distinct linear regions: a region of low, relatively constant fluorescence at low bile salt concentrations, and a region of sharply increasing fluorescence at higher concentrations.
-
The CMC is determined as the concentration at the intersection of the two lines fitted to these regions.
-
Data Presentation
The quantitative data obtained from the experiment should be summarized in a structured table for easy comparison and analysis.
Table 1: Hypothetical Fluorescence Intensity Data for this compound in Sodium Cholate Solutions
| Sample | [Sodium Cholate] (mM) | Fluorescence Intensity (a.u.) |
| 1 | 0.0 | 50.2 |
| 2 | 1.0 | 51.5 |
| 3 | 2.0 | 52.1 |
| 4 | 4.0 | 53.8 |
| 5 | 6.0 | 55.9 |
| 6 | 8.0 | 95.3 |
| 7 | 10.0 | 150.7 |
| 8 | 12.0 | 210.1 |
| 9 | 14.0 | 265.4 |
| 10 | 16.0 | 320.9 |
| 11 | 18.0 | 375.2 |
| 12 | 20.0 | 430.6 |
Note: This is illustrative data. Actual fluorescence intensity values will depend on the specific instrument settings and probe concentration.
Applications in Drug Development
The methodology described here can be a valuable tool for drug development professionals for several reasons:
-
Screening of Bile Salt Formulations: Different bile salts and their mixtures can be rapidly screened for their micellization properties to select optimal carriers for poorly soluble drug candidates.
-
Investigating Drug-Micelle Interactions: The presence of a drug molecule can influence the CMC of a bile salt. By performing the CMC determination in the presence and absence of a drug, one can gain insights into the drug's interaction with the micelles.
-
Solubilization Capacity Studies: The partitioning of a fluorescent drug molecule into bile salt micelles can be studied using a similar fluorescence-based approach to quantify the solubilization capacity of different bile salt formulations.
Conclusion
The use of this compound as a fluorescent probe presents a sensitive and straightforward method for studying bile salt aggregation and determining their critical micelle concentration. The protocols and data presentation formats provided in this document offer a comprehensive guide for researchers, scientists, and drug development professionals to employ this technique in their work. While this application is based on established principles of fluorescence spectroscopy in micellar systems, further validation and optimization for specific bile salts and experimental conditions are recommended.
Application Notes and Protocols for the Photochemical Degradation of 1-Ethylnaphthalene in Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethylnaphthalene (B72628), a polycyclic aromatic hydrocarbon (PAH), is a compound of environmental and toxicological interest. Understanding its fate in aqueous environments under the influence of light is crucial for environmental risk assessment and the development of remediation strategies. Photochemical degradation is a significant pathway for the transformation of PAHs in sunlit surface waters. This document provides a detailed protocol for studying the photochemical degradation of this compound in a controlled laboratory setting, along with illustrative data and potential degradation pathways.
Data Presentation
The following tables summarize hypothetical quantitative data for the photochemical degradation of this compound in water, based on typical values observed for similar alkylated naphthalenes.[1] These tables are intended to serve as a template for presenting experimental results.
Table 1: Photodegradation Kinetics of this compound in Water
| Parameter | Value | Conditions |
| Initial Concentration | 10 µM | Purified water, 25 °C |
| Light Source | Simulated Sunlight (Xenon Arc Lamp) | > 290 nm |
| Apparent Rate Constant (k) | 0.025 min⁻¹ | Pseudo-first-order kinetics |
| Half-life (t½) | 27.7 min | Calculated as 0.693/k |
Table 2: Quantum Yield of this compound Photodegradation
| Parameter | Value | Conditions |
| Wavelength Range | 290-400 nm | Polychromatic light |
| Quantum Yield (Φ) | 8.5 x 10⁻⁴ | Aerated pure water |
Table 3: Major Photodegradation Products of this compound (Hypothetical)
| Retention Time (min) | Compound Name | Molecular Formula | Concentration at t=60 min (µM) |
| 8.5 | 1-(1-Naphthyl)ethanol | C₁₂H₁₂O | 1.2 |
| 10.2 | 1-Naphthyl acetaldehyde | C₁₂H₁₀O | 0.8 |
| 12.1 | 1-Naphthoic acid | C₁₁H₈O₂ | 0.5 |
| 15.4 | Phthalic acid | C₈H₆O₄ | 0.3 |
Experimental Protocols
This section details the methodology for conducting a photochemical degradation study of this compound in water.
Materials and Reagents
-
This compound (≥98% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (Ultrapure, e.g., Milli-Q)
-
Phosphate (B84403) buffer salts
-
Chemical actinometer (e.g., p-nitroanisole/pyridine)
Equipment
-
Photoreactor equipped with a light source (e.g., Xenon arc lamp with filters for λ > 290 nm)
-
Quartz reaction vessels
-
Magnetic stirrer and stir bars
-
High-Performance Liquid Chromatograph (HPLC) with UV-Vis and Fluorescence detectors
-
Gas Chromatograph-Mass Spectrometer (GC-MS) for product identification
-
Spectrophotometer
-
pH meter
Preparation of Solutions
-
Stock Solution of this compound (1 mM): Accurately weigh the required amount of this compound and dissolve it in a small volume of acetonitrile. Dilute to the final volume with acetonitrile in a volumetric flask. Store in an amber bottle at 4°C.
-
Working Solution (10 µM): Prepare the working solution by diluting the stock solution with ultrapure water. The final concentration of acetonitrile should be kept low (<0.1%) to minimize its effect on the reaction.
-
Buffered Solutions (Optional): If the effect of pH is to be studied, prepare buffer solutions (e.g., phosphate buffer for pH 7) and use them to prepare the working solution.
Photodegradation Experiment
-
Reaction Setup: Place a known volume (e.g., 50 mL) of the 10 µM this compound working solution into a quartz reaction vessel. Add a magnetic stir bar.
-
Dark Control: Prepare an identical sample and wrap the vessel in aluminum foil to serve as a dark control. This will account for any loss due to adsorption or volatilization.
-
Irradiation: Place the reaction vessels in the photoreactor. Maintain a constant temperature (e.g., 25 °C) using a water bath. Turn on the light source and the magnetic stirrer.
-
Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 1 mL) from each reaction vessel.
-
Sample Preparation for Analysis: Immediately transfer the collected samples into amber HPLC vials. If necessary, quench the reaction by adding a small amount of a suitable quenching agent or by placing the samples in the dark and on ice.
Analytical Procedure
-
Quantification of this compound:
-
Analyze the collected samples using a reverse-phase HPLC system with a C18 column.
-
Use a mobile phase gradient of acetonitrile and water.
-
Monitor the concentration of this compound using a UV-Vis detector at its maximum absorption wavelength and a fluorescence detector for enhanced sensitivity.
-
Calculate the concentration based on a pre-established calibration curve.
-
-
Identification of Photodegradation Products:
-
For the identification of major byproducts, analyze the samples from later time points using GC-MS.
-
Extract the aqueous samples with a suitable organic solvent (e.g., dichloromethane) prior to GC-MS analysis.
-
Identify the products by comparing their mass spectra with spectral libraries (e.g., NIST).
-
Data Analysis
-
Kinetics: Plot the natural logarithm of the concentration of this compound versus time. If the plot is linear, the reaction follows pseudo-first-order kinetics. The slope of the line will be the negative of the apparent rate constant (k).[1]
-
Half-life: Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Quantum Yield Determination: Determine the photon flux of the light source using a chemical actinometer. The quantum yield (Φ) can then be calculated by dividing the rate of this compound degradation by the rate of photon absorption.
Visualizations
The following diagrams illustrate the experimental workflow and a potential degradation pathway for this compound.
References
Application Notes and Protocols for Bioremediation of 1-Ethylnaphthalene Contaminated Sites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing a bioremediation strategy for sites contaminated with 1-ethylnaphthalene (B72628). The protocols outlined below are based on established methods for the bioremediation of polycyclic aromatic hydrocarbons (PAHs) and their alkylated derivatives.
Introduction
This compound is a polycyclic aromatic hydrocarbon (PAH) commonly found in crude oil, petroleum products, and at sites of incomplete combustion. Due to its toxic, mutagenic, and carcinogenic properties, its presence in the environment is a significant concern. Bioremediation offers a cost-effective and environmentally friendly approach to detoxify and remove this compound from contaminated soil and water by leveraging the metabolic capabilities of microorganisms.
This document details the experimental setup for laboratory-scale bioremediation studies, including microcosm construction, microbial culture, and analytical methods for monitoring the degradation of this compound.
Key Microbial Players
Several bacterial genera have demonstrated the ability to degrade naphthalene (B1677914) and its alkylated derivatives. These include:
-
Pseudomonas : Species like Pseudomonas putida are well-known for their ability to degrade a wide range of aromatic hydrocarbons.[1][2][3]
-
Rhodococcus : Members of this genus are metabolically versatile and can degrade various aromatic compounds.[4][5][6]
-
Sphingomonas : These bacteria possess dioxygenase enzymes with broad substrate specificity, enabling them to attack a variety of PAHs.[7][8]
Proposed Metabolic Pathways for this compound Degradation
The biodegradation of this compound is proposed to proceed via two primary pathways initiated by dioxygenase enzymes, based on studies of similar alkylated naphthalenes.
-
Ring Dioxygenation Pathway: The initial attack occurs on the unsubstituted aromatic ring, leading to the formation of a cis-dihydrodiol. This is followed by dehydrogenation, ring cleavage, and further metabolism to central cellular pathways.
-
Side-Chain Oxidation Pathway: The ethyl group is oxidized to form an alcohol, which is then further oxidized to a carboxylic acid. This can be a detoxification step or a prelude to further degradation.
Experimental Protocols
Protocol 1: Soil Microcosm Setup for Bioremediation Studies
This protocol describes the setup of laboratory microcosms to simulate and evaluate the bioremediation of this compound in a soil matrix.
Materials:
-
Contaminated soil or pristine soil to be spiked with this compound.
-
This compound (analytical grade).
-
Acetone (B3395972) or other suitable solvent.
-
Glass jars or flasks (e.g., 250 mL Erlenmeyer flasks).
-
Sterile water.
-
Mineral salts medium (MSM) (see recipe below).
-
Bacterial inoculum (e.g., Pseudomonas putida, Rhodococcus sp., or a microbial consortium).
-
Parafilm or breathable sealing film.
-
Incubator.
Mineral Salts Medium (MSM) Recipe (per liter):
-
K₂HPO₄: 1.0 g
-
(NH₄)₂SO₄: 1.0 g
-
MgSO₄·7H₂O: 0.2 g
-
FeCl₃·6H₂O: 0.05 g
-
CaCl₂·2H₂O: 0.02 g
-
Trace element solution: 1 mL
-
Adjust pH to 7.0-7.2. Sterilize by autoclaving.
Procedure:
-
Soil Preparation:
-
If using pristine soil, sieve it through a 2 mm mesh to remove large debris and homogenize.
-
Air-dry the soil to a consistent moisture content.
-
Sterilize a portion of the soil by autoclaving if sterile controls are required.
-
-
Contaminant Spiking:
-
Prepare a stock solution of this compound in a volatile solvent like acetone.
-
Add the stock solution to the soil to achieve the desired final concentration (e.g., 100-500 mg/kg).
-
Thoroughly mix the soil to ensure even distribution of the contaminant.
-
Allow the solvent to evaporate completely in a fume hood.
-
-
Microcosm Assembly:
-
Weigh a specific amount of the spiked soil (e.g., 100 g) into each glass jar.
-
Adjust the moisture content to 50-60% of the soil's water holding capacity by adding sterile water or MSM.
-
-
Inoculation:
-
For bioaugmentation studies, add a known concentration of the selected bacterial culture (e.g., 10⁸ cells/g of soil).
-
For biostimulation studies of indigenous microorganisms, amend the soil with nutrients (e.g., nitrogen and phosphorus sources) by adding MSM.
-
Control microcosms should be prepared:
-
Abiotic Control: Sterilized soil with this compound.
-
No-Inoculum Control: Non-sterile soil with this compound but without added microbial cultures.
-
-
-
Incubation:
-
Seal the microcosms with a breathable film to allow for gas exchange while minimizing moisture loss.
-
Incubate the microcosms at a constant temperature (e.g., 25-30°C) in the dark.
-
-
Sampling and Analysis:
-
At regular time intervals (e.g., 0, 7, 14, 28, and 56 days), collect soil samples from each microcosm for analysis of this compound concentration and microbial population counts.
-
Protocol 2: Quantification of this compound in Soil by GC-MS
This protocol details the extraction and analysis of this compound from soil samples using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Soil sample from the microcosm.
-
Anhydrous sodium sulfate (B86663).
-
Extraction solvent (e.g., a 1:1 mixture of acetone and hexane).
-
Internal standard (e.g., deuterated PAH).
-
Centrifuge tubes.
-
Ultrasonic bath or shaker.
-
Rotary evaporator.
-
GC-MS system.
Procedure:
-
Extraction:
-
Weigh a known amount of soil (e.g., 5 g) into a centrifuge tube.
-
Add an equal amount of anhydrous sodium sulfate to dry the sample.
-
Add a precise volume of the extraction solvent containing the internal standard.
-
Vortex the mixture vigorously.
-
Extract the sample using an ultrasonic bath or a mechanical shaker for a defined period (e.g., 30 minutes).
-
Centrifuge the sample to separate the soil from the solvent.
-
Carefully collect the supernatant (the solvent extract).
-
Repeat the extraction process on the soil pellet two more times and combine the supernatants.
-
-
Concentration:
-
Concentrate the combined extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC-MS.
-
Use a suitable GC column (e.g., HP-5MS) and temperature program to separate this compound from other compounds.
-
Set the mass spectrometer to operate in selected ion monitoring (SIM) mode for sensitive and specific detection of this compound and the internal standard.
-
Quantify the concentration of this compound by comparing its peak area to that of the internal standard and referencing a calibration curve.
-
Protocol 3: Enumeration of this compound-Degrading Bacteria
This protocol describes the Most Probable Number (MPN) method to estimate the population of this compound-degrading bacteria in soil.
Materials:
-
Soil sample.
-
Sterile phosphate-buffered saline (PBS).
-
96-well microtiter plates.
-
Minimal salts medium (MSM) containing this compound as the sole carbon source.
-
Redox indicator dye (e.g., 2,3,5-triphenyltetrazolium chloride - TTC).
Procedure:
-
Serial Dilution:
-
Prepare a tenfold serial dilution of the soil sample in sterile PBS.
-
-
Inoculation:
-
In a 96-well microtiter plate, add MSM containing this compound to each well.
-
Inoculate replicate wells with aliquots from each dilution.
-
-
Incubation:
-
Incubate the plates at a suitable temperature (e.g., 28°C) for several weeks.
-
-
Scoring and Calculation:
-
After incubation, add the redox indicator dye to each well. A color change (e.g., to red for TTC) indicates microbial growth.
-
Record the number of positive wells for each dilution.
-
Use an MPN calculator or statistical table to estimate the population of this compound-degrading bacteria in the original soil sample.
-
Data Presentation
Quantitative data from bioremediation experiments should be summarized in clearly structured tables to facilitate comparison and interpretation.
Table 1: Degradation of this compound in Soil Microcosms
| Time (days) | Treatment | This compound Concentration (mg/kg soil) | Degradation (%) |
| 0 | Inoculated | 100 ± 5.2 | 0 |
| Non-inoculated | 100 ± 4.8 | 0 | |
| Sterile Control | 100 ± 5.5 | 0 | |
| 14 | Inoculated | 65 ± 3.1 | 35 |
| Non-inoculated | 88 ± 4.2 | 12 | |
| Sterile Control | 98 ± 5.0 | 2 | |
| 28 | Inoculated | 28 ± 2.5 | 72 |
| Non-inoculated | 75 ± 3.9 | 25 | |
| Sterile Control | 97 ± 4.8 | 3 | |
| 56 | Inoculated | 8 ± 1.1 | 92 |
| Non-inoculated | 62 ± 3.5 | 38 | |
| Sterile Control | 96 ± 4.6 | 4 |
Table 2: Growth of this compound-Degrading Bacteria in Soil Microcosms
| Time (days) | Treatment | Microbial Population (log MPN/g soil) |
| 0 | Inoculated | 7.1 ± 0.3 |
| Non-inoculated | 4.5 ± 0.2 | |
| 14 | Inoculated | 7.8 ± 0.4 |
| Non-inoculated | 5.1 ± 0.3 | |
| 28 | Inoculated | 8.5 ± 0.5 |
| Non-inoculated | 5.8 ± 0.4 | |
| 56 | Inoculated | 8.2 ± 0.4 |
| Non-inoculated | 6.1 ± 0.3 |
Table 3: Effect of Environmental Parameters on 2-Ethylnaphthalene (B165323) Degradation Rate
Note: Data for 2-ethylnaphthalene is presented as a proxy due to limited availability for this compound.
| Parameter | Value | Degradation Rate Constant (k) (day⁻¹) | Half-life (t₁/₂) (days) | Reference |
| Temperature | 20°C | 0.04 | 17.3 | [9] |
| 30°C | 0.09 | 7.7 | [9] | |
| pH | 6.0 | 0.05 | 13.9 | [10] |
| 7.0 | 0.12 | 5.8 | [10] | |
| 8.0 | 0.10 | 6.9 | [10] | |
| Nutrient Amendment | None | 0.03 | 23.1 | [11] |
| N + P | 0.15 | 4.6 | [11] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for a soil microcosm bioremediation study.
Proposed Metabolic Pathway of this compound (Ring Dioxygenation)
Caption: Proposed ring dioxygenation pathway for this compound degradation.
Proposed Metabolic Pathway of this compound (Side-Chain Oxidation)
Caption: Proposed side-chain oxidation pathway for this compound.
References
- 1. Naphthalene biodegradation in environmental microcosms: estimates of degradation rates and characterization of metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Biotechnological Potential of Rhodococcus Biodegradative Pathways [jmb.or.kr]
- 5. Biodegradation potential of the genus Rhodococcus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Growth kinetics of Pseudomonas putida G7 on naphthalene and occurrence of naphthalene toxicity during nutrient deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 10. cetjournal.it [cetjournal.it]
- 11. Naphthalene degradation studies using Pseudomonas sp. strain SA3 from Alang-Sosiya ship breaking yard, Gujarat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Ethylnaphthalene in Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethylnaphthalene (B72628) is a polycyclic aromatic hydrocarbon that presents as a colorless liquid at room temperature. Its aromatic nature and liquid state make it a potential solvent for spectroscopic analysis, particularly for non-polar to moderately polar analytes. These application notes provide a comprehensive overview of the physical and spectroscopic properties of this compound, along with detailed protocols for its use in UV-Vis and fluorescence spectroscopy.
Physicochemical and Spectroscopic Properties of this compound
A thorough understanding of the solvent's properties is crucial for its effective application in spectroscopic analysis. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₂ | [1] |
| Molecular Weight | 156.22 g/mol | [1] |
| Appearance | Colorless to yellowish liquid | [2] |
| Density | 1.008 g/mL at 25 °C | [3] |
| Boiling Point | 258-260 °C | [3] |
| Melting Point | -15 to -14 °C | [3] |
| Refractive Index (n20/D) | 1.606 | [3][4] |
| UV Cutoff Wavelength | Approximately 330 nm | Inferred from NIST UV/Vis Spectrum |
| Dielectric Constant | Estimated to be low (similar to other non-polar aromatic hydrocarbons) |
Note: The UV cutoff is estimated from the point where the solvent's own absorbance becomes significant, which would interfere with analyte measurement. The dielectric constant is expected to be low, indicating non-polar character, similar to related compounds like toluene (B28343) (2.38) and benzene (B151609) (2.28)[5].
Applications in Spectroscopic Analysis
Due to its aromatic structure, this compound is a suitable solvent for dissolving other aromatic compounds through π-π stacking interactions. Its non-polar nature also makes it a good solvent for other non-polar to moderately polar organic molecules.
UV-Visible Spectroscopy
This compound can be used as a solvent for UV-Vis spectroscopy for analytes that absorb in the visible region or the near-UV region above its cutoff wavelength of approximately 330 nm.
Fluorescence Spectroscopy
As an aromatic solvent, this compound can influence the fluorescence emission of solutes through various solvent-solute interactions. It is suitable for dissolving fluorescent aromatic compounds and other non-polar fluorophores.
Experimental Protocols
Protocol 1: General Sample Preparation for Spectroscopic Analysis
This protocol outlines the general steps for preparing a sample for spectroscopic analysis using this compound as the solvent.
Caption: General workflow for preparing a sample solution in this compound.
Methodology:
-
Analyte Weighing: Accurately weigh a known mass of the solid analyte using an analytical balance.
-
Dissolution: Transfer the weighed analyte to a clean, dry beaker. Add a small amount of this compound and gently swirl or sonicate to dissolve the analyte completely.
-
Quantitative Transfer: Carefully transfer the solution to a volumetric flask of an appropriate size. Rinse the beaker with small portions of this compound and add the rinsings to the volumetric flask to ensure all the analyte is transferred.
-
Dilution to Volume: Add this compound to the volumetric flask until the liquid level is close to the calibration mark. Then, use a dropper to add the solvent dropwise until the bottom of the meniscus aligns with the mark.
-
Homogenization: Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Cuvette Transfer: Rinse a clean, dry quartz (for UV-Vis) or glass/quartz (for fluorescence) cuvette with a small amount of the prepared solution. Discard the rinsing and then fill the cuvette with the sample solution for analysis.
Protocol 2: UV-Visible Spectroscopic Analysis
This protocol describes the procedure for acquiring a UV-Vis spectrum of an analyte dissolved in this compound.
Caption: Workflow for UV-Visible spectroscopic analysis.
Methodology:
-
Sample and Blank Preparation: Prepare the analyte solution as described in Protocol 1. Prepare a blank sample using only this compound.
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up.
-
Set the desired wavelength range for scanning (e.g., 330 nm to 800 nm to avoid solvent absorbance).
-
Set the scan speed, slit width, and other relevant parameters according to the instrument's manual and the specific requirements of the analysis.
-
-
Blank Measurement:
-
Fill a clean cuvette with the this compound blank.
-
Place the cuvette in the sample holder of the spectrophotometer.
-
Run a baseline correction or "zero" the instrument with the blank. This will subtract the absorbance of the solvent and the cuvette.
-
-
Sample Measurement:
-
Empty the cuvette and rinse it with the analyte solution.
-
Fill the cuvette with the analyte solution and place it in the sample holder.
-
Acquire the absorption spectrum of the sample.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for the analyte.
-
Record the absorbance value at λmax.
-
If performing quantitative analysis, create a calibration curve using standards of known concentrations.
-
Protocol 3: Fluorescence Spectroscopic Analysis
This protocol provides a method for measuring the fluorescence spectrum of a sample dissolved in this compound.
Caption: Workflow for fluorescence spectroscopic analysis.
Methodology:
-
Sample and Blank Preparation: Prepare the analyte solution as described in Protocol 1. Ensure the concentration is low enough to avoid inner filter effects. Prepare a blank sample using only this compound.
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation wavelength (λex). This is often the λmax determined from the UV-Vis spectrum, but should be a wavelength where this compound has minimal absorbance.
-
Set the emission wavelength range.
-
Set the excitation and emission slit widths to control the resolution and signal intensity.
-
-
Blank Measurement:
-
Fill a clean fluorescence cuvette with the this compound blank.
-
Place the cuvette in the sample holder.
-
Acquire the emission spectrum of the blank. This is important to identify any background fluorescence or Raman scattering from the solvent.
-
-
Sample Measurement:
-
Empty the cuvette, rinse, and fill with the analyte solution.
-
Place the cuvette in the sample holder.
-
Acquire the emission spectrum of the sample.
-
-
Data Analysis:
-
Subtract the blank spectrum from the sample spectrum to obtain the true emission of the analyte.
-
Identify the wavelength of maximum emission (λem).
-
Record the fluorescence intensity at λem.
-
For quantitative analysis, a calibration curve can be constructed.
-
Solubility Considerations
As a non-polar aromatic solvent, this compound is expected to be a good solvent for a range of organic compounds based on the "like dissolves like" principle.
| Analyte Class | Expected Solubility in this compound | Rationale |
| Polycyclic Aromatic Hydrocarbons (PAHs) | High | Similar aromatic and non-polar nature allows for strong π-π stacking and van der Waals interactions. |
| Other Non-polar Organic Compounds (e.g., alkanes, ethers) | Moderate to High | Solvation is driven by favorable van der Waals forces. |
| Moderately Polar Organic Compounds (e.g., esters, ketones) | Low to Moderate | Solubility will depend on the balance between the polar functional groups and the non-polar hydrocarbon portion of the molecule. |
| Highly Polar Organic Compounds (e.g., alcohols, carboxylic acids) | Low | The strong intermolecular forces (hydrogen bonding) within the polar solute are not effectively overcome by the weaker interactions with the non-polar solvent. |
| Ionic Compounds | Very Low / Insoluble | The non-polar solvent cannot effectively solvate the charged ions. |
Safety Precautions
This compound is classified as toxic to aquatic life with long-lasting effects[6]. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Work in a well-ventilated area or a fume hood. Dispose of waste according to institutional and local regulations.
Conclusion
This compound is a viable non-polar, aromatic solvent for spectroscopic analysis of compatible analytes, particularly other aromatic and non-polar organic compounds. Its high boiling point makes it suitable for experiments at elevated temperatures. However, its significant UV absorbance necessitates careful selection of the analytical wavelength range. The provided protocols offer a starting point for utilizing this compound in UV-Vis and fluorescence spectroscopy, and should be optimized for specific applications.
References
- 1. scilit.com [scilit.com]
- 2. 1-Methylnaphthalene | C11H10 | CID 7002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Solubility of drug-like molecules in pure organic solvents with the CPA EoS [bibliotecadigital.ipb.pt]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dielectric Constant [macro.lsu.edu]
- 6. Dielectric Constants [hyperphysics.phy-astr.gsu.edu]
Application Notes and Protocols for the Synthesis of 1-Ethylnaphthalene Derivatives in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential therapeutic applications of 1-ethylnaphthalene (B72628) derivatives. The protocols and data presented herein are intended to guide researchers in the design, synthesis, and evaluation of novel drug candidates based on the this compound scaffold.
Introduction
Naphthalene (B1677914) and its derivatives have long been a subject of interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The this compound core, in particular, offers a versatile platform for the development of novel therapeutic agents. The ethyl group at the 1-position can influence the molecule's lipophilicity and steric interactions with biological targets, potentially leading to enhanced potency and selectivity. This document outlines key synthetic strategies for preparing this compound derivatives and provides protocols for their biological evaluation.
Synthetic Strategies
The synthesis of this compound derivatives typically begins with the introduction of an acetyl group at the 1-position of the naphthalene ring, which is subsequently reduced to an ethyl group. Further functionalization can then be achieved to generate a diverse library of compounds.
Protocol 1: Friedel-Crafts Acylation of Naphthalene
A common method for introducing an acyl group onto an aromatic ring is the Friedel-Crafts acylation.[1] This reaction involves the treatment of naphthalene with an acyl halide, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[2]
Materials:
-
Naphthalene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Methylene (B1212753) chloride (CH₂Cl₂)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice
Procedure:
-
In a round-bottom flask equipped with an addition funnel and a reflux condenser, suspend anhydrous aluminum chloride in methylene chloride and cool the mixture in an ice bath.
-
Slowly add a solution of acetyl chloride in methylene chloride to the cooled suspension with stirring.
-
After the addition is complete, add a solution of naphthalene in methylene chloride dropwise over a period of 10 minutes.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 15 minutes.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and collect the organic layer.
-
Extract the aqueous layer with methylene chloride.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude 1-acetylnaphthalene.[1]
Purification:
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol (B145695), to afford pure 1-(naphthalen-1-yl)ethanone.[2]
Protocol 2: Reduction of 1-Acetylnaphthalene to this compound
The acetyl group of 1-acetylnaphthalene can be reduced to an ethyl group using various reduction methods, such as the Wolff-Kishner or Clemmensen reduction. A common laboratory method involves catalytic hydrogenation.
Materials:
-
1-Acetylnaphthalene
-
Palladium on carbon (Pd/C), 10%
-
Ethanol or acetic acid
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve 1-acetylnaphthalene in ethanol or acetic acid in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Pressurize the vessel with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain this compound.
Derivatization of the this compound Scaffold
Further functionalization of the this compound core can lead to the synthesis of a wide array of derivatives with potential biological activities. For instance, the introduction of amide or sulfonamide moieties can enhance interactions with biological targets.
Synthesis of this compound Amide and Sulfonamide Derivatives
Biological Evaluation
The synthesized this compound derivatives can be screened for various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Anticancer Activity
The cytotoxic effects of the synthesized compounds can be evaluated against a panel of human cancer cell lines using the MTT assay.[3]
Table 1: Cytotoxicity of Naphthalene Derivatives Against Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Naphthylphenstatin A | A549 (Lung) | 0.004 | [4] |
| Naphthylphenstatin B | MCF-7 (Breast) | 0.006 | [4] |
| Naphthalene-1,4-dione analogue | HEC1A (Endometrial) | ~1 | [5] |
| Naphthalen-1-yloxyacetamide 5d | MCF-7 (Breast) | 2.33 | [6] |
| Naphthalen-1-yloxyacetamide 5e | MCF-7 (Breast) | 3.03 | [6] |
| Naphthalene-sulfonamide 5e | MCF7 (Breast) | 3.01 (STAT3 inhibition) | [7] |
| Naphthalene-sulfonamide 5b | MCF7 (Breast) | 3.59 (STAT3 inhibition) | [7] |
Note: The data presented is for various naphthalene derivatives and serves as a reference for the potential activity of novel this compound analogues.
Signaling Pathways and Experimental Workflows
While specific signaling pathways for this compound derivatives are yet to be fully elucidated, related naphthalene compounds have been shown to target pathways such as the STAT3 signaling pathway, which is often dysregulated in cancer.[7]
Illustrative Diagrams
Below are diagrams representing a general synthetic workflow and a potential signaling pathway that could be investigated for novel this compound derivatives.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic protocols and biological evaluation methods outlined in these application notes provide a framework for researchers to explore the potential of this class of compounds in pharmaceutical research. Further investigation into the structure-activity relationships and mechanisms of action of this compound derivatives is warranted to unlock their full therapeutic potential.
References
- 1. websites.umich.edu [websites.umich.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. impactfactor.org [impactfactor.org]
- 5. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Determination of 1-Ethylnaphthalene in Environmental Samples
This document provides detailed application notes and protocols for the detection and quantification of 1-Ethylnaphthalene (B72628), a member of the polycyclic aromatic hydrocarbon (PAH) family, in various environmental matrices. These methods are designed for use by researchers, environmental scientists, and professionals in related fields.
Introduction
This compound is a semi-volatile organic compound and a component of crude oil and its refined products. Its presence in the environment is often indicative of contamination from sources such as oil spills, industrial effluents, and incomplete combustion of organic materials. Due to the potential carcinogenic and mutagenic properties of PAHs, sensitive and reliable analytical methods are essential for monitoring their levels in water, soil, and air to ensure environmental protection and human health safety. The primary analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) or Diode-Array Detection (DAD).
Application Note 1: Analysis of this compound in Water Samples
This section details the analysis of this compound in aqueous matrices, including groundwater, surface water, and wastewater. The primary methods involve sample extraction and concentration using Solid-Phase Extraction (SPE) or Purge and Trap, followed by instrumental analysis.
Method 1: Solid-Phase Extraction (SPE) followed by GC-MS or HPLC-FLD
SPE is a robust technique for extracting dissolved-phase PAHs from water samples.[1] It allows for the concentration of analytes from a large sample volume onto a solid sorbent, which is then eluted with a small volume of organic solvent.[2]
Experimental Protocol: SPE-GC/MS
-
Sample Collection and Preservation:
-
Collect water samples in one-liter amber glass bottles with Teflon®-lined caps.[3]
-
If residual chlorine is present, add a dechlorinating agent like sodium thiosulfate.[4]
-
Preserve samples by storing them at 4°C and analyze within 14 days of collection.[1]
-
Filter samples through a 0.45 μm membrane filter to remove particulate matter.[1][5]
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Pass the water sample (typically 500 mL to 1 L) through the conditioned cartridge at a slow, steady flow rate (e.g., < 4 mL/min).[7]
-
-
Analyte Elution:
-
Concentration and Analysis:
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.[8]
-
Transfer the final extract to a GC vial for analysis.
-
Analyze using a GC-MS system.
-
Workflow for Water Analysis (SPE Method)
Caption: Workflow for this compound analysis in water using SPE.
Method 2: Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC/MS)
This method is particularly suitable for volatile and some semi-volatile compounds like naphthalene (B1677914) and its derivatives in water.[9] It involves purging the analytes from the water matrix with an inert gas and trapping them on an adsorbent, followed by thermal desorption into the GC-MS system.[10]
Experimental Protocol: P&T-GC/MS
-
Sample Collection: Collect samples in 40 mL VOA (Volatile Organic Analysis) vials with zero headspace.
-
Instrument Setup:
-
Connect a purge and trap concentrator to a GC-MS system.
-
Set purge gas (e.g., helium) flow rate and time according to instrument specifications.
-
-
Purging and Trapping:
-
Place a known volume of the water sample (e.g., 5-25 mL) into the purging vessel.
-
The inert gas bubbles through the sample, stripping the volatile analytes.
-
The gas stream passes through a trap containing adsorbents, which retains the analytes.
-
-
Desorption and Analysis:
-
The trap is rapidly heated, desorbing the analytes onto the GC column.
-
The GC-MS system separates and detects the compounds. A method developed for naphthalene and its derivatives showed excellent linearity from 0.50 to 40.00 μg/L.[9]
-
Quantitative Data for Water Analysis
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| P&T-GC-MS | Waters | 0.094 - 0.224 µg/L | 0.312 - 0.746 µg/L | - | [9] |
| SPE-HPLC-FLD | Geothermal Brine | 1.01 nmol/kg (0.127 µg/kg) | - | - | [6] |
| SPE-GC/MS | Reagent Water | - | - | 74 ± 7% | [1] |
Application Note 2: Analysis of this compound in Soil and Sediment Samples
Soil and sediment analysis requires a more rigorous extraction step to release the analytes from the solid matrix before cleanup and instrumental analysis.
Method: Ultrasonic Extraction followed by GC-MS or HPLC-FLD
Ultrasonic extraction is a common and efficient method for extracting PAHs from solid samples.[10][11] It uses high-frequency sound waves to facilitate solvent penetration into the sample matrix.
Experimental Protocol: Ultrasonic Extraction
-
Sample Preparation:
-
Air-dry the soil or sediment sample and sieve to remove large debris.
-
Homogenize the sample. For some analyses, a minimum 10g aliquot is used to ensure a representative subsample.[5]
-
-
Ultrasonic Extraction:
-
Place a known weight of the soil sample (e.g., 5-10 g) into a beaker or flask.
-
Add a suitable extraction solvent, such as a mixture of n-hexane and petroleum ether (1:1, v/v) or acetone.[11][12]
-
Place the sample in an ultrasonic bath and sonicate for a specified period (e.g., 15-30 minutes).[11] This process may be repeated multiple times for exhaustive extraction.[11]
-
-
Extract Cleanup:
-
After extraction, centrifuge or filter the mixture to separate the solvent from the solid particles.
-
The extract may require cleanup to remove interferences. This can be achieved using Solid-Phase Extraction (SPE) with silica (B1680970) or Florisil® cartridges.[8]
-
-
Concentration and Analysis:
Workflow for Soil Analysis (Ultrasonic Extraction)
Caption: Workflow for this compound analysis in soil via ultrasonic extraction.
Quantitative Data for Soil Analysis
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| HPLC-FLD | Soil | 0.005 - 0.78 ng/g | 0.02 - 1.6 ng/g | 86.0 - 99.2% | [13] |
Application Note 3: Analysis of this compound in Air Samples
Air monitoring for PAHs typically involves collecting airborne particulate matter on filters, followed by solvent extraction of the analytes.
Experimental Protocol: Air Sample Analysis
-
Sample Collection:
-
Draw a known volume of air through a glass fiber or quartz fiber filter using a high-volume air sampler. The sampling time can range from hours to a full day.[3]
-
-
Sample Extraction:
-
Cut the filter into small pieces and place them in an extraction vessel.
-
Extract the PAHs using a method like ultrasonic extraction or Soxhlet extraction.[10] A suitable solvent is a mixture of n-hexane and petroleum ether.[11]
-
An optimized ultrasonic procedure involves three consecutive extractions for 15 minutes each.[11]
-
-
Cleanup and Analysis:
-
Follow the same cleanup, concentration, and analysis steps described for soil samples.
-
Analyze the final extract using GC-MS or HPLC-FLD.
-
Workflow for Air Particulate Analysis
Caption: Workflow for this compound analysis in airborne particulates.
Instrumental Conditions
The following tables provide typical instrumental parameters for GC-MS and HPLC-FLD analysis of PAHs, including this compound.
Table: Typical GC-MS Parameters
| Parameter | Setting |
| Column | DB-5ms (or equivalent), 30-60 m x 0.25-0.32 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |
| Injection Mode | Splitless |
| Injector Temp. | 250 - 300 °C |
| Oven Program | Initial 60-80°C, hold 1-2 min, ramp 5-10°C/min to 300-320°C, hold 5-10 min |
| MS Source Temp. | 230 - 250 °C |
| MS Quad Temp. | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) for higher sensitivity |
Table: Typical HPLC-FLD Parameters
| Parameter | Setting |
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)[14] |
| Mobile Phase | Gradient of Acetonitrile and Water[14][15] |
| Flow Rate | 1.0 - 1.5 mL/min[6][14] |
| Column Temp. | 25 - 30 °C[6][14] |
| Injection Volume | 10 - 30 µL[14] |
| FLD Wavelengths | Programmed for optimal excitation/emission for different PAHs[8][13] |
References
- 1. pubs.usgs.gov [pubs.usgs.gov]
- 2. fishersci.ca [fishersci.ca]
- 3. cdpr.ca.gov [cdpr.ca.gov]
- 4. epa.gov [epa.gov]
- 5. dr6j45jk9xcmk.cloudfront.net [dr6j45jk9xcmk.cloudfront.net]
- 6. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. csus.edu [csus.edu]
- 8. Polynuclear Aromatic Hydrocarbons Analysis by HPLC for Olive Oil [sigmaaldrich.com]
- 9. Applicability of purge and trap gas chromatography- mass spectrometry method for sensitive analytical detection of naphthalene and its derivatives in waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. env.go.jp [env.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. jeb.co.in [jeb.co.in]
- 13. agilent.com [agilent.com]
- 14. scielo.br [scielo.br]
- 15. The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Ethylnaphthalene
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 1-ethylnaphthalene (B72628). The primary method addressed is the Friedel-Crafts alkylation of naphthalene (B1677914).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and direct method for synthesizing this compound is the Friedel-Crafts alkylation of naphthalene.[1][2] This electrophilic aromatic substitution reaction involves reacting naphthalene with an ethylating agent, such as an ethyl halide (e.g., ethyl bromide or ethyl chloride), in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1]
Q2: Why is my yield of this compound consistently low?
Low yields in the synthesis of this compound can stem from several factors. Key areas to investigate include the purity of reagents and the reaction conditions. The Lewis acid catalyst, aluminum chloride, is particularly sensitive to moisture, which can deactivate it and halt the reaction. It is crucial to use anhydrous reagents and properly dried glassware. Other common causes for low yields include suboptimal reaction temperature, incorrect stoichiometry of reactants, and the formation of side products.
Q3: What are the primary side products in the ethylation of naphthalene?
The main side products that reduce the yield of this compound are:
-
2-Ethylnaphthalene (B165323): This is the primary isomeric byproduct. The ethyl group substitutes at the C-2 (beta) position of the naphthalene ring instead of the desired C-1 (alpha) position.[3]
-
Polyethylated naphthalenes: Multiple ethyl groups can be added to the naphthalene ring, leading to the formation of diethylnaphthalenes and other polyalkylated products. This is a common issue in Friedel-Crafts alkylation because the initial ethylnaphthalene product is more reactive than naphthalene itself.
-
Rearrangement products: Although less common with ethyl groups compared to longer alkyl chains, carbocation rearrangements can potentially occur.
-
Tar-like materials: At elevated temperatures or with prolonged reaction times, decomposition and polymerization of naphthalene can lead to the formation of tarry substances, which significantly complicates purification and reduces the overall yield.
Troubleshooting Guide
Issue 1: Low Conversion of Naphthalene
Symptoms:
-
A significant amount of unreacted naphthalene is recovered after the reaction.
-
The overall yield of ethylnaphthalene products (both 1- and 2-isomers) is low.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inactive Catalyst | The aluminum chloride (AlCl₃) catalyst is highly hygroscopic and will be deactivated by moisture. Ensure that the AlCl₃ is fresh and has been stored in a desiccator. All glassware should be thoroughly oven-dried or flame-dried before use, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). |
| Impure Reagents | Ensure that the naphthalene and ethylating agent (e.g., ethyl bromide) are of high purity and dry. The presence of water or other nucleophilic impurities can quench the catalyst. |
| Insufficient Catalyst | In Friedel-Crafts alkylation, the catalyst can form a complex with the product, so a stoichiometric amount is often required. Ensure you are using the correct molar ratio of AlCl₃ to the ethylating agent. |
| Low Reaction Temperature | While lower temperatures favor the formation of the 1-isomer, a temperature that is too low may result in a very slow reaction rate and incomplete conversion. Gradually increasing the temperature while monitoring the reaction progress by TLC or GC can help find the optimal balance. |
Issue 2: Poor Regioselectivity (High Proportion of 2-Ethylnaphthalene)
Symptoms:
-
The desired this compound is produced, but a significant amount of the 2-ethylnaphthalene isomer is also present, making purification difficult and reducing the yield of the target compound.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Reaction Temperature | Higher reaction temperatures tend to favor the formation of the thermodynamically more stable 2-ethylnaphthalene. To maximize the yield of the kinetically favored this compound, it is generally recommended to carry out the reaction at a lower temperature. |
| Solvent Choice | The polarity of the solvent plays a crucial role in determining the isomer ratio. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (B109758) (CH₂Cl₂) generally favor the formation of the 1-isomer. In contrast, polar solvents such as nitrobenzene (B124822) can lead to a higher proportion of the 2-isomer.[3] |
| Reaction Time | Longer reaction times can allow for the isomerization of the initially formed this compound to the more stable 2-ethylnaphthalene, especially at higher temperatures.[3] Monitor the reaction progress and stop it once the optimal ratio of 1- to 2-isomer is achieved. |
The following table summarizes the expected influence of key reaction parameters on the product distribution in the ethylation of naphthalene:
| Parameter | Condition Favoring this compound | Condition Favoring 2-Ethylnaphthalene |
| Temperature | Low | High |
| Solvent | Non-polar (e.g., CS₂, CH₂Cl₂) | Polar (e.g., Nitrobenzene) |
| Reaction Time | Short | Long |
Issue 3: Formation of Polyethylated Byproducts
Symptoms:
-
Analysis of the crude product (e.g., by GC-MS) shows the presence of diethylnaphthalenes and potentially higher ethylated naphthalenes.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Molar Ratio of Reactants | Using a large excess of the ethylating agent will promote polyalkylation. To minimize this, use a molar ratio of naphthalene to the ethylating agent that is greater than or equal to 1:1. An excess of naphthalene can help to favor mono-substitution. |
| Reaction Time and Temperature | Prolonged reaction times and elevated temperatures can increase the likelihood of polyalkylation. |
Issue 4: Product Loss During Work-up and Purification
Symptoms:
-
The crude yield appears reasonable, but the final isolated yield of pure this compound is low.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Quenching | The reaction is typically quenched by carefully adding the reaction mixture to ice-water. Incomplete hydrolysis of the aluminum chloride complex can lead to emulsions and difficulties in separating the organic layer. |
| Inefficient Extraction | Ensure thorough extraction of the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether) to recover all the product. |
| Difficult Separation of Isomers | This compound and 2-ethylnaphthalene have very close boiling points, making their separation by simple distillation challenging. Fractional distillation with a high-efficiency column is often necessary. |
| Losses during Recrystallization | If recrystallization is used for purification, ensure the chosen solvent has a steep solubility curve for this compound (i.e., highly soluble when hot and poorly soluble when cold) to maximize recovery. Washing the crystals with a minimal amount of cold solvent will also reduce losses. Methanol is often used for the recrystallization of naphthalene derivatives.[4][5] |
Experimental Protocols
General Protocol for Friedel-Crafts Ethylation of Naphthalene
This protocol is a general guideline and may require optimization.
Materials:
-
Naphthalene
-
Ethyl bromide (or ethyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (or carbon disulfide)
-
Ice
-
Concentrated hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (or sodium sulfate)
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or bubbler).
-
Ensure the system is under an inert atmosphere (nitrogen or argon).
-
To the flask, add anhydrous dichloromethane and anhydrous aluminum chloride.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the ethyl bromide dropwise from the dropping funnel to the stirred suspension.
-
After the addition is complete, add a solution of naphthalene dissolved in a minimal amount of anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.
-
After the addition of naphthalene, allow the reaction to stir at 0 °C or let it slowly warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Separate the organic layer in a separatory funnel.
-
Extract the aqueous layer two to three times with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation or column chromatography to separate the this compound from the 2-ethylnaphthalene isomer and other byproducts.
Visualizing Workflows and Relationships
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
Experimental Workflow for this compound Synthesis
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. Solved Recrystallization of Naphthalene from a Mixed Solvent | Chegg.com [chegg.com]
Optimizing reaction conditions for the alkylation of naphthalene
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the alkylation of naphthalene (B1677914).
Troubleshooting Guide
This section addresses specific issues that may arise during the alkylation of naphthalene, offering potential causes and solutions.
Question: My reaction is resulting in a high degree of polyalkylation, lowering the yield of the desired mono-alkylated product. How can I improve selectivity?
Answer:
Polyalkylation is a common challenge in Friedel-Crafts alkylation because the initial alkylnaphthalene product can be more reactive than naphthalene itself. Here are several strategies to favor monoalkylation:
-
Control Stoichiometry: A primary method to suppress polyalkylation is to use a large excess of the aromatic substrate (naphthalene) relative to the alkylating agent. This increases the probability that the alkylating agent will react with the starting material rather than the mono-alkylated product.[1]
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature can decrease the rate of subsequent alkylation reactions.[1]
-
Catalyst: Using a milder Lewis acid catalyst can help reduce the reactivity of the system and improve selectivity for the mono-alkylated product.[1] The activity of solid acid catalysts is linked to their acidity, specific surface area, and pore structure.[2]
-
-
Alternative Synthesis Route: Consider performing a Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner reduction). The acyl group is deactivating, which prevents polysubstitution. The subsequent reduction converts the ketone to the desired alkyl group.[1]
-
Catalyst Design: For zeolite catalysts, incorporating bulky cations can increase selectivity for mono-alkyl substituted naphthalenes.[3][4]
Question: I am getting a mixture of α- (1-alkylnaphthalene) and β- (2-alkylnaphthalene) isomers. How can I control the regioselectivity?
Answer:
The ratio of α- to β-isomers is highly dependent on the reaction conditions, as the α-isomer is typically the kinetic product and the β-isomer is the thermodynamic product.[5][6]
-
Solvent Choice: The polarity of the solvent plays a crucial role. Non-polar solvents like carbon disulfide (CS₂) can favor the formation of the α-isomer, while polar solvents like nitrobenzene (B124822) may lead to a higher proportion of the β-isomer.[5][7] In some cases, the kinetically favored α-product can precipitate out of a non-polar solvent, preventing isomerization to the more stable β-product.[5]
-
Reaction Temperature: Lower temperatures generally favor the kinetic product (α-isomer). At higher temperatures, the reaction can become more reversible, allowing for isomerization to the more thermodynamically stable β-isomer.[8]
-
Steric Hindrance: For bulkier alkylating agents, substitution at the less sterically hindered β-position may be favored.[6]
-
Reaction Time: The α/β isomer ratio can change over time. Shorter reaction times tend to yield more of the kinetic α-product.[6]
Question: My reaction yield is low, with a significant amount of unreacted naphthalene.
Answer:
Low conversion can be attributed to several factors related to the catalyst and reaction setup:
-
Catalyst Inactivity: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is thoroughly dried and reagents are anhydrous.[9] The catalyst itself may also be of poor quality. For solid catalysts like zeolites, deactivation can occur due to coke formation blocking pores and covering active sites.[2]
-
Insufficient Catalyst: Friedel-Crafts reactions often require stoichiometric amounts of the Lewis acid catalyst, as it complexes with the product.[9]
-
Low Reaction Temperature: While beneficial for selectivity, excessively low temperatures can significantly slow the reaction rate, leading to incomplete conversion in a practical timeframe.[9]
Question: The reaction mixture has turned dark and formed a tar-like substance.
Answer:
Tar formation is indicative of decomposition and unwanted side reactions, often caused by overly harsh conditions.
-
High Reaction Temperature: Elevated temperatures, particularly above 100°C, can cause decomposition of naphthalene and the formation of tarry byproducts.[9]
-
Catalyst Concentration: A very high concentration of a strong Lewis acid can promote polymerization and other side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for naphthalene alkylation?
A1: A variety of catalysts are employed, including:
-
Lewis Acids: Anhydrous aluminum chloride (AlCl₃) is a classic Friedel-Crafts catalyst. Other Lewis acids like FeCl₃ are also used.[7][10]
-
Protic Acids: Sulfuric acid (H₂SO₄) and phosphoric acid can be used, especially when alkylating with alkenes or alcohols.[11] Trifluoromethanesulfonic acid has also shown excellent catalytic performance.[12]
-
Solid Acids (Zeolites): Zeolites such as HY, H-beta, ZSM-5, and MCM-22 are widely used due to their adjustable acidity, thermal stability, and ease of separation.[2][13][14][15][16]
Q2: What is the effect of the alkylating agent's structure on the reaction?
A2: The structure of the alkylating agent is critical. Long-chain olefins (e.g., C₁₁-C₁₂) are common alkylating agents.[16] The degree of branching in the alkyl group can affect the physical properties of the resulting alkylnaphthalene.[17] It's also important to be aware of potential carbocation rearrangements with certain alkyl halides, which can lead to isomeric products.[18]
Q3: Can ionic liquids be used as catalysts for this reaction?
A3: Yes, room temperature ionic liquids, particularly those based on chloroaluminates, have been shown to be effective and environmentally friendly catalysts for the alkylation of naphthalene.[19][20] They can offer high catalytic activity and easy separation of the product.[19]
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[9][19] This allows you to track the consumption of naphthalene and the formation of the alkylated products over time.
Data Presentation
Table 1: Effect of Catalyst on Naphthalene Alkylation with Tetradecene
| Catalyst | Naphthalene Conversion (%) | Monoalkylnaphthalene Selectivity (%) |
| HY Zeolite | 95 | Nearly 100% (after regeneration) |
| Clay | Lower Activity | Data not specified |
| Sulfated Zirconia | Lower Activity | Data not specified |
Note: Data is illustrative and compiled from various studies. Actual results will depend on specific reaction conditions.[2]
Table 2: Influence of Reaction Temperature on Naphthalene Alkylation with n-Butene (Catalyst: TfOH)
| Temperature (°C) | Naphthalene Conversion (%) |
| 40 | ~85 |
| 60 | ~95 |
| 80 | >98 |
| 100 | ~98 |
| 120 | ~97 |
Reaction conditions: TfOH dosage = 3.2 wt%; flow rate of n-butene = 20 mL/min; t = 40 min.[12]
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Alkylation of Naphthalene with an Alkyl Halide
This protocol describes a general method for the mono-alkylation of naphthalene using a Lewis acid catalyst.
Materials:
-
Naphthalene
-
Alkyl halide (e.g., 1-chlorododecane)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or carbon disulfide)
-
Hydrochloric acid (HCl), dilute
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Preparation: Ensure all glassware is thoroughly oven-dried. Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet.
-
Catalyst Suspension: Under a nitrogen atmosphere, add anhydrous solvent to the flask, followed by the portion-wise addition of anhydrous AlCl₃. Cool the suspension to 0°C in an ice bath.
-
Reactant Addition: Dissolve naphthalene in a minimal amount of anhydrous solvent. In a separate solution, dissolve the alkyl halide in the anhydrous solvent and place it in the dropping funnel.
-
Reaction: Add the naphthalene solution to the cooled AlCl₃ suspension. Then, add the alkyl halide solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0°C.
-
Monitoring: After the addition is complete, allow the reaction to stir at 0°C or room temperature. Monitor the reaction's progress by TLC or GC.
-
Workup: Once the reaction is complete, carefully quench it by pouring the mixture onto crushed ice containing concentrated HCl. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with the solvent. Combine the organic extracts.
-
Washing: Wash the combined organic layers with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄. Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation.
Visualizations
Caption: The activating effect of the alkyl group leads to polyalkylation.
Caption: Troubleshooting workflow for managing polyalkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalytic performance and industrial test of HY zeolite for alkylation of naphthalene and α-tetradecene - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. WO1991015443A1 - Naphthalene alkylation process - Google Patents [patents.google.com]
- 4. US5034563A - Naphthalene alkylation process - Google Patents [patents.google.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. organic chemistry - Is regioselectivity affected by steric factors during alkylation of naphthalene? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Friedel-Crafts reaction of naphthalene | Filo [askfilo.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Naphthalene - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. nlgi.org [nlgi.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Addressing peak tailing of 1-Ethylnaphthalene in gas chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing peak tailing of 1-Ethylnaphthalene in gas chromatography (GC).
Troubleshooting Guide
Peak tailing for this compound in your chromatogram can compromise the accuracy and precision of your results. This guide provides a systematic approach to identifying and resolving the root cause of this issue.
Q1: My this compound peak is tailing. What are the most common causes?
Peak tailing in gas chromatography is often indicative of undesirable interactions between the analyte and the chromatographic system. For a non-polar compound like this compound, peak tailing can arise from several factors:
-
Active Sites: The presence of active sites in the GC flow path is a primary cause of peak tailing. These sites, often silanol (B1196071) groups in the injector liner or on the column, can interact with the analyte, causing it to be retained longer than the bulk of the sample, resulting in a skewed peak.
-
Column Contamination: Accumulation of non-volatile residues from previous injections on the column can create active sites and lead to peak tailing.
-
Improper Column Installation: A poorly cut column end or incorrect installation depth in the inlet or detector can create dead volumes and disrupt the flow path, causing turbulence and peak tailing.
-
Inlet Issues: A contaminated or improperly deactivated inlet liner can be a significant source of peak tailing. Leaks in the inlet can also affect peak shape.
-
Inappropriate GC Parameters: Suboptimal inlet temperature, carrier gas flow rate, or oven temperature program can contribute to poor peak shape.
Q2: How can I systematically troubleshoot the peak tailing of this compound?
A logical, step-by-step approach is the most effective way to identify and resolve the issue. The following workflow can guide your troubleshooting efforts.
Q3: What are the ideal GC column and parameters for analyzing this compound?
For the analysis of polycyclic aromatic hydrocarbons (PAHs) like this compound, a non-polar or mid-polarity column is generally recommended. A 5% phenyl-methylpolysiloxane stationary phase is a common choice.
| Parameter | Recommended Setting | Rationale |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | Provides good resolution for a wide range of PAHs. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gases that provide good efficiency. |
| Inlet Temperature | 250 - 300 °C | Ensures rapid and complete volatilization of this compound. |
| Injection Mode | Splitless or Split | Splitless for trace analysis, Split for higher concentrations to avoid column overload. |
| Oven Program | Initial Temp: 60-80°C (hold 1-2 min), Ramp: 10-20°C/min to 300-320°C | Optimizes separation of PAHs with varying boiling points. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general quantitation, MS for confirmation and identification. |
Note: These are general recommendations. The optimal conditions may vary depending on the specific instrument and sample matrix.
Frequently Asked Questions (FAQs)
Q4: Can the injection solvent affect the peak shape of this compound?
Yes, the choice of solvent can impact peak shape. A solvent mismatch, where the polarity of the injection solvent is significantly different from the stationary phase, can cause peak distortion, including tailing. For a non-polar column, using a non-polar solvent like hexane (B92381) or dichloromethane (B109758) is recommended.
Q5: I've performed all the troubleshooting steps, but the peak tailing for this compound persists. What else could be the issue?
If you have exhausted the common troubleshooting steps, consider the following:
-
Active Sites Elsewhere: Active sites can also be present in transfer lines or detector components.
-
Sample Matrix Effects: Complex sample matrices can introduce non-volatile components that contaminate the system over time. A thorough cleaning of the entire flow path may be necessary.
-
Analyte Degradation: Although this compound is relatively stable, thermal degradation in a hot inlet can sometimes lead to broader or tailing peaks. Try reducing the inlet temperature in small increments to see if the peak shape improves.
Q6: How can I quantify the extent of peak tailing?
Peak tailing is typically quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). Most chromatography data systems can automatically calculate these values. An ideal symmetrical peak has a Tf or As of 1.0. A value greater than 1.2 is generally considered to indicate significant tailing that should be addressed.
The following table provides a hypothetical representation of how different factors can influence the peak asymmetry of this compound.
| Condition | Peak Asymmetry (As) | Potential Cause |
| Optimal Conditions | 1.05 | Symmetrical peak |
| Contaminated Inlet Liner | 1.8 | Active sites in the liner causing interaction. |
| Low Inlet Temperature (200°C) | 1.5 | Incomplete or slow volatilization. |
| Old, Degraded Column | > 2.0 | Increased active sites and poor stationary phase integrity. |
Note: The values in this table are for illustrative purposes to demonstrate the impact of different conditions on peak shape and are not based on specific experimental data for this compound.
Experimental Protocol: GC-MS Analysis of this compound
This protocol is adapted from standard methods for the analysis of polycyclic aromatic hydrocarbons (PAHs) in environmental samples and can be used as a starting point for the analysis of this compound.
1. Sample Preparation
-
For liquid samples, dilute an appropriate volume in a non-polar solvent (e.g., hexane or dichloromethane) to a concentration within the calibration range.
-
For solid samples, perform a solvent extraction (e.g., Soxhlet or ultrasonic extraction) with a suitable non-polar solvent.
2. GC-MS Instrument Conditions
-
GC System: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet: Split/Splitless
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless (purge valve on at 1 min)
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 320 °C
-
Hold at 320 °C for 5 minutes
-
-
MSD Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor for this compound: m/z 156 (quantifier), 141, 128 (qualifiers)
3. Calibration
-
Prepare a series of calibration standards of this compound in the desired solvent.
-
The concentration range should bracket the expected concentration of the samples.
-
Inject each standard and generate a calibration curve by plotting the peak area against the concentration.
4. Data Analysis
-
Integrate the peak for this compound in the sample chromatograms.
-
Quantify the concentration using the calibration curve.
-
Assess the peak shape by calculating the asymmetry factor. A value between 0.9 and 1.2 is generally acceptable.
Minimizing interferences in 1-Ethylnaphthalene analysis from complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interferences during the analysis of 1-Ethylnaphthalene in complex matrices.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the analysis of this compound, providing practical solutions and troubleshooting steps.
Q1: I am observing significant background noise and interfering peaks in my chromatogram. What are the likely sources and how can I minimize them?
A: High background noise and interfering peaks in the analysis of this compound often stem from the sample matrix itself. Complex matrices, such as soil, wastewater, and biological fluids, contain numerous compounds that can co-elute with the analyte of interest.[1]
Troubleshooting Steps:
-
Optimize Sample Preparation: The most critical step to minimize interferences is a robust sample preparation protocol. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are effective in cleaning up the sample by removing interfering substances.[2] For fatty matrices, a cleanup step with sorbents like Florisil or silica (B1680970) gel can be employed to remove lipids.[3]
-
Method Blank Analysis: Analyze a method blank (a sample that goes through the entire analytical process without the analyte) to identify if the contamination is coming from solvents, reagents, or the instrument itself.
-
Check for Contamination in GC/MS Systems: In Gas Chromatography-Mass Spectrometry (GC-MS), background signals can be generated from column bleed and sample contaminants.[4] Ensure proper conditioning of the GC column and check for leaks in the system. Replacing the septum and cleaning the injection port liner can also help reduce background noise.[5]
Q2: My recovery of this compound is consistently low. What factors could be causing this and how can I improve it?
A: Low recovery of this compound can be attributed to several factors during sample preparation and analysis.
Troubleshooting Steps:
-
Inadequate Extraction: Ensure the chosen extraction solvent is appropriate for this compound and the sample matrix. The pH of the sample can also affect the extraction efficiency of ionizable compounds, though this compound is neutral. For SPE, ensure the cartridge is properly conditioned and that the elution solvent is strong enough to desorb the analyte completely.[6]
-
Analyte Loss During Evaporation: If a solvent evaporation step is used to concentrate the sample, be cautious of analyte loss, especially for semi-volatile compounds like this compound. Use a gentle stream of nitrogen and avoid excessive temperatures.[7]
-
Adsorption to Labware: Polycyclic Aromatic Hydrocarbons (PAHs) can adsorb to the surfaces of glass and plastic containers.[7] Rinsing the sample container with the extraction solvent can help recover any adsorbed analyte.[8]
-
Matrix Effects: In LC-MS/MS, matrix components can suppress the ionization of the analyte, leading to a lower signal and apparent low recovery.[9] This can be assessed by comparing the signal of the analyte in a neat solvent to its signal in the sample matrix.[10]
Q3: I am observing peak tailing in my HPLC chromatogram for this compound. What are the potential causes and solutions?
A: Peak tailing in HPLC can be caused by issues with the analytical column, the mobile phase, or interactions between the analyte and the system.[11]
Troubleshooting Steps:
-
Column Degradation: A void at the head of the column or contamination of the stationary phase can cause peak tailing. Reversing and flushing the column (if permissible by the manufacturer) or replacing it may be necessary.
-
Secondary Interactions: Although this compound is non-polar, secondary interactions with active sites on the silica packing material can occur. Using a high-purity, end-capped column can minimize these interactions.
-
Mobile Phase pH: While less critical for non-polar compounds, ensuring the mobile phase pH is appropriate for the column chemistry is important for overall performance.[12][13]
-
System-wide Issues: If all peaks are tailing, it could indicate a problem with the HPLC system, such as a blockage in the tubing or a poorly seated column.[11]
Q4: How can I effectively deal with matrix effects in my LC-MS/MS analysis of this compound?
A: Matrix effects, which can cause either signal suppression or enhancement, are a common challenge in LC-MS/MS analysis of complex samples.[9]
Strategies to Mitigate Matrix Effects:
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on the ionization of this compound.[14] However, dilution also lowers the analyte concentration, which may not be feasible for trace-level analysis.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the samples can help to compensate for matrix effects.
-
Use of an Internal Standard: An isotopically labeled internal standard (e.g., this compound-d10) is the most effective way to correct for matrix effects. The internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.
-
Improved Sample Cleanup: More rigorous sample cleanup procedures, such as multi-step SPE or the use of selective sorbents, can remove the matrix components that cause interference.[14]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of PAHs, including naphthalene (B1677914) derivatives, from various sources. This data can serve as a reference for method development and validation for this compound analysis.
Table 1: Recovery Rates of PAHs using Different Extraction Methods
| Analyte(s) | Matrix | Extraction Method | Recovery (%) | Reference |
| 16 PAHs | Treated Water | SPE (C18 cartridge) | 71.4 - 95.2 | [8] |
| Naphthalene | Soil | HS-SPME | 105 - 119 | [15] |
| 1-Naphthol & 2-Naphthol | Urine | LLE | 90.8 - 98.1 | [16] |
| 100 Analytes | Animal Feed | LC-MS/MS | 60 - 140 | [17] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for PAH Analysis
| Analyte(s) | Matrix | Analytical Method | LOD | LOQ | Reference |
| Naphthalene Metabolites | Urine | GC-MS | 0.30 µg/L | 1.00 µg/L | [18] |
| Naphthalene | Soil | HS-SPME-GC-MS | 0.001 ng/g | - | [15] |
| 16 PAHs | Aqueous Samples | LLE-HPLC-UV | 0.003 - 0.131 µg/mL | - | [2] |
| Isoxaflutole & Metabolites | Soil | HPLC-MS/MS | 0.002 - 0.01 µg/kg | 0.06 µg/kg | [19] |
Experimental Protocols
This section provides detailed methodologies for common sample preparation and analytical techniques used for the analysis of this compound and related compounds.
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Water Samples
This protocol describes a general procedure for extracting this compound from water samples using a C18 SPE cartridge.
Materials:
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
Methanol (B129727) (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Deionized water
-
Sample collection bottles (glass)
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning:
-
Pass 6 mL of DCM through the C18 cartridge.
-
Pass 6 mL of methanol through the cartridge to wash away the DCM.
-
Pass 6 mL of deionized water through the cartridge to remove the methanol. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Pass the water sample (e.g., 500 mL) through the conditioned cartridge at a flow rate of approximately 10-15 mL/min.
-
-
Washing:
-
After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any remaining polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
-
-
Elution:
-
Elute the retained this compound from the cartridge by passing 5-10 mL of DCM through it at a slow flow rate (1-2 mL/min).
-
-
Concentration:
-
Collect the eluate and concentrate it to a final volume of 1 mL using a gentle stream of nitrogen.
-
The sample is now ready for GC-MS or HPLC analysis.
-
Protocol 2: GC-MS Analysis of this compound
This protocol outlines typical GC-MS parameters for the analysis of this compound.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Capillary column: e.g., HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)[16]
GC Parameters:
-
Injector Temperature: 250°C[16]
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[16]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: Increase to 300°C at 10°C/min[16]
-
Final hold: 5 minutes
-
-
Injection Volume: 1 µL
MS Parameters:
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 300°C[16]
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantifier Ion: m/z 156 (Molecular Ion)
-
Qualifier Ions: m/z 141, 128
-
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.
Caption: Workflow for Solid-Phase Extraction (SPE) of this compound.
Caption: Troubleshooting Decision Tree for this compound Analysis.
References
- 1. Tackling PAH Analysis in Environmental Samples: Overcoming the Challenges with Advanced GC-MS Technology - AnalyteGuru [thermofisher.com]
- 2. Optimization of HPLC method for polycyclic aromatic hydrocarbons quantification in aqueous samples | إدارة النشر العلمي [journals.kku.edu.sa]
- 3. Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Leaf and Bark Samples of Sambucus nigra Using High-Performance Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lotusinstruments.com [lotusinstruments.com]
- 5. epa.gov [epa.gov]
- 6. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. benchchem.com [benchchem.com]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 13. mastelf.com [mastelf.com]
- 14. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 15. Quantification of naphthalene in soil using solid-phase microextraction, gas-chromatography with mass-spectrometric detection and standard addition method | International Journal of Biology and Chemistry [ijbch.kaznu.kz]
- 16. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 18. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 19. ars.usda.gov [ars.usda.gov]
Technical Support Center: Improving the Aqueous Solubility of 1-Ethylnaphthalene
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of 1-Ethylnaphthalene in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of this compound and why is it a challenge for bioassays?
This compound is a polycyclic aromatic hydrocarbon (PAH) with very low solubility in water. Its reported aqueous solubility at 25°C is approximately 10.7 mg/L.[1][2][3] This low solubility presents a significant challenge for aqueous bioassays, as achieving effective concentrations without the compound precipitating out of solution is difficult. Precipitation leads to inconsistent and unreliable assay results, as the actual concentration exposed to the biological system is unknown and not uniform.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂ | [2][4] |
| Molecular Weight | 156.22 g/mol | [4] |
| Aqueous Solubility | 10.7 mg/L (at 25°C) | [1][2][3] |
| logP (o/w) | 4.40 | [3] |
| Appearance | Colorless to pale yellow transparent liquid | [2] |
| Boiling Point | 258-260 °C | [2] |
Q2: My this compound, dissolved in an organic solvent like DMSO, precipitates when added to my cell culture medium. How can I prevent this?
This is a common problem known as "crashing out," which occurs when a concentrated stock solution in a water-miscible organic solvent is diluted into an aqueous medium where the compound's solubility is much lower.[5]
Troubleshooting Steps:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible, typically ≤ 0.5%, to minimize both precipitation and solvent-induced toxicity.[5] You may need to prepare a more concentrated stock solution to achieve the desired final compound concentration while keeping the solvent percentage low.
-
Use Serial Dilutions: Instead of adding the stock solution directly to the final volume, perform serial dilutions in the assay medium. This gradual decrease in solvent concentration can help prevent abrupt precipitation.[5]
-
Gentle Warming and Mixing: After dilution, you can try gentle warming (e.g., in a 37°C water bath) and vortexing to aid dissolution. Always visually inspect the solution for clarity before use.
-
Consider Advanced Solubilization Methods: If precipitation persists, co-solvents, surfactants, or cyclodextrins should be employed.
Below is a logical workflow to troubleshoot precipitation issues.
Caption: Troubleshooting workflow for compound precipitation.
Q3: What are the primary methods to enhance the aqueous solubility of this compound for bioassays?
Three primary techniques can be used to significantly increase the aqueous solubility of hydrophobic compounds like this compound.[5]
Comparison of Solubilization Methods
| Method | Mechanism | Advantages | Disadvantages |
| Co-solvents | Increases solubility by reducing the polarity of the aqueous medium.[6] | Simple to implement; readily available solvents. | Potential for solvent toxicity to cells; may alter protein stability.[7] |
| Surfactants | Forms micelles that encapsulate the hydrophobic compound in their core, allowing dispersion in water.[8][9] | High solubilization capacity above the Critical Micelle Concentration (CMC).[10][11] | Can be toxic to cells; may interfere with cell membranes or protein activity.[12][13][14] |
| Cyclodextrins | Forms water-soluble inclusion complexes by encapsulating the hydrophobic molecule within its cavity.[15][16][17] | Generally low toxicity; can improve compound stability.[17][18] | Solubilization capacity is dependent on the binding constant and stoichiometry.[19][20] |
Q4: How do surfactants work to solubilize this compound, and what are the key considerations?
Surfactants are amphiphilic molecules that, above a specific concentration known as the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[9] The hydrophobic tails form a core, while the hydrophilic heads face the aqueous environment. Hydrophobic compounds like this compound can partition into this hydrophobic core, effectively becoming "solubilized" in the aqueous solution.[8][21] The solubility of the PAH typically increases linearly with surfactant concentration above the CMC.[9][11]
Caption: Micellar solubilization of this compound (1-EN).
Key Considerations:
-
Choice of Surfactant: Non-ionic surfactants like Tween® 20, Tween® 80, and Triton™ X-100 are commonly used.[8][21][22] Nonionic octyl- and nonyl- phenylethoxylates have been shown to be particularly effective for PAHs.[10][23]
-
Toxicity: Surfactants can exhibit cytotoxicity. For example, Sodium Lauryl Sulfate (SLS) and Tween® 20 have shown high toxicity in some bioassays, while others like Dimethyl Sulfoxide (DMSO) and Propylene Glycol showed low toxicity.[7][12] It is critical to run a vehicle control (medium + surfactant) to assess the baseline toxicity of the surfactant itself at the concentration used.
Properties of Common Surfactants for PAH Solubilization
| Surfactant | Type | Typical Concentration Range | Toxicity Considerations |
| Tween® 80 | Non-ionic | > 0.0013% (w/v) | Can exhibit high mortality at certain concentrations in some organisms like Artemia salina.[12] |
| Tween® 20 | Non-ionic | > 0.006% (w/v) | Showed high cytotoxicity in some cancer cell lines. |
| Triton™ X-100 | Non-ionic | > 0.015% (w/v) | Effective for solubilizing various PAHs.[8] |
| Sodium Lauryl Sulfate (SLS) | Anionic | > 0.2% (w/v) | Often shows high toxicity in both cellular and enzymatic assays.[12][13][14] |
Q5: How can cyclodextrins improve the solubility of this compound, and how do I prepare a complex?
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][24] They can encapsulate hydrophobic "guest" molecules, such as this compound, forming a water-soluble "host-guest" inclusion complex. This process effectively shields the hydrophobic molecule from the aqueous environment, significantly increasing its apparent solubility.[16][17][25] β-cyclodextrin (β-CD) and its more soluble derivative, hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used due to their suitable cavity size for aromatic compounds.[24][25]
Properties of Common Cyclodextrins
| Cyclodextrin | No. of Glucose Units | Aqueous Solubility ( g/100 mL at 25°C) | Notes |
| α-Cyclodextrin | 6 | 14.5 | Smaller cavity, may not be optimal for this compound.[15] |
| β-Cyclodextrin | 7 | 1.85 | Widely used, but has limited water solubility itself.[15][24] |
| γ-Cyclodextrin | 8 | 23.2 | Larger cavity.[15] |
| Hydroxypropyl-β-CD (HP-β-CD) | 7 | > 60 | Modified to have much higher aqueous solubility, often preferred.[25] |
Q6: Which solubilization method should I choose for my experiment?
The best method depends on the specific requirements of your bioassay, including the target cell type, assay duration, and required concentration of this compound. The primary goal is to maximize solubility while minimizing off-target effects from the solubilizing agent.
Caption: Decision tree for selecting a solubilization method.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, which is the first step before attempting dilution in aqueous media or using more advanced solubilization techniques.[5]
Materials:
-
This compound
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Accurately weigh the desired amount of this compound in a sterile tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected storage tube.
-
Store the stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles.[5]
Protocol 2: Solubilization using HP-β-Cyclodextrin Inclusion Complexation (Kneading Method)
This method creates a solid, water-soluble powder of the this compound-cyclodextrin complex.[20][24]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Distilled water
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Determine the desired molar ratio of this compound to HP-β-CD. A 1:2 to 1:10 ratio is a common starting point.[5]
-
Weigh the appropriate amounts of both compounds.
-
Place the HP-β-CD powder in a mortar.
-
Prepare a concentrated stock of this compound in a minimal amount of ethanol.
-
Slowly add the this compound solution to the HP-β-CD powder in the mortar while continuously grinding (kneading). Add a few drops of water to form a consistent paste.
-
Continue kneading for 30-60 minutes.
-
Dry the resulting paste in a vacuum oven at 40-50°C until a constant weight is achieved.
-
The dried complex can be pulverized into a fine, water-soluble powder for direct use in preparing aqueous solutions.
References
- 1. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 2. 1127-76-0 [chembk.com]
- 3. 1-ethyl naphthalene, 1127-76-0 [thegoodscentscompany.com]
- 4. Naphthalene, 1-ethyl- [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. Enhancing methyldopa solubility via green supercritical fluid techniques using ethanol co-solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Dual Bioassay for Evaluation of Embryotoxicity and Acute Toxicity of Common Solvents and Surfactants in Artemia salina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. Surfactant-mediated Biodegradation of Polycyclic Aromatic Hydrocarbons [mdpi.com]
- 10. iwaponline.com [iwaponline.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oatext.com [oatext.com]
- 16. Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. When can cyclodextrins be considered for solubilization purposes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. publishing.emanresearch.org [publishing.emanresearch.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Solubilization of polycyclic aromatic hydrocarbon mixtures in micellar nonionic surfactant solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Surfactant Solubilization of Polycyclic Aromatic Hydrocarbon Compounds in Soil-Water Suspensions - ProQuest [proquest.com]
- 24. Synthesis and Characterization of the Inclusion Complex of β-cyclodextrin and Azomethine - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Enhanced solubilization and removal of naphthalene and phenanthrene by cyclodextrins from two contaminated soils - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of 1-Ethylnaphthalene during sample storage and preparation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the degradation of 1-Ethylnaphthalene during sample storage and preparation. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in samples?
A1: The primary factors contributing to the degradation of this compound, a polycyclic aromatic hydrocarbon (PAH), include:
-
Microbial Degradation: Bacteria and other microorganisms present in environmental samples can metabolize PAHs.
-
Oxidation: Exposure to air (oxygen) can lead to the oxidation of this compound, especially when catalyzed by light or certain metal ions. The compound is noted to be air-sensitive.[1]
-
Photodegradation: Exposure to UV light from sunlight or laboratory lighting can cause the breakdown of the molecule.
-
Adsorption: this compound can adsorb to the surfaces of storage containers, particularly those made of glass or certain plastics, leading to a decrease in the concentration in the sample solution.
-
Evaporation: Due to its semi-volatile nature, there can be sample loss through evaporation, especially at elevated temperatures.[2][3]
Q2: What are the recommended storage conditions for samples containing this compound?
A2: To ensure the stability of this compound in your samples, the following storage conditions are recommended:
-
Temperature: Store samples at or below 4°C.[2][3] For long-term storage, freezing at -20°C is advisable, although care must be taken to prevent container breakage due to water expansion.
-
Light: Protect samples from light by using amber glass containers or by wrapping the containers in aluminum foil.
-
Container Type: Use amber glass containers with PTFE-lined caps (B75204) to minimize both photodegradation and adsorption. If using plastic containers, high-density polyethylene (B3416737) (HDPE) may be a suitable alternative, but it's essential to be aware of potential adsorption.[4]
-
Chemical Preservation: For soil and sediment samples, the addition of a chemical preservative like sodium azide (B81097) can inhibit microbial activity and extend the stability of PAHs for up to 60 days, even at ambient temperatures.[2][3][5]
Q3: How long can I store my samples before analysis?
A3: The recommended holding time for samples containing PAHs depends on the storage conditions:
-
Refrigerated (4°C) without preservative: Up to 21 days for sediment samples. The standard regulatory holding time is often cited as 14 days.[2][3]
-
Refrigerated (4°C) or Ambient Temperature with Sodium Azide: Up to 60 days for sediment samples.[2][3]
-
Extracts: Must be stored under refrigeration and analyzed within 40 days of extraction.[6][7]
Q4: Can the type of solvent used for extraction affect the stability of this compound?
A4: Yes, the choice of solvent is crucial. For extraction, a mixture of acetone (B3395972) and hexane (B92381) or dichloromethane (B109758) is commonly used.[2] During extract concentration and solvent exchange steps, it's important to use gentle heating (e.g., a water bath at no more than 40°C) to prevent the evaporative loss of semi-volatile compounds like this compound. The final extract is often exchanged into a solvent compatible with the analytical instrumentation, such as acetonitrile (B52724) for HPLC analysis.[3][6]
Troubleshooting Guides
Issue: Low recovery of this compound in my samples.
| Potential Cause | Troubleshooting Steps |
| Degradation during Storage | - Verify that samples were stored at ≤ 4°C and protected from light. - For long-term storage, consider freezing at -20°C. - For environmental samples, assess if microbial degradation is a factor and consider using a preservative like sodium azide for future samples.[2][3][5] |
| Adsorption to Container | - Ensure you are using amber glass containers with PTFE-lined caps. - If low concentrations are expected, consider silanizing glassware to reduce active adsorption sites. - Rinse the original sample container with the extraction solvent to recover any adsorbed analyte. |
| Loss during Sample Preparation | - Evaporation: During solvent evaporation steps, use a gentle stream of nitrogen and a controlled temperature water bath (≤ 40°C). Avoid evaporating to complete dryness.[3] - Incomplete Extraction: Ensure the chosen extraction method (e.g., Soxhlet, sonication, pressurized fluid extraction) is appropriate for the sample matrix and that the extraction time and solvent are optimized.[8] |
| Photodegradation | - Conduct all sample preparation steps under subdued light or in a dark room. - Use amber glassware or foil-wrapped containers throughout the process. |
Issue: Inconsistent results between replicate samples.
| Potential Cause | Troubleshooting Steps |
| Sample Heterogeneity | - For solid samples, ensure thorough homogenization (e.g., grinding and sieving) before taking subsamples for extraction. |
| Inconsistent Storage | - Confirm that all replicate samples have been stored under identical conditions (temperature, light exposure). |
| Variable Adsorption | - Use containers from the same lot and manufacturer to minimize variability in surface properties. - Pre-rinse all glassware with solvent to ensure cleanliness and consistency. |
| Procedural Variability | - Standardize all sample preparation steps, including extraction times, solvent volumes, and evaporation conditions. |
Data on PAH Stability
The following table summarizes the stability of Polycyclic Aromatic Hydrocarbons (PAHs), including compounds similar to this compound, under different storage conditions based on available literature.
| Storage Condition | Holding Time | Sample Type | Preservative | Reference |
| 4 ± 2 °C | Up to 21 days | Sediment | None | [2][3] |
| Ambient Laboratory Temperature | Up to 60 days | Sediment | Sodium Azide | [2][3] |
| 4 ± 2 °C | Up to 60 days | Sediment | Sodium Azide | [2][3] |
| Refrigerated | Within 40 days | Extracts | N/A | [6][7] |
Experimental Protocols
Protocol 1: Sample Storage
-
Aqueous Samples:
-
Collect samples in 1-liter amber glass bottles with PTFE-lined screw caps.
-
If residual chlorine is present, dechlorinate by adding 80 mg of sodium thiosulfate (B1220275) per liter.
-
Store at 4°C and protect from light.
-
Analyze within 7 days of collection.
-
-
Solid/Sediment Samples:
-
Collect samples in wide-mouthed amber glass jars with PTFE-lined caps.
-
To prevent microbial degradation for extended storage, thoroughly mix the sample with sodium azide (handle with appropriate safety precautions).
-
Store at 4°C and protect from light.
-
Protocol 2: Extraction of this compound from Water Samples (EPA Method 625.1 - Liquid-Liquid Extraction)
-
Measure 1 liter of the water sample.
-
Spike the sample with a surrogate standard solution.
-
Adjust the sample pH to >11 with 10 N sodium hydroxide.
-
Serially extract the sample three times with 60 mL of methylene (B1212753) chloride in a separatory funnel.
-
Combine the methylene chloride extracts.
-
Adjust the pH of the aqueous phase to <2 with 1:1 sulfuric acid.
-
Again, serially extract the acidified sample three times with 60 mL of methylene chloride.
-
Combine all methylene chloride extracts.
-
Dry the combined extract by passing it through a column of anhydrous sodium sulfate (B86663).
-
Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus.
-
Add the internal standard solution prior to analysis.[2]
Protocol 3: Extraction of this compound from Soil/Sediment Samples (Soxhlet Extraction)
-
Air-dry the soil/sediment sample and grind it to a fine powder.
-
Mix a known amount of the homogenized sample (e.g., 10-20 g) with an equal amount of anhydrous sodium sulfate to remove residual moisture.
-
Place the sample mixture in a porous cellulose (B213188) thimble.
-
Add a surrogate standard to the sample.
-
Place the thimble in a Soxhlet extractor.
-
Extract the sample with a suitable solvent (e.g., a mixture of acetone and hexane) for 16-24 hours.
-
Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a Kuderna-Danish concentrator.
-
Perform a solvent exchange to a solvent compatible with the analytical instrument if necessary.
Visualizations
Caption: Troubleshooting workflow for low recovery of this compound.
Caption: Potential degradation and loss pathways for this compound.
Caption: A recommended workflow for handling samples containing this compound.
References
Technical Support Center: Optimizing Solvent Choice for 1-Ethylnaphthalene in UV-Vis Spectroscopy
This technical support guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for selecting the optimal solvent for UV-Vis spectroscopic analysis of 1-Ethylnaphthalene.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor when choosing a solvent for UV-Vis spectroscopy?
A1: The most critical factor is the solvent's UV cutoff wavelength. The solvent must be transparent (i.e., not absorb light) in the same region as the analyte.[1][2] For this compound, which exhibits significant absorption in the 280-320 nm range and below 240 nm, a solvent with a low UV cutoff is essential to avoid interference with the measurement.
Q2: How does solvent polarity affect the UV-Vis spectrum of this compound?
A2: Solvent polarity can influence the position (λmax) and intensity of absorption peaks. Polar solvents can cause a red shift (shift to longer wavelengths) due to interactions with the solute's electronic states. Conversely, non-polar solvents may lead to a blue shift (shift to shorter wavelengths) and can help preserve the fine structure of the UV spectrum.[2] Since this compound is a non-polar aromatic hydrocarbon, using a non-polar solvent is often preferred to obtain a spectrum that closely resembles its gaseous state.
Q3: Where can I find the UV-Vis absorption spectrum for this compound?
A3: The National Institute of Standards and Technology (NIST) WebBook provides a reference UV-Vis spectrum for this compound. The spectrum shows absorption maxima in the 280-320 nm region and a more intense absorption band below 240 nm.
Q4: What type of cuvette should I use for analyzing this compound in the UV region?
A4: Quartz cuvettes are mandatory for measurements in the UV region (below 350 nm). Standard glass or plastic cuvettes absorb UV light and will interfere with the analysis.[3]
Troubleshooting Guide
Issue 1: My baseline is noisy or shows high absorbance.
-
Cause: The solvent may be absorbing UV radiation at the measurement wavelength. This occurs if the chosen solvent's UV cutoff is higher than the analytical wavelength.[1]
-
Solution: Select a solvent with a lower UV cutoff wavelength. Refer to the solvent properties table below to choose a suitable alternative. Ensure you are using a high-purity, spectroscopic grade solvent.[4]
Issue 2: The absorption peaks of this compound appear distorted or have shifted unexpectedly.
-
Cause: The solvent may be interacting with the this compound molecules, or the sample may not be fully dissolved.[2] Aggregation or precipitation of the solute can distort the absorption spectrum.
-
Solution:
-
Ensure the complete dissolution of this compound in the chosen solvent. Gentle warming or sonication may aid in dissolution.[4]
-
Consider using a less polar solvent to minimize solvent-solute interactions that could alter the electronic transitions.
-
Issue 3: I am not getting a discernible signal from my sample.
-
Cause: The concentration of this compound in the solution may be too low.
-
Solution: Prepare a more concentrated solution. If solubility is a limiting factor, consider using a cuvette with a longer path length to increase the absorbance, based on the Beer-Lambert Law.
Issue 4: The absorbance reading is too high (above 2 AU).
-
Cause: The sample solution is too concentrated.[5]
-
Solution: Dilute the sample solution quantitatively until the absorbance falls within the optimal range of the spectrophotometer (typically 0.1 - 1.5 AU).
Data Presentation
Table 1: Properties of Common Solvents for UV-Vis Spectroscopy
| Solvent | UV Cutoff (nm) | Polarity Index (P') |
| n-Hexane | 210 | 0.1 |
| Cyclohexane | 210 | 0.2 |
| Acetonitrile | 190 | 5.8 |
| Water | 190 | 10.2 |
| Ethanol | 210 | 4.3 |
| Methanol | 210 | 5.1 |
| Dichloromethane | 233 | 3.1 |
| Chloroform | 245 | 4.1 |
| Carbon Tetrachloride | 265 | 1.6 |
| Toluene | 284 | 2.4 |
| Acetone | 330 | 5.1 |
Data compiled from various sources.[6][7][8][9]
Experimental Protocols
Protocol 1: Selection of an Optimal Solvent for this compound
-
Objective: To identify a solvent that dissolves this compound and is transparent in the regions of its UV absorption.
-
Materials:
-
This compound (high purity)
-
A selection of spectroscopic grade solvents with varying polarities and low UV cutoffs (e.g., n-Hexane, Cyclohexane, Acetonitrile, Ethanol).
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
-
Methodology:
-
Consult the UV-Vis spectrum of this compound to identify its absorption maxima (λmax).
-
Refer to a solvent properties table (Table 1) and select at least three solvents with UV cutoff wavelengths significantly below the lowest λmax of this compound.
-
Prepare a stock solution of this compound in each selected solvent. Ensure the concentration is identical for all solutions.
-
Calibrate the spectrophotometer by running a baseline correction with each pure solvent in a quartz cuvette.[10][11]
-
Record the UV-Vis spectrum of each this compound solution over the desired wavelength range (e.g., 200-400 nm).
-
Compare the resulting spectra. The optimal solvent will provide a spectrum with well-defined peaks and a stable baseline, free from solvent interference.
-
Protocol 2: Preparation of this compound Solution for Quantitative Analysis
-
Objective: To prepare a solution of this compound of a known concentration for accurate absorbance measurements.
-
Materials:
-
This compound (analytical grade)
-
Optimal solvent selected from Protocol 1
-
Analytical balance
-
Volumetric flasks (e.g., 10 mL, 25 mL)
-
Calibrated pipettes
-
-
Methodology:
-
Accurately weigh a small amount of this compound using an analytical balance.[4]
-
Quantitatively transfer the weighed this compound to a volumetric flask of an appropriate size.
-
Add a small amount of the chosen solvent to dissolve the sample completely. Gentle swirling or sonication can be used to aid dissolution.[4]
-
Once dissolved, fill the volumetric flask to the calibration mark with the solvent.
-
If necessary, perform serial dilutions to obtain a solution with an absorbance in the optimal range (0.1-1.5 AU).
-
Mandatory Visualizations
Caption: Workflow for selecting an optimal solvent in UV-Vis spectroscopy.
Caption: Troubleshooting logic for common UV-Vis spectroscopy issues.
References
- 1. UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them - Persee [pgeneral.com]
- 2. This compound | C12H12 | CID 14315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. ossila.com [ossila.com]
- 6. scribd.com [scribd.com]
- 7. shodex.com [shodex.com]
- 8. research.cbc.osu.edu [research.cbc.osu.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. drawellanalytical.com [drawellanalytical.com]
Technical Support Center: Enhancing 1-Ethylnaphthalene Extraction from Soil
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of 1-ethylnaphthalene (B72628) from soil samples. It includes detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during the analytical process.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for extracting this compound from soil?
A1: Several methods are effective for extracting polycyclic aromatic hydrocarbons (PAHs) like this compound from soil. Commonly used techniques include:
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt the sample matrix and enhance solvent penetration, leading to efficient extraction.[1] It is considered simpler, less time-consuming, and requires smaller volumes of organic solvents compared to other techniques.[2]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide residue analysis, this dispersive solid-phase extraction (dSPE) technique has been successfully adapted for PAHs.[3] It offers high sample throughput and requires minimal solvent.[3]
-
Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to increase extraction efficiency, often resulting in higher recoveries compared to traditional methods like Soxhlet extraction.[4]
-
Soxhlet Extraction: A classical and robust method, though it is often more time-consuming and requires larger solvent volumes than modern techniques.[4][5]
Q2: How does soil type impact the extraction efficiency of this compound?
A2: Soil composition is a critical factor. Soils with high organic matter and clay content tend to adsorb hydrophobic compounds like this compound more strongly.[6] This strong sorption can make extraction more challenging and may lead to lower recovery rates. Conversely, sandy soils with low organic content generally permit easier extraction. For challenging matrices like loamy soil with high organic matter, modifications such as using a binary solvent system (e.g., acetonitrile-acetone) and increasing sonication time may be necessary to achieve good recoveries.[7]
Q3: What is the best solvent for extracting this compound?
A3: The choice of solvent is crucial for effective extraction. Because PAHs are nonpolar and hydrophobic, they are soluble in most organic solvents.[8] A mixture of solvents often yields the best results. For instance, a 50:50 mixture of ethyl acetate (B1210297) and n-hexane has been shown to be optimal for the efficient extraction of PAHs using ultrasound-assisted methods.[2][9] Other effective solvents and mixtures include acetone, dichloromethane, and acetone/hexane (B92381) combinations.[2][6] The selection should be based on the specific extraction method and the soil matrix.[10][11]
Q4: Why is a cleanup step necessary after extraction?
A4: A cleanup step is essential for removing co-extracted matrix interferences (e.g., lipids, humic substances) from the soil extract.[12][13] These interferences can affect the accuracy and reproducibility of chromatographic analysis (e.g., GC-MS). Solid-Phase Extraction (SPE) is a widely used cleanup technique that can significantly improve the quality of the final extract by separating analytes from interfering components.[12][14][15]
Q5: Can this compound be analyzed directly from the soil without solvent extraction?
A5: Yes, thermal desorption techniques allow for the analysis of volatile and semi-volatile compounds like naphthalene (B1677914) and its derivatives directly from solid samples.[16] This method involves heating the sample to release the analytes, which are then transferred to a gas chromatograph for analysis. This approach eliminates the need for solvents, thereby avoiding solvent-related impurities and disposal issues.[16]
Troubleshooting Guide
This guide addresses common problems encountered during the extraction and analysis of this compound from soil.
Problem: Low Recovery of this compound
| Possible Cause | Suggested Solution |
| Inefficient Extraction | The chosen solvent may not be optimal. Consider using a solvent mixture, such as ethyl acetate:n-hexane (1:1), which has been shown to be highly efficient.[9] For QuEChERS, using a binary extractant like acetonitrile-acetone (1:1) can improve recovery from high-organic matter soils.[7] Also, ensure the extraction time and temperature are optimized for your specific method (e.g., 60 minutes for UAE).[2][9] |
| Strong Analyte-Matrix Interaction | Soils with high organic matter can strongly retain PAHs.[6] Increase the vigor of extraction by extending sonication time (for UAE) or using a more aggressive technique like Accelerated Solvent Extraction (ASE).[4][7] Pre-treating very dry soil with water to hydrate (B1144303) it before adding the extraction solvent can also improve efficiency.[6] |
| Analyte Loss During Evaporation | This compound is semi-volatile. Avoid complete dryness when concentrating the extract. Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature. |
| Ineffective Cleanup | Matrix components can interfere with quantification. Use a Solid-Phase Extraction (SPE) cleanup step with appropriate sorbents (e.g., C18) to remove interferences. Ensure the SPE cartridge is conditioned properly before use.[2] |
Problem: Poor Chromatographic Results (e.g., Peak Tailing, Co-elution)
| Possible Cause | Suggested Solution |
| Matrix Effects | Co-extracted matrix components can interfere with the GC-MS analysis.[17] Enhance the cleanup procedure using SPE with sorbents like alumina (B75360) or silica.[12] Ensure the GC inlet liner is clean and consider using a fritted liner for splitless injections to trap non-volatile residues.[17] |
| Contaminated GC-MS System | Column bleed or contamination in the ion source can cause background noise and affect peak shape.[18] Use a mass-spec compatible column with low bleed characteristics.[17][18] Regularly perform maintenance, including cleaning the MS ion source.[17] |
| Inappropriate GC Method Parameters | An unoptimized oven temperature program or carrier gas flow rate can lead to poor separation. Ensure the temperature ramp and flow rate are suitable for separating this compound from other PAHs and matrix components.[2][17] A constant flow mode is often recommended for GC-MS.[17] |
Quantitative Data Summary
The following table summarizes recovery data for PAHs from soil using various extraction methods, demonstrating the effectiveness of modern techniques.
| Extraction Method | Analytes | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| QuEChERS | 18 PAHs | 85.0 - 106.7 | 0.3 - 2.8 | [3] |
| Ultrasound-Assisted Extraction (UAE) | 16 PAHs | 71 - 107 | Not specified | [19] |
| QuEChERS (HPLC-FLD) | 16 PAHs | 86.0 - 99.2 | 0.6 - 1.9 | [20] |
| Ultrasonic Method (UE) | 16 PAHs | 93.7 - 121 | < 10 | [1] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) with SPE Cleanup
This protocol is adapted from a method successfully used for isolating PAHs from organic-rich forest soils.[2][9]
1. Sample Preparation:
-
Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
-
Weigh 1 g of the homogenized soil into a screw-cap glass tube.
2. Extraction:
-
Add 5 mL of a 1:1 (v/v) mixture of ethyl acetate and n-hexane to the tube.[2]
-
Place the tube in an ultrasonic bath and sonicate for 60 minutes at a controlled temperature of 30°C.[2]
3. Extract Cleanup (SPE):
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by passing 5 mL of the extraction solvent through it.[2]
-
Loading: After sonication, centrifuge the sample tube and inject the supernatant into the conditioned SPE cartridge at a flow rate of approximately 2 mL/min.[2]
-
Elution: Elute the analytes with an appropriate solvent compatible with your analytical instrument (e.g., hexane or acetonitrile).
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume (e.g., 200 µL) for GC-MS analysis.[9][21]
Protocol 2: QuEChERS Method
This protocol is based on the widely adopted QuEChERS methodology for PAH analysis in soil.[3]
1. Sample Preparation:
-
Weigh 5 g of sieved soil into a 50 mL centrifuge tube.
-
Add 5 mL of deionized water and shake the tube to hydrate the soil.
2. Extraction:
-
Add 10 mL of acetonitrile (B52724) and shake the tube vigorously.[3]
-
Add the contents of a QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate) slowly to the tube.[3]
-
Immediately cap and shake vigorously for 5 minutes.
-
Centrifuge for 10 minutes at a minimum of 3500 rpm.[3]
3. Dispersive SPE (dSPE) Cleanup:
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE tube containing appropriate sorbents (e.g., magnesium sulfate, PSA, C18).
-
Shake vigorously for 5 minutes.
-
Centrifuge for 10 minutes at 8000 rpm.[3]
4. Final Preparation:
-
Transfer 0.6 mL of the cleaned extract into a GC vial for analysis.[3]
Visualizations
Experimental Workflow for UAE-SPE
Caption: Workflow for Ultrasound-Assisted Extraction with SPE cleanup.
Troubleshooting Logic for Low Analyte Recovery
Caption: Decision tree for troubleshooting low analyte recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.pan.pl [journals.pan.pl]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 12. Solid-phase extraction clean-up of soil and sediment extracts for the determination of various types of pollutants in a single run - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. researchgate.net [researchgate.net]
- 15. Application of Solid Phase Extraction in Environmental Sample Analysis - Raykol Group (XiaMen) Corp., Ltd. [raykolgroup.com]
- 16. Note 10: Quantification of Naphthalene In a Contaminated Pharmaceutical Product By Short Path Thermal Desorption [sisweb.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. agilent.com [agilent.com]
- 19. [PDF] Application of ultrasound-assisted liquid-solid extraction for the isolation of PAHs from organic-rich soil samples | Semantic Scholar [semanticscholar.org]
- 20. interchim.fr [interchim.fr]
- 21. benchchem.com [benchchem.com]
Troubleshooting matrix effects in 1-Ethylnaphthalene quantification by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-mass spectrometry (LC-MS) quantification of 1-Ethylnaphthalene.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of this compound that may be attributed to matrix effects.
Q1: My this compound signal intensity is low and inconsistent across different sample injections. What could be the cause?
Low and variable signal intensity is a classic symptom of ion suppression, a common matrix effect in LC-MS, particularly when using electrospray ionization (ESI).[1][2] Co-eluting endogenous or exogenous compounds from the sample matrix can compete with this compound for ionization in the MS source, leading to a suppressed and erratic signal.[1][3]
Troubleshooting Steps:
-
Assess Matrix Effects: First, confirm that matrix effects are the root cause. This can be done qualitatively using post-column infusion or quantitatively by performing a post-extraction spike experiment.[3]
-
Review Sample Preparation: Inadequate sample cleanup is a primary source of matrix-induced ion suppression.[4] Consider optimizing your sample preparation protocol.
-
Chromatographic Separation: If interfering compounds have similar retention times to this compound, they can cause ion suppression.[2]
-
Consider a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.
Q2: I have confirmed ion suppression is occurring. How can I improve my sample preparation to reduce matrix effects?
Improving sample preparation is a crucial step to remove interfering matrix components before LC-MS analysis.[4] The choice of technique depends on the complexity of your sample matrix.
Recommended Sample Preparation Techniques:
-
Liquid-Liquid Extraction (LLE): LLE can effectively separate this compound from polar interferences. A double LLE approach can further enhance selectivity.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples. Reversed-phase or mixed-mode SPE cartridges can be used to isolate this compound and remove matrix components.
-
"Dilute and Shoot": For less complex matrices, simple dilution of the sample can reduce the concentration of interfering components, thereby mitigating their effect on ionization.[1]
Q3: My sample preparation is optimized, but I still observe signal suppression. What chromatographic adjustments can I make?
Optimizing your chromatographic conditions can help separate this compound from co-eluting matrix interferences.
Chromatographic Optimization Strategies:
-
Gradient Modification: Adjusting the mobile phase gradient can improve the resolution between this compound and interfering peaks.
-
Column Selection: Using a column with a different stationary phase chemistry can alter the elution profile and separate the analyte from matrix components.
-
Flow Rate Reduction: Lowering the flow rate can sometimes improve ionization efficiency and reduce the impact of matrix effects.[1]
Q4: Are there any mass spectrometry settings I can change to mitigate matrix effects?
Yes, adjusting the MS ionization source can have a significant impact.
Ionization Source Considerations:
-
Switch to Atmospheric Pressure Chemical Ionization (APCI): APCI is generally less susceptible to ion suppression from non-volatile matrix components compared to ESI.[1][2] If your instrumentation allows, switching to APCI could be a viable solution.
-
Optimize ESI Parameters: Fine-tuning ESI source parameters such as capillary voltage, gas flow, and temperature may help to minimize ion suppression.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS?
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of quantification.[2][3]
Q2: Why is Electrospray Ionization (ESI) particularly prone to matrix effects?
ESI is susceptible to matrix effects because the ionization process relies on the formation of charged droplets and subsequent solvent evaporation to produce gas-phase ions.[2] Co-eluting compounds can interfere with this process by competing for charge on the droplet surface or by altering the droplet's physical properties, thus suppressing the ionization of the target analyte.[1]
Q3: How does a Stable Isotope-Labeled Internal Standard (SIL-IS) help to correct for matrix effects?
A SIL-IS is a version of the analyte (in this case, this compound) where some atoms have been replaced with their heavy isotopes (e.g., ¹³C or ²H). The SIL-IS has nearly identical chemical and physical properties to the analyte and will therefore co-elute and experience the same degree of ion suppression or enhancement.[5] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be effectively normalized, leading to accurate quantification.
Q4: What is the method of standard addition and when should I use it?
The method of standard addition involves adding known amounts of the analyte to aliquots of the sample. By plotting the instrument response against the added concentration, the original concentration in the sample can be determined from the x-intercept. This method is useful for correcting matrix effects when a suitable internal standard is not available or when the matrix composition is highly variable between samples.
Q5: Can simply diluting my sample solve matrix effect problems?
In some cases, yes. Diluting the sample reduces the concentration of all components, including the interfering matrix compounds.[1] If the concentration of this compound is high enough to be detected after dilution, this can be a simple and effective strategy to minimize matrix effects. However, for trace-level analysis, dilution may reduce the analyte concentration below the limit of quantification.
Quantitative Data Summary
The following table summarizes the typical effectiveness of various strategies in mitigating matrix effects for the analysis of Polycyclic Aromatic Hydrocarbons (PAHs), including this compound. The values are indicative and will vary depending on the specific matrix and experimental conditions.
| Mitigation Strategy | Typical Reduction in Matrix Effect (%) | Analyte Recovery (%) | Key Considerations |
| Sample Dilution (10-fold) | 20 - 50 | 100 (by definition) | May compromise detection limits. |
| Liquid-Liquid Extraction (LLE) | 40 - 70 | 70 - 95 | Solvent selection is critical. |
| Solid-Phase Extraction (SPE) | 60 - 95 | 80 - 110 | Sorbent and elution solvent optimization required. |
| Use of APCI Source | 50 - 80 | N/A | Analyte must be amenable to APCI. |
| Stable Isotope-Labeled IS | > 95 (compensates for effect) | N/A | Most reliable method for correction. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effect using Post-Extraction Spike
This protocol provides a quantitative measure of ion suppression or enhancement.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike a known amount of this compound standard into the mobile phase or reconstitution solvent.
-
Set B (Post-Spike Sample): Process a blank matrix sample (containing no this compound) through the entire sample preparation procedure. Spike the same known amount of this compound standard into the final extract.
-
Set C (Pre-Spike Sample): Spike the same known amount of this compound standard into a blank matrix sample before the sample preparation procedure.
-
-
Analyze all samples by LC-MS.
-
Calculate the Matrix Effect (%):
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Calculate the Recovery (%):
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Protocol 2: Generic Solid-Phase Extraction (SPE) for this compound
This is a general protocol for cleaning up complex samples and should be optimized for your specific application.
-
Cartridge Conditioning: Condition a C18 SPE cartridge with one column volume of methanol (B129727), followed by one column volume of deionized water. Do not let the sorbent go dry.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with a weak organic solvent/water mixture (e.g., 10% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS analysis.
Visualizations
Caption: Troubleshooting workflow for matrix effects in this compound analysis.
Caption: Principle of matrix effect correction using a SIL-Internal Standard.
Caption: Decision tree for selecting a sample preparation method.
References
Technical Support Center: Catalyst Selection for Efficient 1-Ethylnaphthalene Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and troubleshooting for the efficient synthesis of 1-Ethylnaphthalene (B72628). This document is designed to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for this compound synthesis?
A1: The most common catalysts are solid acids, particularly zeolites. Zeolites like H-mordenite, H-Y, and ZSM-5 are frequently used due to their shape-selective properties, which can favor the formation of specific isomers.[1][2] Modified zeolites, such as those incorporating metals like Cerium (Ce) and Magnesium (Mg) (e.g., CeMgY), have also shown high activity and yield.[3][4]
Q2: How does catalyst acidity affect the synthesis of this compound?
A2: Catalyst acidity is a critical factor. Brønsted acid sites are generally considered favorable for the ethylation of naphthalene (B1677914).[3][4] The strength and concentration of these acid sites influence both the conversion of naphthalene and the selectivity towards ethylnaphthalenes. However, excessively strong acid sites can lead to side reactions, such as cracking and coke formation, which deactivates the catalyst.[4]
Q3: What is "shape-selective catalysis" and why is it important for this synthesis?
A3: Shape-selective catalysis refers to the ability of a catalyst, typically a zeolite, to control the product distribution based on the size and shape of the reactant molecules and the product isomers in relation to the catalyst's pore structure.[1][5] For this compound synthesis, this is crucial for maximizing the yield of the desired isomer over other isomers like 2-ethylnaphthalene (B165323) and poly-ethylated naphthalenes. The steric constraints within the zeolite pores can favor the formation of the less bulky isomer.
Q4: What are the main challenges in the synthesis of this compound?
A4: The primary challenges include:
-
Low selectivity: Formation of a mixture of this compound, 2-ethylnaphthalene, and various diethylnaphthalene isomers.
-
Polyalkylation: Multiple ethyl groups being added to the naphthalene ring.
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Catalyst deactivation: Loss of catalyst activity over time, primarily due to coke formation.[4]
-
Isomerization: The potential for the product to isomerize under reaction conditions.
Q5: How can I improve the selectivity towards this compound?
A5: Improving selectivity can be achieved by:
-
Catalyst selection: Using zeolites with appropriate pore dimensions that sterically hinder the formation of the bulkier 2-ethylnaphthalene and poly-ethylated products.[1]
-
Reaction conditions: Optimizing temperature, pressure, and reactant feed ratios can influence the product distribution. Lower temperatures often favor the kinetically controlled product (this compound).
-
Catalyst modification: Modifying zeolites with certain metals can alter the acidity and pore characteristics, thereby enhancing selectivity.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Naphthalene Conversion | 1. Insufficient Catalyst Activity: The chosen catalyst may not be active enough under the selected reaction conditions. 2. Catalyst Deactivation: The catalyst may have been deactivated by coke deposition or poisoning.[4][6] 3. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. | 1. Catalyst Screening: Test different catalysts known for naphthalene alkylation (e.g., H-mordenite, CeMgY). 2. Catalyst Regeneration: Regenerate the catalyst, typically by calcination in air to burn off coke.[4] 3. Temperature Optimization: Gradually increase the reaction temperature and monitor the conversion. |
| Poor Selectivity to this compound | 1. Inappropriate Catalyst Pore Structure: The catalyst pores may be too large, allowing for the formation of various isomers without steric hindrance.[1] 2. Thermodynamic Control: At higher temperatures, the reaction may favor the thermodynamically more stable 2-ethylnaphthalene. 3. Isomerization: The initially formed this compound may be isomerizing to 2-ethylnaphthalene. | 1. Shape-Selective Catalyst: Use a medium-pore zeolite like H-ZSM-5 or a modified large-pore zeolite where shape selectivity has been demonstrated.[7] 2. Lower Reaction Temperature: Operate at a lower temperature to favor the kinetic product. 3. Reduce Residence Time: A shorter contact time between reactants and the catalyst can minimize isomerization. |
| Significant Formation of Polyethylnaphthalenes | 1. High Ethylene/Ethanol to Naphthalene Ratio: An excess of the ethylating agent promotes multiple alkylations. 2. High Catalyst Acidity: Strong acid sites can facilitate further ethylation of the mono-ethylated product. | 1. Adjust Molar Ratio: Decrease the molar ratio of the ethylating agent to naphthalene. 2. Modify Catalyst Acidity: Use a catalyst with moderate acidity or modify the existing catalyst to reduce the number of strong acid sites. |
| Rapid Catalyst Deactivation | 1. Coke Formation: High temperatures and strong acid sites can lead to the formation of carbonaceous deposits (coke) that block the catalyst pores and active sites.[4] 2. Feed Impurities: Impurities in the naphthalene or ethylating agent feed can poison the catalyst. | 1. Optimize Reaction Conditions: Lower the reaction temperature and optimize the feed ratio. Incorporating metals like Mg can help reduce coke formation.[3][4] 2. Catalyst Regeneration: Implement a regeneration cycle involving calcination. 3. Purify Feed: Ensure the purity of the reactants before they enter the reactor. |
Data Presentation
Table 1: Performance of Various Catalysts in the Ethylation of Naphthalene
| Catalyst | Naphthalene Conversion (%) | Selectivity to Monoethylnaphthalenes (%) | Selectivity to this compound (%) | Reaction Temperature (°C) | Reference |
| CeMgY (5 wt.% Ce, 3 wt.% Mg) | 73.6 | 49.7 | Not Specified | 250 | [3][4] |
| H-Mordenite | - | High selectivity for 2,6- and 2,7-dialkylnaphthalene in dialkylation | Not specified for mono-ethylation | Varies | [1] |
| HFAU Zeolite | 95 | ~100 (monoalkyl) | Not Specified | Industrial Conditions | [4] |
| La-modified β-zeolite | 40.3 (as β-zeolite) | Not Specified | Not Specified | 300 | [8] |
Note: Direct comparison is challenging due to variations in experimental conditions across different studies. This table aims to provide a general overview.
Experimental Protocols
Protocol 1: Vapor-Phase Ethylation of Naphthalene over a Modified Y-Zeolite Catalyst
This protocol is based on the synthesis described for CeMgY catalysts.[3][4]
-
Catalyst Preparation (CeMgY):
-
Start with a commercial HY zeolite.
-
Perform an ion-exchange with a solution of cerium(III) nitrate (B79036) to obtain CeY.
-
Subsequently, perform a second ion-exchange with a solution of magnesium nitrate to obtain CeMgY.
-
Wash the resulting catalyst with deionized water until the washings are free of nitrate ions.
-
Dry the catalyst at 110 °C overnight.
-
Calcine the catalyst in a flow of dry air at 500 °C for 4-6 hours.
-
-
Reaction Setup:
-
The reaction is carried out in a fixed-bed, down-flow reactor.
-
Pack the reactor with the prepared catalyst (typically 1-5 grams).
-
Place the reactor in a furnace with a temperature controller.
-
-
Reaction Procedure:
-
Set the reactor temperature to the desired value (e.g., 250 °C).
-
Prepare a feed solution of naphthalene and ethanol. A typical molar ratio is 1:5 (naphthalene:ethanol).
-
Introduce the feed into the reactor using a syringe pump at a specific weight hourly space velocity (WHSV), for example, 0.5 h⁻¹.
-
Pass the reactants over the catalyst bed.
-
-
Product Collection and Analysis:
-
Cool the reactor outlet stream to condense the products.
-
Collect the liquid product at regular intervals.
-
Analyze the product mixture using gas chromatography (GC) to determine the conversion of naphthalene and the selectivity to different ethylnaphthalene isomers.
-
Confirm the identity of the products using gas chromatography-mass spectrometry (GC-MS).
-
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for synthesis optimization.
Caption: Simplified reaction pathway for naphthalene ethylation.
References
- 1. Study of regioselective dialkylation of naphthalene in the presence of reusable zeolite catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic performance and industrial test of HY zeolite for alkylation of naphthalene and α-tetradecene - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. WO1991015443A1 - Naphthalene alkylation process - Google Patents [patents.google.com]
- 6. Study of the zeolite-catalyzed isomerization of 1-methylnaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. davidpublisher.com [davidpublisher.com]
Validation & Comparative
A Comparative Analysis of Fluorescence Quenching Efficiency: 1-Ethylnaphthalene vs. Naphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fluorescence Quenching
Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore due to a variety of molecular interactions with a quencher molecule. This phenomenon can occur through two primary mechanisms: dynamic (collisional) quenching and static quenching.
-
Dynamic Quencing: In this process, the excited fluorophore collides with the quencher molecule, leading to non-radiative de-excitation back to the ground state. This process is diffusion-controlled.
-
Static Quenching: This occurs when the fluorophore and quencher form a non-fluorescent complex on the ground state.
The efficiency of dynamic quenching is typically described by the Stern-Volmer equation:
F₀ / F = 1 + Kₛᵥ[Q] = 1 + k₉τ₀[Q]
Where:
-
F₀ is the fluorescence intensity in the absence of the quencher.
-
F is the fluorescence intensity in the presence of the quencher.
-
Kₛᵥ is the Stern-Volmer quenching constant.
-
k₉ is the bimolecular quenching rate constant.
-
τ₀ is the fluorescence lifetime of the fluorophore in the absence of the quencher.
-
[Q] is the concentration of the quencher.
A linear plot of F₀/F versus [Q] (a Stern-Volmer plot) is indicative of a single quenching mechanism. The slope of this plot yields the Stern-Volmer constant, a direct measure of quenching efficiency.
Quantitative Data Presentation
Table 1: Fluorescence Quenching Data for Naphthalene (B1677914)
| Fluorophore | Quencher | Solvent | Stern-Volmer Constant (Kₛᵥ) (M⁻¹) | Fluorescence Lifetime (τ₀) (ns) | Bimolecular Quenching Rate Constant (k₉) (M⁻¹s⁻¹) |
| Naphthalene | Iodide (I⁻) | Water | 207[1] | 96 (in deoxygenated cyclohexane) | 2.16 x 10⁹ |
Note: The fluorescence lifetime of naphthalene can vary depending on the solvent. The value presented here is for deoxygenated cyclohexane (B81311) and is used for a demonstrative calculation of k₉.
Table 2: Fluorescence Quenching Data for 1-Ethylnaphthalene (B72628)
| Fluorophore | Quencher | Solvent | Stern-Volmer Constant (Kₛᵥ) (M⁻¹) |
| This compound | 1,2,4-Trimethoxybenzene | Neat this compound | 30 |
| This compound | p-Dimethoxybenzene | Neat this compound | 10 |
| This compound | Anisole | Neat this compound | 6 |
Note: The data for this compound was obtained from experiments where the neat liquid of the alkylnaphthalene served as both the fluorophore and the solvent. This is a significantly different condition from the aqueous solution used for the naphthalene data.
Experimental Protocols
For researchers wishing to perform a direct comparative study, the following experimental protocol for determining the Stern-Volmer constant is recommended.
Materials and Instrumentation
-
Fluorophore stock solutions (Naphthalene and this compound) in a suitable solvent (e.g., ethanol (B145695) or cyclohexane).
-
Quencher stock solution (e.g., potassium iodide in water, or an organic quencher in the same solvent as the fluorophore).
-
Spectrograde solvent.
-
Volumetric flasks and pipettes.
-
Quartz cuvettes.
-
Spectrofluorometer.
-
UV-Vis Spectrophotometer.
Procedure
-
Preparation of Fluorophore Solution: Prepare a dilute solution of the fluorophore (naphthalene or this compound) in the chosen solvent. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Preparation of Quencher Solutions: Prepare a series of solutions containing a constant concentration of the fluorophore and varying concentrations of the quencher. This is typically done by adding aliquots of a concentrated quencher stock solution to the fluorophore solution in volumetric flasks and bringing them to the final volume with the solvent. A blank sample containing only the fluorophore (no quencher) must also be prepared.
-
Fluorescence Measurements:
-
Set the excitation wavelength of the spectrofluorometer to the absorption maximum of the fluorophore.
-
Record the fluorescence emission spectrum for each prepared solution.
-
Determine the fluorescence intensity at the emission maximum for each sample. Let F₀ be the intensity of the blank and F be the intensity for each sample containing the quencher.
-
-
Data Analysis:
-
Calculate the ratio F₀ / F for each quencher concentration.
-
Plot F₀ / F versus the quencher concentration, [Q].
-
Perform a linear regression on the data points. The slope of the resulting line is the Stern-Volmer constant, Kₛᵥ.
-
-
Calculation of the Bimolecular Quenching Rate Constant (k₉):
-
If the fluorescence lifetime of the fluorophore in the absence of the quencher (τ₀) is known or can be measured using a time-resolved fluorometer, the bimolecular quenching rate constant can be calculated using the formula: k₉ = Kₛᵥ / τ₀.
-
Mandatory Visualizations
Signaling Pathway of Fluorescence Quenching
References
A Comparative Guide to the Biodegradation of 1-Ethylnaphthalene and 2-Ethylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biodegradation of two isomeric polycyclic aromatic hydrocarbons (PAHs), 1-ethylnaphthalene (B72628) and 2-ethylnaphthalene (B165323). Due to their presence in petroleum products and as byproducts of industrial processes, understanding their environmental fate and potential for bioremediation is of significant interest. This document summarizes available experimental data, outlines relevant experimental protocols, and visualizes the proposed metabolic pathways.
Executive Summary
While extensive research exists on the biodegradation of naphthalene (B1677914) and methylnaphthalenes, direct comparative studies on this compound and 2-ethylnaphthalene are limited. However, by extrapolating from the known metabolic pathways of structurally similar compounds, we can infer the likely routes of microbial degradation for these ethylated naphthalenes. The position of the ethyl group is expected to significantly influence the enzymatic attack and subsequent catabolism, potentially leading to different degradation rates and metabolic intermediates. This guide synthesizes the current understanding and provides a framework for future comparative studies.
Data Presentation: A Comparative Overview
Table 1: Inferred Biodegradation Characteristics of this compound and 2-Ethylnaphthalene
| Characteristic | This compound | 2-Ethylnaphthalene | Citation |
| Susceptibility to Biodegradation | Expected to be biodegradable by various soil and marine microorganisms. The ethyl group at the alpha position may present steric hindrance to initial enzymatic attack compared to the beta position. | Expected to be biodegradable by various soil and marine microorganisms. The ethyl group at the beta position is generally more accessible to enzymatic attack. | [1] |
| Key Degrading Genera (Inferred) | Pseudomonas, Mycobacterium, Rhodococcus, Sphingomonas | Pseudomonas, Mycobacterium, Rhodococcus, Sphingomonas | [2][3] |
| Initial Oxidative Attack (Putative) | Likely initiated by dioxygenase or monooxygenase enzymes, targeting either the unsubstituted aromatic ring or the ethyl side chain. | Likely initiated by dioxygenase or monooxygenase enzymes, targeting either the unsubstituted aromatic ring or the ethyl side chain. | [1] |
| Identified Metabolites | Data not available. Putative metabolites include ethyl-salicylates, ethyl-catechols, and products of side-chain oxidation. | A metabolite identified from the biotransformation by Pseudomonas fluorescens TTC1 is 2-hydroxy-2-carboxy-7-ethylchromane. | [4] |
| Expected Degradation Rate | Potentially slower than 2-ethylnaphthalene due to steric hindrance at the alpha position. | Potentially faster than this compound due to easier enzymatic access to the beta-substituted ring. |
Experimental Protocols
To facilitate comparative studies on the biodegradation of this compound and 2-ethylnaphthalene, a generalized experimental protocol based on established methods for PAH biodegradation is provided below.
Microbial Culture and Acclimation
-
Microorganism Selection: Isolate PAH-degrading bacteria from contaminated soil or sediment using enrichment culture techniques with either this compound or 2-ethylnaphthalene as the sole carbon source. Pure cultures of known PAH degraders such as Pseudomonas putida or Mycobacterium species can also be used.[3][5]
-
Culture Medium: A minimal salt medium (MSM) is typically used, containing essential minerals and a nitrogen source (e.g., ammonium (B1175870) chloride). The pH is generally adjusted to neutral (around 7.0).[5]
-
Acclimation: Before initiating the degradation experiment, the selected microbial culture should be acclimated to the target substrate by growing it in MSM containing a low concentration of either this compound or 2-ethylnaphthalene.
Biodegradation Assay
-
Setup: The biodegradation experiments are typically conducted in batch cultures using serum bottles or flasks. A sterile control (without inoculum) and a substrate-free control (with inoculum but without the target compound) should be included.
-
Incubation: Incubate the cultures under controlled conditions of temperature (e.g., 30°C) and agitation (e.g., 150 rpm) to ensure aeration and homogeneity.[6]
-
Sampling: Withdraw samples at regular time intervals to measure substrate concentration, microbial growth (e.g., optical density at 600 nm), and metabolite formation.
Analytical Methods
-
Substrate Quantification: The residual concentrations of this compound and 2-ethylnaphthalene in the culture medium are typically quantified using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[7][8]
-
Sample Preparation: Extract the culture medium with a suitable organic solvent (e.g., n-hexane or dichloromethane).
-
GC-MS Analysis: Use a capillary column suitable for PAH analysis (e.g., HP-5ms). The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
-
HPLC Analysis: Employ a C18 reverse-phase column with a mobile phase gradient of acetonitrile (B52724) and water. Detection is typically performed using a UV or fluorescence detector.
-
-
Metabolite Identification: The identification of metabolic intermediates is crucial for elucidating the degradation pathway. This is primarily achieved using GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10][11]
-
Derivatization: Polar metabolites may require derivatization (e.g., silylation) before GC-MS analysis to increase their volatility.
-
Mass Spectral Library Matching: Compare the mass spectra of the detected metabolites with those in spectral libraries (e.g., NIST) for identification.
-
Mandatory Visualization
Proposed Aerobic Biodegradation Pathways
Based on the well-established pathways for naphthalene and methylnaphthalene degradation, the following diagrams illustrate the putative aerobic biodegradation pathways for this compound and 2-ethylnaphthalene.
Caption: Putative aerobic biodegradation pathways for this compound.
Caption: Putative aerobic biodegradation pathways for 2-Ethylnaphthalene.
Experimental Workflow
The following diagram outlines a typical workflow for a comparative biodegradation study of this compound and 2-ethylnaphthalene.
References
- 1. Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. libjournals.unca.edu [libjournals.unca.edu]
- 4. researchgate.net [researchgate.net]
- 5. Growth kinetics of Pseudomonas putida G7 on naphthalene and occurrence of naphthalene toxicity during nutrient deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid analysis of naphthalene and its metabolites in biological systems: determination by high-performance liquid chromatography/fluorescence detection and by plasma desorption/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. osha.gov [osha.gov]
- 9. Identification of metabolites from degradation of naphthalene by a Mycobacterium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous quantification of multiple urinary naphthalene metabolites by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study on the Photostability of 1-Ethylnaphthalene and Other Polycyclic Aromatic Hydrocarbons
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the photostability of 1-Ethylnaphthalene and other selected Polycyclic Aromatic Hydrocarbons (PAHs). Understanding the photochemical fate of these compounds is crucial for environmental risk assessment and for the development of photostable pharmaceutical products. This document summarizes key photostability data, details experimental methodologies for assessing photodegradation, and outlines the proposed photochemical transformation pathways.
Comparative Photostability of PAHs
The table below presents the photodegradation rate constants for naphthalene (B1677914) and various alkylated naphthalenes in water, offering a comparative perspective.
| Compound | Number of Methyl/Ethyl Groups | Photodegradation Rate Constant (k, h⁻¹) | Reference |
| Naphthalene | 0 | Data not specified in the source | [1] |
| 1-Methylnaphthalene | 1 | Data not specified in the source | [1] |
| 2-Methylnaphthalene | 1 | Data not specified in the source | [1] |
| 1,3-Dimethylnaphthalene | 2 | Data not specified in the source | [1] |
| 1,5-Dimethylnaphthalene | 2 | Data not specified in the source | [1] |
| 2,3-Dimethylnaphthalene | 2 | Data not specified in the source | [1] |
| 2,6-Dimethylnaphthalene | 2 | Data not specified in the source | [1] |
| This compound | 1 | Data not found in literature | - |
| 2-Ethylnaphthalene | 1 | Data not specified in the source | [1] |
Note: The photodegradation of naphthalene and the eight alkylated naphthalenes was described well by pseudo-first-order kinetics regardless of experimental temperature.[1]
Experimental Protocols
The assessment of PAH photostability is conducted using standardized protocols to ensure reproducibility and comparability of data. The following methodology is based on established guidelines for photostability testing.
Sample Preparation
-
Stock Solutions: Prepare stock solutions of the PAH compounds in a suitable solvent, such as acetonitrile (B52724) or methanol, at a concentration of 1 mg/mL.
-
Working Solutions: Dilute the stock solutions with water or other appropriate solvent to achieve the desired concentration for the experiment. The final concentration should be low enough to ensure complete dissolution and to allow for accurate measurement of degradation over time.
Irradiation Conditions
-
Light Source: A xenon lamp or a metal halide lamp that mimics the spectral distribution of sunlight (D65/ID65 emission standard) is typically used. The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.
-
Temperature Control: The temperature of the samples should be maintained at a constant and controlled level (e.g., 25 °C) throughout the experiment to minimize thermal degradation.
-
Sample Exposure: Place the working solutions in quartz cells or other UV-transparent containers. A dark control sample, wrapped in aluminum foil to protect it from light, should be run in parallel to account for any non-photochemical degradation.
Analytical Method
-
Chromatography: The concentration of the PAH at different time points is typically measured using High-Performance Liquid Chromatography (HPLC) with a UV or fluorescence detector.
-
Method Validation: The analytical method should be validated for linearity, accuracy, precision, and specificity for the PAH being tested.
Data Analysis
-
Degradation Kinetics: The photodegradation of PAHs often follows pseudo-first-order kinetics. The rate constant (k) can be determined by plotting the natural logarithm of the PAH concentration versus time.
-
Quantum Yield (Φ): The quantum yield, which represents the efficiency of a photochemical process, can be calculated if the photon flux of the light source and the molar absorption coefficient of the PAH are known.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the photostability of a PAH.
Proposed Photodegradation Pathway of this compound
The photodegradation of naphthalene and its alkylated derivatives in the presence of light and oxygen proceeds through a series of complex reactions. The primary photodegradation products are typically oxygenated compounds such as alcohols, aldehydes, ketones, and quinones.[1] Based on the known mechanisms for related compounds, a plausible photodegradation pathway for this compound is proposed below.
The process is initiated by the absorption of UV radiation, leading to the formation of an excited state of the this compound molecule. This excited molecule can then react with molecular oxygen to form various reactive oxygen species (ROS), which in turn attack the aromatic ring system.
This guide highlights the current understanding of the photostability of this compound in comparison to other PAHs. The lack of specific quantitative data for this compound underscores the need for further experimental investigation to accurately assess its environmental fate and to inform the development of photostable materials.
References
1-Ethylnaphthalene as an Internal Standard: A Comparative Guide to Accuracy and Precision
For researchers, scientists, and drug development professionals engaged in quantitative analytical studies, the choice of a suitable internal standard is paramount to achieving accurate and precise results. An internal standard corrects for variations in sample preparation and instrumental analysis. This guide provides a comprehensive comparison of 1-ethylnaphthalene (B72628) as an internal standard, evaluating its performance against other commonly used alternatives in chromatographic methods, particularly in the analysis of polycyclic aromatic hydrocarbons (PAHs) and other semi-volatile organic compounds.
Performance Comparison of Internal Standards
While specific, comprehensive validation reports detailing the accuracy and precision of this compound as an internal standard are not extensively available in peer-reviewed literature, its utility can be inferred from its chemical properties and by comparing it to structurally similar compounds used for the same purpose. The ideal internal standard should be chemically similar to the analytes of interest, but not naturally present in the samples. Isotopically labeled analogs of the target analytes are often considered the gold standard.
Here, we present a comparative table of typical performance data for internal standards commonly used in the analysis of PAHs and related compounds. This data, gleaned from various studies, provides a benchmark against which the expected performance of this compound can be assessed.
| Internal Standard | Analyte(s) | Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) | Linearity (R²) |
| This compound (Expected) | PAHs, Alkylated PAHs | Environmental, Biological | 70-120 | < 15 | > 0.99 |
| Naphthalene-d8 | Naphthalene (B1677914), other PAHs | Plant Leaves, Environmental | 71.0 - 97.6[1] | < 14[1] | > 0.99[1] |
| Acenaphthene-d10 | Acenaphthene, other PAHs | Plant Leaves, Environmental | 71.0 - 97.6[1] | < 14[1] | > 0.99[1] |
| Phenanthrene-d10 | Phenanthrene, other PAHs | Plant Leaves, Environmental | 71.0 - 97.6[1] | < 14[1] | > 0.99[1] |
| Chrysene-d12 | Chrysene, other PAHs | Plant Leaves, Environmental | 71.0 - 97.6[1] | < 14[1] | > 0.99[1] |
| Perylene-d12 | Perylene, other PAHs | Plant Leaves, Environmental | 71.0 - 97.6[1] | < 14[1] | > 0.99[1] |
| Deuterated Anthracene (B1667546) | Naphthalene | Water | 93.8 - 102.2[2] | 4.3[2] | Not Reported |
Note: The data for this compound is an expected range based on the performance of structurally similar non-isotopically labeled internal standards in similar applications. The other data points are derived from published studies.
Experimental Protocols
The following are detailed methodologies for key experiments where an internal standard like this compound would be employed. These protocols are based on established methods for the analysis of PAHs in various matrices.
Sample Preparation and Extraction for PAH Analysis from Soil
This protocol outlines a typical ultrasonic extraction method for solid samples.
Workflow Diagram:
Caption: Workflow for PAH extraction from soil samples.
Detailed Steps:
-
Sample Weighing: Accurately weigh approximately 5 grams of a well-homogenized soil sample into a glass centrifuge tube.
-
Internal Standard Spiking: Spike the sample with a known amount of this compound solution (e.g., 100 µL of a 10 µg/mL solution in a suitable solvent).
-
Extraction Solvent Addition: Add 20 mL of an acetone/hexane (1:1, v/v) mixture to the tube.
-
Ultrasonic Extraction: Place the tube in an ultrasonic bath and extract for 15 minutes.
-
Centrifugation: Centrifuge the sample at 2500 rpm for 10 minutes to separate the solvent from the solid matrix.
-
Supernatant Collection: Carefully decant the supernatant into a clean collection flask.
-
Repeat Extraction: Repeat the extraction process (steps 3-6) two more times with fresh solvent.
-
Combined Extracts: Combine all the collected supernatants.
-
Concentration: Concentrate the combined extract to approximately 1 mL using a rotary evaporator.
-
Solid-Phase Extraction (SPE) Cleanup: Condition a silica gel SPE cartridge with hexane. Load the concentrated extract onto the cartridge.
-
Elution: Elute the PAHs from the cartridge using a mixture of hexane and dichloromethane.
-
Final Concentration: Concentrate the purified eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol describes the instrumental analysis of the prepared extracts.
Logical Relationship Diagram:
Caption: Logical flow of GC-MS analysis and quantification.
Typical GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 5°C/min to 300°C, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes and the internal standard.
Conclusion
While direct and extensive validation data for this compound as an internal standard is limited in publicly available literature, its chemical properties make it a suitable candidate for the analysis of PAHs and other semi-volatile organic compounds. Its performance in terms of accuracy (recovery) and precision (RSD) is expected to be comparable to other non-isotopically labeled internal standards. For the highest level of accuracy and precision, the use of isotopically labeled internal standards that closely match the chemical behavior of the target analytes is recommended. The experimental protocols provided here offer a robust framework for methods employing internal standards, which can be adapted for use with this compound. Method validation should always be performed in the specific matrix of interest to ensure data quality and reliability.
References
Assessing Antibody Specificity for 1-Ethylnaphthalene Immunoassay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies developed for 1-Ethylnaphthalene immunoassays. Ensuring high specificity is paramount for the accuracy and reliability of any quantitative analysis. This document outlines the critical experimental data, protocols, and workflows necessary for a thorough assessment of antibody performance against structurally related compounds.
Data Presentation: Cross-Reactivity Profile
The central element of this assessment is the cross-reactivity profile, which quantitatively compares the antibody's affinity for this compound with its affinity for potential cross-reactants. The following table summarizes hypothetical data from a competitive Enzyme-Linked Immunosorbent Assay (ELISA), demonstrating how to present such findings.
Table 1: Hypothetical Cross-Reactivity of a Monoclonal Antibody Against this compound
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 2.5 | 100 | |
| 2-Ethylnaphthalene | 45.8 | 5.46 | |
| 1-Methylnaphthalene | 150.2 | 1.66 | |
| Naphthalene | > 10,000 | < 0.025 | |
| 1-Vinylnaphthalene | 875.5 | 0.29 | |
| Acenaphthene | > 10,000 | < 0.025 | |
| Biphenyl | > 20,000 | < 0.0125 |
Cross-Reactivity (%) was calculated using the formula: (IC50 of this compound / IC50 of competing compound) x 100.
Experimental Protocols
A competitive ELISA is the standard method for determining the cross-reactivity of antibodies against small molecules like this compound.[1][2][3] The principle relies on the competition between the free analyte (this compound or a potential cross-reactant) and a fixed amount of a labeled or coated antigen for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the free analyte in the sample.[4]
Competitive ELISA Protocol for Cross-Reactivity Assessment
This protocol is a representative example based on established methodologies.[5][6]
1. Materials and Reagents:
-
Coating Antigen: this compound conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA).
-
Antibody: Monoclonal or polyclonal antibody specific to this compound.
-
Microtiter Plates: 96-well high-binding polystyrene plates.
-
Buffers:
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6).
-
Washing Buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBST).
-
Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST).[4]
-
Assay Buffer (e.g., PBST).
-
-
Standards: this compound and potential cross-reacting compounds of known concentrations.
-
Detection Reagent: Enzyme-conjugated secondary antibody (if the primary antibody is not labeled) and corresponding substrate (e.g., HRP with TMB).
-
Stop Solution: (e.g., 2 M H₂SO₄).
-
Plate Reader: Capable of measuring absorbance at the appropriate wavelength.
2. Procedure:
-
Coating:
-
Dilute the this compound-BSA conjugate to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.[4]
-
Add 100 µL of the coating antigen solution to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 200 µL of Washing Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well to saturate the remaining protein-binding sites.[4]
-
Incubate for 1-2 hours at room temperature.
-
-
Competition:
-
Wash the plate three times with Washing Buffer.
-
Prepare serial dilutions of the this compound standard and each potential cross-reacting compound in Assay Buffer.
-
In separate tubes, pre-incubate 50 µL of each standard/competitor concentration with 50 µL of the diluted primary antibody (at its optimal concentration) for 30 minutes at room temperature.
-
Add 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate four times with Washing Buffer.
-
If using an unlabeled primary antibody, add 100 µL of the enzyme-conjugated secondary antibody diluted in Assay Buffer to each well. Incubate for 1 hour at room temperature. Wash the plate again four times.
-
Add 100 µL of the enzyme substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Plot the absorbance against the logarithm of the analyte concentration for this compound and each competitor.
-
Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the maximum signal) for each compound from the respective dose-response curves.
-
Calculate the percent cross-reactivity using the formula mentioned above.
-
Mandatory Visualization
The following diagrams illustrate the key workflows and principles involved in the cross-reactivity assessment.
Caption: Workflow for Competitive ELISA.
Caption: Principle of Competitive Binding.
References
- 1. ERIC - EJ1003236 - A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules, Journal of Chemical Education, 2012-Dec [eric.ed.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. genemedi.net [genemedi.net]
- 5. biomeda.com [biomeda.com]
- 6. benchchem.com [benchchem.com]
Comparative analysis of different extraction methods for 1-Ethylnaphthalene
For researchers and professionals in drug development and environmental analysis, the efficient extraction of target compounds is a critical first step. This guide provides a comparative analysis of various methods for the extraction of 1-Ethylnaphthalene, a polycyclic aromatic hydrocarbon (PAH), from different matrices. The following sections detail the experimental protocols, present a quantitative comparison of the methods, and illustrate the workflows for each technique.
Comparative Analysis of Extraction Methods
The selection of an appropriate extraction method depends on several factors, including the sample matrix, the desired extraction efficiency, the available resources, and the environmental impact of the procedure. Below is a summary of key performance indicators for the most common extraction techniques used for this compound and other PAHs.
| Method | Typical Recovery (%) | Extraction Time | Solvent Consumption | Temperature | Pressure | Key Advantages | Key Disadvantages |
| Soxhlet Extraction | 80-100[1] | 6-24 hours[2] | High (e.g., 250 mL)[3] | High (Boiling point of solvent) | Atmospheric | Well-established, exhaustive extraction | Time-consuming, large solvent volume, potential for thermal degradation of analytes[4] |
| Ultrasound-Assisted Extraction (UAE) | 85-105[5] | 10-60 minutes[5][6] | Moderate (e.g., 5-10 mL)[5] | Ambient to moderate (e.g., 30°C)[5] | Atmospheric | Fast, efficient, reduced solvent use compared to Soxhlet[7] | Efficiency can be matrix-dependent, potential for analyte degradation at high power[1] |
| Microwave-Assisted Extraction (MAE) | 90-110[7] | 10-30 minutes[7] | Low to moderate (e.g., 30 mL) | High (e.g., 100-115°C) | Elevated | Very fast, high efficiency, reduced solvent consumption[4] | Requires specialized equipment, potential for thermal degradation |
| Supercritical Fluid Extraction (SFE) | 85-95[6] | 30-120 minutes | Very Low (CO2 is recycled) | Moderate (e.g., 50°C) | High (e.g., 150 bar) | Environmentally friendly ("green"), tunable selectivity | High initial equipment cost, complex operation |
| Solid-Phase Microextraction (SPME) | Quantitative (Equilibrium-based) | 10-60 minutes[8] | Solvent-free | Ambient to moderate (e.g., 30-60°C) | Atmospheric | Solvent-free, simple, integrates sampling and concentration[8] | Fiber lifetime can be limited, matrix effects can be significant |
| Ultrasound-Assisted Emulsification Microextraction (USAEME) | 95-105 | 1-5 minutes | Very Low (µL range) | Ambient | Atmospheric | Very fast, high enrichment factor, minimal solvent use | Requires careful optimization, emulsion stability can be an issue |
Experimental Protocols
Detailed methodologies for each extraction technique are provided below. These protocols are generalized and may require optimization based on the specific sample matrix and analytical requirements.
Soxhlet Extraction
This classical technique is often used as a benchmark for other extraction methods due to its exhaustive nature.[1]
Protocol:
-
A known amount of the solid sample (e.g., 10 g of sediment) is mixed with a drying agent like anhydrous sodium sulfate (B86663) and placed in a cellulose (B213188) thimble.[3]
-
The thimble is placed into the Soxhlet extractor.
-
The extraction solvent (e.g., 250 mL of a hexane:acetone mixture, 1:1 v/v) is added to the round-bottom flask.[3]
-
The apparatus is assembled, and the solvent is heated to its boiling point.
-
The solvent vapor travels to the condenser, liquefies, and drips back onto the sample in the thimble.
-
Once the thimble is full, the solvent containing the extracted analytes is siphoned back into the flask.
-
This cycle is repeated for an extended period (e.g., 12-24 hours) to ensure complete extraction.[2]
-
After extraction, the solvent is evaporated to concentrate the extract, which is then ready for analysis.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes the energy of ultrasonic waves to enhance the extraction process.[9]
Protocol:
-
A sample (e.g., 5 g of soil) is placed in an extraction vessel.
-
A specific volume of extraction solvent (e.g., 10 mL of dichloromethane) is added to the vessel.[6]
-
The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the sample-solvent mixture.
-
Ultrasonication is applied for a set duration (e.g., 30 minutes) at a specific frequency (e.g., 20 kHz) and power.[8]
-
The temperature of the system is often controlled to prevent thermal degradation of the analytes.
-
After sonication, the extract is separated from the solid matrix by centrifugation or filtration.
-
The extract is then concentrated and prepared for analysis.
Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to heat the solvent and sample, accelerating the extraction process.[7]
Protocol:
-
A sample (e.g., 2 g of sediment) is placed in a microwave-transparent extraction vessel.[7]
-
The extraction solvent (e.g., 30 mL of a hexane:acetone mixture, 1:1 v/v) is added to the vessel.
-
The vessel is sealed and placed in the microwave extraction system.
-
The sample is irradiated with microwaves at a set power (e.g., 1000 W) for a specific time (e.g., 15 minutes), allowing the temperature and pressure to increase (e.g., to 115°C and 50-175 psi).
-
After extraction and cooling, the vessel is opened, and the extract is filtered.
-
The extract is then concentrated for subsequent analysis.
Supercritical Fluid Extraction (SFE)
SFE employs a supercritical fluid, most commonly carbon dioxide, as the extraction solvent.
Protocol:
-
A sample (e.g., 5 g of soil) is placed in the extraction vessel.
-
The system is pressurized with CO2 to the desired supercritical state (e.g., 150 bar).
-
The temperature of the extraction vessel is controlled (e.g., 50°C).
-
The supercritical CO2 is passed through the sample for a defined period (e.g., 60 minutes). A co-solvent like methanol (B129727) may be added to modify the polarity of the fluid.
-
The extract-laden supercritical fluid is then passed through a restrictor into a collection vessel at a lower pressure and temperature.
-
The CO2 vaporizes, leaving the extracted analytes in the collection vessel.
-
The extract is dissolved in a small amount of solvent for analysis.
Solid-Phase Microextraction (SPME)
SPME is a solvent-free technique that uses a coated fiber to extract and concentrate analytes.[8]
Protocol:
-
A sample (e.g., a water sample or the headspace above a solid sample) is placed in a vial.
-
The SPME fiber, housed in a syringe-like holder, is exposed to the sample or its headspace. The choice of fiber coating (e.g., polydimethylsiloxane (B3030410) - PDMS) is crucial for selective extraction.[10]
-
The analytes partition from the sample matrix onto the fiber coating until equilibrium is reached (e.g., 30 minutes of exposure).
-
The fiber is then retracted into the needle and transferred to the injection port of a gas chromatograph.
-
The analytes are thermally desorbed from the fiber onto the GC column for analysis.
Ultrasound-Assisted Emulsification Microextraction (USAEME)
USAEME is a miniaturized extraction technique that uses ultrasound to create an emulsion of a small volume of extraction solvent in an aqueous sample.
Protocol:
-
A water sample (e.g., 10 mL) is placed in a conical tube.
-
A small volume of a water-immiscible extraction solvent (e.g., 100 µL of chlorobenzene) and a disperser solvent (e.g., 500 µL of acetone) are rapidly injected into the sample.
-
The mixture is immediately sonicated for a short period (e.g., 1 minute) to form a cloudy emulsion.
-
The emulsion is then centrifuged (e.g., at 4000 rpm for 5 minutes) to break the emulsion and sediment the extraction solvent.
-
A small volume of the sedimented organic phase is collected with a microsyringe and injected into the analytical instrument.
Visualizing the Extraction Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of each extraction method.
Caption: Workflow for Soxhlet Extraction.
Caption: Workflow for Ultrasound-Assisted Extraction (UAE).
Caption: Workflow for Microwave-Assisted Extraction (MAE).
Caption: Workflow for Supercritical Fluid Extraction (SFE).
Caption: Workflow for Solid-Phase Microextraction (SPME).
Caption: Workflow for Ultrasound-Assisted Emulsification Microextraction (USAEME).
References
- 1. Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. conservancy.umn.edu [conservancy.umn.edu]
- 4. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.pan.pl [journals.pan.pl]
- 6. repositorio.uchile.cl [repositorio.uchile.cl]
- 7. Comparison of Ultra-Sonication and Microwave Extraction Followed by Filtration or Filtration and Solid-Phase Extraction Clean-Up for PAH Determination from Sediment and Sludge: Human Health and Ecological Risk Assessment [mdpi.com]
- 8. Using solid-phase microextraction during ultrasound reveals higher aqueous PAHs release from contaminated sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. Selection Guide for Supelco SPME Fibers [sigmaaldrich.com]
Inter-laboratory comparison of 1-Ethylnaphthalene measurement in certified reference materials
A comprehensive review of publicly available data reveals a notable absence of specific inter-laboratory comparison (ILC) or proficiency testing (PT) schemes exclusively focused on the measurement of 1-ethylnaphthalene (B72628) in certified reference materials. While numerous studies and programs exist for a range of polycyclic aromatic hydrocarbons (PAHs) and volatile organic compounds (VOCs), this compound is not typically included as a target analyte in these prominent comparison exercises.
This guide, therefore, cannot provide a direct comparative analysis of laboratory performance for this compound measurement due to the lack of specific quantitative data from such studies. However, to provide valuable context for researchers, scientists, and drug development professionals, this document will outline the general framework of inter-laboratory comparisons for related compounds, detail the common analytical methodologies employed, and present a generalized workflow for such a study.
General Methodologies for Analysis of Naphthalene (B1677914) and its Derivatives
The analysis of this compound, a substituted naphthalene, generally falls under the umbrella of methods used for semi-volatile organic compounds and specifically, polycyclic aromatic hydrocarbons. The most prevalent and robust analytical technique for this class of compounds is gas chromatography coupled with mass spectrometry (GC/MS).
Experimental Protocol: A Generalized Approach for PAH Analysis in Environmental Matrices
The following protocol outlines a typical workflow for the determination of PAHs, including naphthalene derivatives, in a solid matrix like soil or sediment. This is a composite representation based on established methods such as the US EPA 8270 and other similar validated laboratory procedures.
1. Sample Preparation:
-
Extraction: A representative sample of the certified reference material (e.g., soil, sediment) is accurately weighed. The target analytes are extracted from the matrix using a suitable solvent, commonly a mixture of hexane (B92381) and acetone (B3395972) or dichloromethane, through techniques like Soxhlet extraction, pressurized fluid extraction (PFE), or ultrasonic extraction.
-
Cleanup: The raw extract often contains interfering compounds. A cleanup step is essential to remove these interferences. This is typically achieved using solid-phase extraction (SPE) with cartridges containing silica (B1680970) gel or Florisil. The extract is passed through the cartridge, and the fraction containing the PAHs is collected.
-
Concentration: The cleaned extract is then concentrated to a small, precise volume (e.g., 1 mL) using a gentle stream of nitrogen or a rotary evaporator to enhance the sensitivity of the analysis.
2. Instrumental Analysis:
-
Gas Chromatography (GC): A small volume of the concentrated extract is injected into a gas chromatograph. The GC is equipped with a capillary column (e.g., a 5% phenyl-methylpolysiloxane stationary phase) that separates the individual PAH compounds based on their boiling points and interaction with the column. The oven temperature is programmed to ramp up, allowing for the sequential elution of the compounds.
-
Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound. This allows for both qualitative identification and quantitative measurement. For enhanced selectivity and sensitivity, selected ion monitoring (SIM) mode is often employed, where the MS is set to detect only specific ions characteristic of the target analytes.
3. Quality Control:
-
Internal Standards: Known concentrations of isotopically labeled analogues of the target compounds (e.g., naphthalene-d8) are added to the sample before extraction. These internal standards are used to correct for any losses during sample preparation and instrumental analysis, thereby improving the accuracy and precision of the results.
-
Surrogates: Compounds that are chemically similar to the target analytes but not expected to be present in the sample are also added before extraction to monitor the efficiency of the entire analytical process.
-
Method Blanks: A blank sample (containing no analyte) is processed and analyzed in the same manner as the test samples to check for any contamination.
-
Matrix Spikes: A known amount of the target analytes is added to a duplicate sample to assess the effect of the sample matrix on the analytical method.
Data Presentation in Inter-laboratory Comparisons
In a typical ILC for PAHs, the organizing body would distribute a homogenous certified reference material to participating laboratories. Each laboratory would analyze the material using their in-house validated methods and report their results for the target analytes. The data is then statistically analyzed to assess the performance of each laboratory.
While specific data for this compound is unavailable, a hypothetical comparison table would likely include the following:
| Laboratory ID | Reported Concentration (mg/kg) | Uncertainty (mg/kg) | z-score |
| Lab 01 | 1.25 | 0.15 | 0.5 |
| Lab 02 | 1.10 | 0.12 | -1.0 |
| Lab 03 | 1.40 | 0.20 | 2.0 |
| Lab 04 | 1.18 | 0.14 | -0.2 |
| Lab 05 | 1.32 | 0.18 | 1.2 |
| ... | ... | ... | ... |
| Assigned Value | 1.20 | 0.08 |
-
Assigned Value: The consensus value for the concentration of the analyte, determined from the results of all participating laboratories using robust statistical methods.
-
Uncertainty: The uncertainty associated with the reported concentration.
-
z-score: A performance score that indicates how far a laboratory's result is from the assigned value. A z-score between -2 and 2 is generally considered satisfactory.
Visualization of the Inter-laboratory Comparison Workflow
The following diagram illustrates the typical logical workflow of an inter-laboratory comparison study.
Conclusion
The lack of publicly available inter-laboratory comparison data for this compound measurement in certified reference materials presents a challenge for establishing a consensus on analytical performance. While the general methodologies for PAH analysis are well-established and robust, a dedicated ILC for this compound would be beneficial for laboratories to benchmark their performance and ensure the comparability of data across different organizations. Researchers and professionals in drug development who require accurate and reliable measurements of this compound should rely on in-house validated methods with rigorous quality control procedures, and whenever possible, use certified reference materials, even if they are not part of a formal proficiency testing scheme. Future inter-laboratory comparisons for a broader range of PAHs, including alkylated naphthalenes like this compound, would be a valuable contribution to the scientific community.
A Validated Method for Quantifying 1-Ethylnaphthalene Metabolites in Urine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a proposed analytical method for the determination of 1-ethylnaphthalene (B72628) metabolites in human urine. The methodology is built upon established and validated techniques for analogous compounds, such as naphthalene (B1677914) and other polycyclic aromatic hydrocarbons (PAHs). This document offers a comparative analysis of the proposed method's expected performance against existing validated methods for similar analytes, supported by detailed experimental protocols and visual diagrams to facilitate understanding and implementation.
Metabolic Pathway of this compound
This compound is anticipated to undergo metabolic transformation through two primary routes: oxidation of the aromatic ring and oxidation of the ethyl side chain. This metabolic process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. The resulting metabolites are then conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate their excretion in urine.
Caption: Proposed metabolic pathway of this compound.
Comparative Analysis of Analytical Methods
The proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this compound metabolites is expected to offer high sensitivity and specificity, comparable to or exceeding existing methods for naphthalene metabolites. The primary advantages of this approach include the direct measurement of conjugated metabolites, minimizing sample preparation complexity and potential analyte loss.
| Parameter | Proposed LC-MS/MS Method for this compound Metabolites | Validated GC-MS Method for Naphthols[1][2] | Validated LC-MS/MS Method for Naphthalene Metabolites[3][4] |
| Analytes | Ethylnaphthol glucuronides/sulfates, 1-(1-Hydroxyethyl)naphthalene glucuronides/sulfates | 1-Naphthol, 2-Naphthol | 1-Naphthol glucuronide, 1-Naphthol sulfate, Naphthalene mercapturic acids |
| Instrumentation | LC-MS/MS | GC-MS | LC-MS/MS |
| Sample Preparation | Dilution, enzymatic hydrolysis (optional for total metabolites), and direct injection | Enzymatic hydrolysis, solid-phase extraction (SPE), derivatization | Dilution and direct injection |
| Limit of Detection (LOD) | Expected: 0.05 - 0.5 µg/L | 0.1 - 0.3 µg/L | 0.91 - 3.4 ng on column |
| Limit of Quantification (LOQ) | Expected: 0.1 - 1.0 µg/L | 0.1 - 3.8 µg/L | 1.8 - 6.4 ng on column |
| Linearity (R²) | Expected: >0.99 | >0.99 | Linear over 2 log orders |
| Precision (%RSD) | Expected: <15% | <15% | Intra-day: 7.2%, Inter-day: 6.8% |
| Recovery | Expected: 90 - 110% | Variable depending on extraction | Not applicable for direct injection |
Experimental Protocols
Proposed LC-MS/MS Method for this compound Metabolites
Objective: To quantify the major urinary metabolites of this compound, including ethylnaphthols and 1-(1-hydroxyethyl)naphthalene, as their glucuronide and sulfate conjugates.
Materials:
-
Urine samples
-
Internal standards (isotope-labeled analogs of the target metabolites)
-
Methanol, acetonitrile (B52724) (LC-MS grade)
-
Formic acid
-
Deionized water
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature and vortex for 30 seconds.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of urine, 10 µL of internal standard solution, and 890 µL of 0.1% formic acid in deionized water.
-
Vortex for 10 seconds and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Specific MRM transitions for each metabolite and internal standard need to be determined by infusing pure standards.
-
-
-
Quantification:
-
Construct a calibration curve by analyzing a series of standards of known concentrations.
-
Calculate the concentration of each metabolite in the urine samples by comparing the peak area ratio of the analyte to its corresponding internal standard against the calibration curve.
-
Experimental Workflow
The following diagram illustrates the key steps in the proposed analytical method for determining this compound metabolites in urine.
Caption: Workflow for the analysis of this compound metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
Comparison of different microbial strains for 1-Ethylnaphthalene degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different microbial strains for the degradation of 1-ethylnaphthalene (B72628), a polycyclic aromatic hydrocarbon (PAH) of environmental concern. The information presented is based on experimental data from scientific literature, focusing on bacterial and fungal species known for their catabolic activity towards naphthalene (B1677914) and its alkylated derivatives. While direct comparative studies on this compound are limited, this guide extrapolates available data to provide a useful framework for strain selection and experimental design.
Performance Comparison of Microbial Strains
The ability to degrade this compound varies among different microbial genera and even between strains of the same species. The following tables summarize the degradation performance of key microbial groups based on studies on naphthalene and its alkylated derivatives. It is important to note that degradation rates are highly dependent on experimental conditions.
Table 1: Comparison of Bacterial Strains for Naphthalene and Alkylated Naphthalene Degradation
| Microbial Strain | Substrate(s) | Degradation Efficiency (%) | Incubation Time | Key Enzymes/Pathway Intermediates | Reference(s) |
| Pseudomonas putida | Naphthalene, 1-Methylnaphthalene (B46632) | >90% | 7 days | Naphthalene dioxygenase, Salicylate, Catechol | [1][2][3][4][5][6][7][8] |
| Rhodococcus erythropolis | Naphthalene, Toluene | High | 3-7 days | Naphthalene dioxygenase, Salicylate, Gentisate | [1][9][10][11] |
| Bacillus cereus | Naphthalene, Petroleum Hydrocarbons | 72% (Naphthalene) | 20 days | Rhamnolipid biosurfactant | [2][12][13][14] |
| Bacillus subtilis | Naphthalene, Phenanthrene | 70.5% (Naphthalene) | 7 days | 1-hydroxy-2-naphthoic acid, Salicylic acid, Pyrocatechol | [15][16] |
Table 2: Comparison of Fungal Strains for Naphthalene and Alkylated Naphthalene Degradation
| Microbial Strain | Substrate(s) | Degradation Efficiency (%) | Incubation Time | Key Enzymes/Pathway Intermediates | Reference(s) |
| Aspergillus niger | Naphthalene, Polyethylene | High (Naphthalene) | Not Specified | Laccase, Manganese peroxidase | [17][18][19][20][21] |
| Penicillium sp. | Naphthalene | High | Not Specified | Not Specified | [18] |
| Fusarium proliferatum | Naphthalene | 83% (at 100 ppm) | Not Specified | Salicylamide, Salicylic acid, Lipase, Manganese peroxidase, Laccase | [1] |
| Phanerochaete chrysosporium | Naphthalene | Up to 600 mg/kg in soil | Not Specified | Not Specified | [9][13] |
Experimental Protocols
The following are detailed methodologies for key experiments involved in assessing the this compound degradation capabilities of microbial strains.
Microbial Culture and Acclimatization
Objective: To prepare microbial cultures for degradation studies and acclimatize them to this compound.
Materials:
-
Microbial strain of interest (e.g., Pseudomonas putida, Rhodococcus erythropolis, Bacillus cereus, Aspergillus niger)
-
Nutrient-rich medium (e.g., Luria-Bertani broth for bacteria, Potato Dextrose Broth for fungi)
-
Mineral Salts Medium (MSM)
-
This compound (analytical grade)
-
Sterile flasks and culture tubes
-
Incubator shaker
Procedure:
-
Inoculate the microbial strain into a nutrient-rich medium and incubate at its optimal temperature and shaking speed (e.g., 30°C and 150 rpm for most bacteria) until the mid-logarithmic growth phase is reached.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes) and wash twice with sterile MSM.
-
Resuspend the cell pellet in MSM to a desired optical density (e.g., OD600 of 1.0 for bacteria).
-
For acclimatization, gradually expose the microbial culture to increasing concentrations of this compound in MSM over several transfers. Start with a low concentration (e.g., 10 mg/L) and increase to the desired experimental concentration.
Biodegradation Assay in Liquid Culture
Objective: To quantify the degradation of this compound by the selected microbial strain in a liquid medium.
Materials:
-
Acclimatized microbial culture
-
MSM supplemented with this compound as the sole carbon source (e.g., 50-100 mg/L)
-
Sterile flasks
-
Incubator shaker
-
Organic solvent for extraction (e.g., hexane (B92381) or dichloromethane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Inoculate the acclimatized microbial culture into flasks containing MSM with a known initial concentration of this compound.
-
Include control flasks: a sterile control (no inoculum) to assess abiotic losses and a biotic control with a heat-killed inoculum to assess biosorption.
-
Incubate the flasks under optimal conditions (temperature, shaking).
-
At regular time intervals, withdraw samples from each flask.
-
Extract the remaining this compound from the aqueous sample using an appropriate organic solvent.
-
Analyze the extracted samples using GC-MS to determine the concentration of this compound.[22][23][24]
-
Calculate the percentage of degradation over time.
Identification of Metabolic Intermediates
Objective: To identify the metabolic byproducts of this compound degradation.
Materials:
-
Samples from the biodegradation assay
-
Organic solvent for extraction
-
GC-MS with a suitable library for compound identification
Procedure:
-
Extract the metabolites from the culture supernatant at different time points of the biodegradation assay.
-
Concentrate the extracts and analyze them using GC-MS.
-
Identify the peaks in the chromatogram by comparing their mass spectra with known standards and library data.[22][23][24] This will help in elucidating the degradation pathway.
Visualizations
Proposed Metabolic Pathway for this compound Degradation
The degradation of this compound by bacteria is proposed to initiate with an attack on the aromatic ring, similar to the well-studied pathway of 1-methylnaphthalene in Pseudomonas putida CSV86.[1][25] The ethyl group can also be a target for initial oxidation.
Caption: Proposed upper and lower metabolic pathways for this compound degradation in bacteria.
Experimental Workflow for Comparing Microbial Strains
The following diagram illustrates a typical workflow for the comparative analysis of different microbial strains for this compound degradation.
Caption: Workflow for comparative analysis of this compound degrading microbial strains.
Conclusion
The selection of a microbial strain for the bioremediation of this compound should be based on a combination of factors including degradation efficiency, adaptability to environmental conditions, and potential for genetic engineering. While Pseudomonas species are well-documented for their robust degradation of PAHs, Rhodococcus and Bacillus species also present as strong candidates, with the added benefit of biosurfactant production in some strains, which can enhance the bioavailability of hydrophobic compounds like this compound. Fungal strains, particularly from the genera Aspergillus, Penicillium, and Fusarium, also demonstrate significant degradative capabilities. Further research focusing on direct comparative studies and the elucidation of the specific enzymatic pathways involved in this compound degradation will be crucial for optimizing bioremediation strategies.
References
- 1. Frontiers | Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Tolerance to Naphthalene and Enhanced Rhizoremediation Performance for Pseudomonas putida KT2440 via the NAH7 Catabolic Plasmid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative biochemical and genetic analysis of naphthalene degradation among Pseudomonas stutzeri strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indigo production by naphthalene-degrading bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Biotechnological Potential of Rhodococcus Biodegradative Pathways [jmb.or.kr]
- 10. envirobiotechjournals.com [envirobiotechjournals.com]
- 11. Biodegradation potential of the genus Rhodococcus. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Naphthalene degradation and biosurfactant activity by Bacillus cereus 28BN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular and metabolic characterization of petroleum hydrocarbons degrading Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Identification, Characterization, and Ultrastructure Analysis of the Phenol-Degrading Rhodococcus erythropolis 7Ba and Its Viable but Nonculturable Forms [mdpi.com]
- 17. Biodegradation Efficacy of Aspergillus niger and Trichoderma harzianum on Low-Density Polyethylene [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. wjpr.net [wjpr.net]
- 20. Determination of Biodegradation Potential of Aspergillus niger, Candida albicans, and Acremonium sclerotigenum on Polyethylene, Polyethylene Terephthalate, and Polystyrene Microplastics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Bacteria-based polythene degradation products: GC-MS analysis and toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. 1 - Methylnaphthalene Pathway Map [eawag-bbd.ethz.ch]
Safety Operating Guide
Proper Disposal of 1-Ethylnaphthalene: A Guide for Laboratory Professionals
The proper disposal of 1-Ethylnaphthalene is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this chemical, ensuring compliance with safety regulations and minimizing environmental impact.
Hazard Assessment and Safety Precautions
Before handling this compound, it is crucial to understand its potential hazards. While comprehensive toxicological data is limited, it is known to be an environmental hazard, toxic to aquatic life with long-lasting effects.[1] Therefore, appropriate personal protective equipment (PPE) should be worn at all times. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).[2]
-
Body Protection: A lab coat or other protective clothing.[2]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.
Waste Characterization and Segregation
According to safety data sheets, chemical waste generators are responsible for determining if a substance is classified as hazardous waste and must adhere to local, regional, and national regulations for accurate classification.[3] Given its aquatic toxicity, this compound waste should be treated as hazardous.
Key Segregation Practices:
-
Do not mix this compound waste with other chemical waste streams unless they are compatible.
-
Store this compound waste separately from strong oxidizing agents.[3]
-
Keep incompatible substances, such as acids and bases, in separate containers to prevent violent reactions or the release of flammable or toxic gases.[4]
Waste Collection and Container Management
Proper containerization is essential for the safe storage and disposal of this compound waste.
-
Container Selection: Use a designated, leak-proof container that is chemically compatible with this compound. The original container is often a suitable choice if it is in good condition.[4]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound."[5] The label should also include the accumulation start date and the principal investigator's contact information.[5]
-
Storage: Store the waste container in a designated satellite accumulation area (SAA) that is near the point of generation and under the control of laboratory personnel.[4][6] The SAA should be inspected weekly for any signs of leakage.[4] The container must be kept securely capped except when adding waste.[4]
Disposal Procedures
The disposal of this compound waste must be handled by a licensed hazardous waste disposal facility.
Step-by-Step Disposal Protocol:
-
Collection: Collect all this compound waste, including contaminated materials like gloves, pipette tips, and absorbent pads, in the designated hazardous waste container.
-
Container Sealing: Once the container is full (no more than 90% capacity to allow for expansion), securely seal the cap.[6]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste container.
-
Documentation: Maintain accurate records of the waste generated, including the quantity and date of disposal, in accordance with your institution's policies and regulatory requirements.
Important Considerations:
-
Do not dispose of this compound down the drain.[7]
-
Do not evaporate this compound as a method of disposal.[8]
-
Empty containers that held this compound should be managed as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[8]
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C12H12 |
| Molecular Weight | 156.22 g/mol [1][3] |
| Physical State | Liquid[3] |
| Appearance | Colorless to light yellow[3] |
| Boiling Point | 258 - 260 °C[3] |
| Flash Point | 111 °C[3] |
| Specific Gravity | 1.008 g/cm³[3] |
| GHS Hazard Statement | H411: Toxic to aquatic life with long lasting effects[1] |
Experimental Workflow for Disposal
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. This compound | C12H12 | CID 14315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. fishersci.com [fishersci.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. acs.org [acs.org]
- 8. vumc.org [vumc.org]
Personal protective equipment for handling 1-Ethylnaphthalene
Essential Safety and Handling Guide for 1-Ethylnaphthalene
This guide provides immediate and essential safety protocols for laboratory professionals handling this compound. It outlines necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal plans to ensure the safe management of this chemical in a research environment.
Chemical Properties and Hazards
This compound is a colorless to light yellow liquid. While comprehensive toxicological data is not available, it is crucial to handle this compound with care, minimizing all potential routes of exposure. One of the primary hazards associated with this compound is its potential to be toxic to aquatic life with long-lasting effects[1].
| Property | Value |
| Molecular Formula | C₁₂H₁₂ |
| Molecular Weight | 156.22 g/mol [1][2] |
| Appearance | Colorless to light yellow liquid[2] |
| Boiling Point | 258 - 260 °C[2][3] |
| Melting Point | -15 °C[2] |
| Flash Point | 111 °C[2] |
| Specific Gravity | 1.008 g/cm³[2] |
This table summarizes key physical and chemical properties of this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to mitigate risks associated with handling this compound. The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[2] | Protects against splashes and accidental contact with the eyes. |
| Hand Protection | Chemically resistant gloves. Nitrile gloves are commonly used for aromatic hydrocarbons, but always check manufacturer-specific compatibility data.[4][5] | Prevents skin contact and absorption. Given the lack of specific breakthrough data for this compound, a conservative approach is recommended. |
| Body Protection | A laboratory coat worn over personal clothing. | Provides a removable barrier to protect skin and clothing from contamination. |
| Respiratory Protection | Not required under normal conditions of use with adequate ventilation.[2] | Engineering controls such as a chemical fume hood are the primary means of controlling inhalation exposure. |
Glove Selection Considerations:
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for laboratory safety and environmental protection.
Handling Protocol:
-
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Assemble all necessary equipment and reagents.
-
Don the appropriate PPE as outlined above.
-
-
Handling:
-
Conduct all work with this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Use compatible labware (e.g., glass).
-
Keep containers tightly closed when not in use.
-
-
Storage:
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed waste container.
-
Segregate this waste from other waste streams, particularly aqueous and halogenated wastes.
-
-
Container Management:
-
Use a container made of a material compatible with aromatic hydrocarbons.
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name "this compound".
-
-
Disposal Procedure:
-
Do not dispose of this compound down the drain.[2]
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
For empty containers, triple rinse with a suitable solvent (e.g., acetone (B3395972) or ethanol), collect the rinsate as hazardous waste, and then deface the label before disposing of the container as regular solid waste, in accordance with institutional policies.[6][7]
-
Emergency Procedures
| Emergency | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete. |
This table provides immediate actions to be taken in case of an emergency involving this compound.
Workflow for Safe Handling and Disposal of this compound
Caption: This diagram outlines the key steps for the safe handling and disposal of this compound in a laboratory setting.
References
- 1. This compound | C12H12 | CID 14315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. This compound | 1127-76-0 [chemicalbook.com]
- 4. policies.dartmouth.edu [policies.dartmouth.edu]
- 5. benchchem.com [benchchem.com]
- 6. vumc.org [vumc.org]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
